molecular formula C12H24N2O3 B2790373 2,2'-Oxybis(N,N-diethylacetamide) CAS No. 77077-06-6

2,2'-Oxybis(N,N-diethylacetamide)

Cat. No.: B2790373
CAS No.: 77077-06-6
M. Wt: 244.335
InChI Key: RTVGGAWXDVNQHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2'-Oxybis(N,N-diethylacetamide) is a useful research compound. Its molecular formula is C12H24N2O3 and its molecular weight is 244.335. The purity is usually 95%.
BenchChem offers high-quality 2,2'-Oxybis(N,N-diethylacetamide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Oxybis(N,N-diethylacetamide) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(diethylamino)-2-oxoethoxy]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-5-13(6-2)11(15)9-17-10-12(16)14(7-3)8-4/h5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVGGAWXDVNQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)COCC(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77077-06-6
Record name 2-[2-(diethylamino)-2-oxoethoxy]-N,N-diethylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Advanced Physicochemical Profiling and Hydrometallurgical Applications of 2,2'-Oxybis(N,N-diethylacetamide) [TEDGA]

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the advanced closed nuclear fuel cycle and critical mineral hydrometallurgy, the separation of trivalent actinides (An³⁺) from lanthanides (Ln³⁺) remains one of the most formidable chemical challenges due to their nearly identical ionic radii and chemical behavior. 2,2'-Oxybis(N,N-diethylacetamide) , universally referred to in radiochemistry as TEDGA (N,N,N',N'-tetraethyldiglycolamide), has emerged as a keystone molecule in overcoming this barrier.

Unlike its highly lipophilic analog TODGA (tetraoctyl diglycolamide), which is used to extract f-elements into organic solvents, TEDGA's truncated ethyl chains render it highly hydrophilic. This structural modification fundamentally alters its phase partitioning, allowing TEDGA to function as a highly selective aqueous masking and stripping agent. This whitepaper details the physicochemical properties, coordination thermodynamics, and field-proven protocols for deploying TEDGA in advanced separation workflows such as the ALSEP (Actinide Lanthanide Separation Process) and EXAm (Extraction of Americium) processes.

Physicochemical Profiling & Molecular Causality

The efficacy of TEDGA is rooted in its specific physicochemical parameters. The molecule acts as a tridentate, hard-oxygen donor ligand. According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the hard carbonyl and ether oxygens form highly stable complexes with hard Lewis acids like Ln³⁺ and An³⁺[1].

Table 1: Core Physicochemical and Structural Properties
PropertyValueCausality / Mechanistic Significance
IUPAC Name 2-[2-(diethylamino)-2-oxoethoxy]-N,N-diethylacetamideDefines the symmetrical diglycolamide backbone[2].
CAS Number 77077-06-6Unique chemical identifier for procurement and safety tracking[2].
Molecular Formula C₁₂H₂₄N₂O₃The high O:C ratio drives its high aqueous solubility[2].
Molecular Weight 244.33 g/mol Low molecular weight prevents the formation of reverse micelles in organic phases, restricting TEDGA to the aqueous phase[2].
Denticity Tridentate (O,O,O)Coordinates via one central ether oxygen and two flanking carbonyl oxygens, creating a stable chelate ring[1].
Aqueous Speciation

Forms exclusive 1:3 homoleptic complexes in aqueous nitric acid, thermodynamically outcompeting organic extractants[3].
Coordination Thermodynamics

Time-Resolved Laser Fluorescence Spectroscopy (TRLFS) and Extended X-ray Absorption Fine Structure (EXAFS) studies confirm that in aqueous media, TEDGA exclusively forms


 complexes[1][3]. The conditional stability constants for these complexes decrease in the order of steric hindrance: TEDGA > Me-TEDGA > Me₂-TEDGA. Because TEDGA lacks methyl substitutions on its central backbone, it offers minimal steric hindrance, allowing for the tightest possible coordination sphere around the metal center[3].

Speciation A Aqueous Phase Ln(III) / An(III) Ions C [M(TEDGA)3]3+ Homoleptic Complex A->C Complexation (High Affinity) B TEDGA Ligand (Tridentate O,O,O) B->C Aqueous Holdback D Organic Phase (Lipophilic Extractants) C->D Prevents Extraction

Caption: Thermodynamic logic of TEDGA coordination, demonstrating aqueous holdback that prevents organic extraction.

Experimental Workflows: The ALSEP Process

The Actinide Lanthanide Separation Process (ALSEP) utilizes TEDGA to achieve mutual separation of Am/Cm from lanthanides. In this system, both An³⁺ and Ln³⁺ are initially co-extracted into an organic phase (typically containing T2EHDGA and HEH[EHP] in n-dodecane). TEDGA is then deployed in the aqueous strip solution to selectively back-extract the lanthanides[4].

Step-by-Step TEDGA Stripping Protocol

This protocol is designed as a self-validating system for laboratory-scale centrifugal contactor arrays.

Prerequisites & Reagents:

  • Loaded Organic Phase: 0.5 M HEH[EHP] and 0.05 M T2EHDGA in n-dodecane, loaded with An³⁺ and Ln³⁺.

  • TEDGA Strip Solution: 0.5 M TEDGA dissolved in 0.5 M

    
    .
    
  • Equipment: 1 cm annular centrifugal contactors (minimum 8 stages for stripping).

Methodology:

  • Aqueous Phase Preparation: Dissolve 122.16 g of TEDGA (0.5 mol) in 1.0 L of 0.5 M Nitric Acid. Stir at 25 °C until complete dissolution is achieved. Causality: The 0.5 M

    
     matrix maintains the metal ions in their trivalent state while optimizing the protonation equilibrium of the diglycolamide.
    
  • Flow Rate Calibration: Set the Organic-to-Aqueous (O:A) flow ratio to 1:1. For laboratory scale, typical flow rates are 10 mL/min for both phases.

  • Countercurrent Contact: Introduce the loaded organic phase and the TEDGA strip solution into the centrifugal contactor array at opposite ends.

  • Phase Disengagement & Collection: Collect the aqueous raffinate exiting the stripping section. TEDGA will preferentially complex the Ln³⁺ ions, pulling them into the aqueous phase as

    
    , while An³⁺ remains in the organic phase.
    
  • Validation Check (Self-Validating Step): Sample the aqueous raffinate and analyze via ICP-MS and Alpha Spectrometry. A successful run must demonstrate a Ln³⁺ recovery of

    
     with an An³⁺ (Am/Cm) carryover of 
    
    
    
    [4]. If An³⁺ carryover exceeds 5%, increase the number of stripping stages to enhance the separation factor.

ALSEP Step1 1. Co-Extraction An(III) & Ln(III) into Organic Phase Step2 2. Scrubbing Remove Mo/Zr/Pd Impurities via CDTA Step1->Step2 Step3 3. Selective Stripping 0.5 M TEDGA + 0.5 M HNO3 Contact Step2->Step3 Step4 4. Phase Separation Ln(III) in Aqueous, An(III) in Organic Step3->Step4 TEDGA selectively masks Ln(III)

Caption: ALSEP workflow highlighting the critical TEDGA selective stripping phase.

Radiolytic Stability and Kinetics

In nuclear fuel reprocessing, extractants are subjected to intense alpha and gamma radiation fields. Understanding the radiolytic degradation of TEDGA is critical for long-term process viability.

When exposed to ionizing radiation in nitric acid media, TEDGA undergoes first-order exponential decay. The primary degradation pathway is not direct radiolysis of the ligand, but rather indirect electrophilic attack by nitrate radicals (


) generated from the radiolysis of the aqueous 

solvent.

Quantum mechanical calculations and average local ionization energy models reveal that the coordinated nitrate counter-anions in the


 complex are the most reactive regions toward electrophilic attack[5]. Interestingly, the complexation of lanthanides by diglycolamides provides a "radioprotection" effect; the rate coefficients for radical attack decrease as the lanthanide series is traversed (e.g., Nd³⁺ complexes react faster with radicals than Yb³⁺ complexes)[5]. Despite this degradation, the hydrophilic fragments of TEDGA retain significant complexation ability, ensuring that the An/Ln separation factors remain stable even after moderate dose accumulations.

Conclusion

2,2'-Oxybis(N,N-diethylacetamide) (TEDGA) represents a paradigm shift in f-element hydrometallurgy. By leveraging its highly hydrophilic nature and tridentate coordination geometry, engineers can selectively hold back or strip lanthanides from complex organic mixtures. As demonstrated in the ALSEP process, integrating TEDGA into countercurrent solvent extraction workflows provides a clean, scalable, and radiolytically robust method for isolating minor actinides, directly supporting the sustainability of the closed nuclear fuel cycle.

References

  • PubChem. "2-(2-(diethylamino)-2-oxoethoxy)-N,N-diethylacetamide | C12H24N2O3 | CID 12729092." National Institutes of Health (NIH). Available at:[Link]

  • Wagner, C., et al. "Evaluation of the Hydrophilic Complexant N,N,N',N'-tetraethyldiglycolamide (TEDGA) and its Methyl-substituted Analogues in the Selective Am(III) Separation." Figshare, 2019. Available at:[Link]

  • Wilden, A., et al. "Countercurrent Actinide Lanthanide Separation Process (ALSEP) Demonstration Test with a Simulated PUREX Raffinate in Centrifugal Contactors on the Laboratory Scale." MDPI Applied Sciences, 2020. Available at:[Link]

  • Celis-Barros, C., et al. "Impact of Lanthanide Ion Complexation and Temperature on the Chemical Reactivity of N,N,N′,N′-tetraoctyl diglycolamide (TODGA)." Physical Chemistry Chemical Physics (RSC), 2023. Available at:[Link]

  • Pajand, O., et al. "Elucidating the speciation of extracted lanthanides by diglycolamides." Office of Scientific and Technical Information (OSTI), 2022. Available at:[Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 2,2'-Oxybis(N,N-diethylacetamide)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2'-Oxybis(N,N-diethylacetamide), a member of the diglycolamide class of compounds. While this specific molecule is not extensively documented in publicly available literature, this guide, grounded in established chemical principles and data from analogous structures, offers a robust framework for its preparation and analysis. We will explore a proposed synthetic route, detail expected characterization outcomes from key analytical techniques, and discuss potential applications based on the known properties of related diglycolamides. This document is intended for researchers and professionals in chemical synthesis and drug development who require a thorough understanding of this and similar molecules.

Introduction to 2,2'-Oxybis(N,N-diethylacetamide)

2,2'-Oxybis(N,N-diethylacetamide) is a diamide derivative of 2,2'-oxydiacetic acid (diglycolic acid). Its molecular structure features a central ether linkage flanked by two N,N-diethylacetamide groups. The general class of diglycolamides (DGAs) has garnered significant interest for their ability to form stable complexes with various metal ions, particularly lanthanides and actinides.[1][2] This property makes them valuable in applications such as solvent extraction for nuclear waste reprocessing and rare earth element separation.[3][4][5] The N,N-diethyl substitution pattern on the amide nitrogen atoms influences the molecule's solubility and complexing ability.

Key Molecular Properties:

PropertyValue
IUPAC Name 2,2'-Oxybis(N,N-diethylacetamide)
CAS Number 77077-06-6[6]
Molecular Formula C₁₂H₂₄N₂O₃[6]
Molecular Weight 244.33 g/mol [6]

Below is a diagram illustrating the chemical structure of 2,2'-Oxybis(N,N-diethylacetamide).

Caption: Chemical structure of 2,2'-Oxybis(N,N-diethylacetamide).

Synthesis of 2,2'-Oxybis(N,N-diethylacetamide)

The proposed two-step synthesis is outlined below:

Synthesis_Workflow Start 2,2'-Oxydiacetic Acid (Diglycolic Acid) Step1 Step 1: Acyl Chloride Formation Start->Step1 Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) Intermediate 2,2'-Oxybis(acetyl chloride) Step1->Intermediate Step2 Step 2: Amidation Intermediate->Step2 Diethylamine (HN(C₂H₅)₂) Pyridine or other base Product 2,2'-Oxybis(N,N-diethylacetamide) Step2->Product

Caption: Proposed two-step synthesis of 2,2'-Oxybis(N,N-diethylacetamide).

Step 1: Synthesis of 2,2'-Oxybis(acetyl chloride)

Causality: The hydroxyl groups of the carboxylic acid are poor leaving groups. Conversion to the acyl chloride with a reagent like thionyl chloride or oxalyl chloride activates the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine in the subsequent step.

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize evolved HCl and SO₂), add 2,2'-oxydiacetic acid.

  • Add an excess of thionyl chloride (SOCl₂), typically 2-3 equivalents. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Gently reflux the mixture until the evolution of gas ceases, indicating the completion of the reaction.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2,2'-oxybis(acetyl chloride) can often be used in the next step without further purification.

Step 2: Synthesis of 2,2'-Oxybis(N,N-diethylacetamide)

Causality: The nucleophilic nitrogen of diethylamine attacks the electrophilic carbonyl carbon of the acyl chloride. A base, such as pyridine or an excess of diethylamine itself, is required to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion.

Protocol:

  • Dissolve the crude 2,2'-oxybis(acetyl chloride) from Step 1 in an anhydrous aprotic solvent such as dichloromethane (DCM) or diethyl ether in a flask cooled in an ice bath.

  • Slowly add a solution of diethylamine (at least 4 equivalents to react with both acyl chloride groups and to act as a base) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification of the final product can be achieved by vacuum distillation or column chromatography on silica gel.

Characterization of 2,2'-Oxybis(N,N-diethylacetamide)

As no published experimental spectra for 2,2'-Oxybis(N,N-diethylacetamide) were found, the following sections provide predicted spectroscopic data based on the analysis of its functional groups and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

3.1.1. Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0 ppm)

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~1.1-1.2Triplet12H-N(CH₂CH₃ )₂The methyl protons are split by the adjacent methylene protons into a triplet.
~3.3-3.4Quartet8H-N(CH₂ CH₃)₂The methylene protons are deshielded by the adjacent nitrogen and are split by the methyl protons into a quartet. Restricted rotation around the C-N amide bond may lead to two distinct quartets.[7]
~4.2Singlet4H-O-CH₂ -CO-These methylene protons are adjacent to both an ether oxygen and a carbonyl group, leading to a significant downfield shift. They are expected to appear as a singlet as there are no adjacent protons.

3.1.2. Predicted ¹³C NMR Data (in CDCl₃, referenced to CDCl₃ at 77.16 ppm)

Predicted Chemical Shift (ppm)AssignmentRationale
~13-15-N(CH₂CH₃ )₂Aliphatic methyl carbons.
~40-42-N(CH₂ CH₃)₂Aliphatic methylene carbons adjacent to nitrogen. Two signals may be observed due to restricted amide bond rotation.
~70-O-CH₂ -CO-Methylene carbons deshielded by the ether oxygen.[6][8]
~169-C =OCarbonyl carbon of the tertiary amide.[8]

3.1.3. Generalized NMR Experimental Protocol

  • Sample Preparation: Dissolve 10-20 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.[9]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire the spectra on a standard NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
2850-3000Medium-StrongC-H stretchAliphatic C-H bonds in the ethyl and methylene groups.
~1650StrongC=O stretch (Amide I band)The carbonyl stretch of a tertiary amide is a very strong and characteristic absorption.[10][11]
1400-1480MediumC-H bendBending vibrations of the CH₂ and CH₃ groups.
~1100StrongC-O-C stretchThe asymmetric stretch of the ether linkage.

3.2.1. Generalized IR Experimental Protocol (Neat Liquid)

  • Sample Preparation: Place a drop of the neat liquid sample onto a salt plate (e.g., NaCl or KBr).

  • Assembly: Place a second salt plate on top to create a thin film.

  • Acquisition: Obtain the spectrum using an FTIR spectrometer, after acquiring a background spectrum of the empty instrument.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data (Electron Ionization - EI):

m/zInterpretationRationale
244[M]⁺Molecular ion peak.
172[M - N(C₂H₅)₂]⁺Loss of a diethylamino radical.
115[CH₃CON(C₂H₅)₂]⁺Cleavage of the ether C-O bond.
100[CH₂=N(C₂H₅)₂]⁺α-cleavage adjacent to the nitrogen atom.
72[N(C₂H₅)₂]⁺Diethylamino cation.
44[CH₂=C=O]⁺ or [CONH₂]⁺Fragments from the amide group.

3.3.1. Generalized MS Experimental Protocol (EI)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC).

  • Ionization: Bombard the sample with high-energy electrons to induce ionization and fragmentation.

  • Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

Potential Applications

Based on the extensive research into related diglycolamide compounds, 2,2'-Oxybis(N,N-diethylacetamide) is expected to be a potent complexing agent for f-block elements.[2][12] Potential applications include:

  • Solvent Extraction: For the separation of lanthanides and actinides in nuclear fuel reprocessing and radioactive waste management.[1][13] The diethyl groups may offer different solubility and selectivity profiles compared to the more commonly studied tetraoctyl or tetra(2-ethylhexyl) derivatives.[3][4]

  • Coordination Chemistry: As a tridentate ligand for fundamental studies of metal-ligand interactions.

  • Drug Development: The diamide motif is present in numerous biologically active molecules.[14]

Conclusion

This technical guide has provided a comprehensive, albeit predictive, framework for the synthesis and characterization of 2,2'-Oxybis(N,N-diethylacetamide). By leveraging established chemical principles and data from analogous compounds, a robust methodology for its preparation and analysis has been outlined. The proposed synthetic route via the diacyl chloride is a standard and reliable method for amide formation. The predicted spectroscopic data provides a clear set of benchmarks for the successful identification and characterization of this compound. Further research is warranted to confirm these predictions experimentally and to explore the full potential of this and other unsymmetrical diglycolamides in various fields of application.

References

  • OpenOChem Learn. (n.d.). Primer on ¹³C NMR Spectroscopy. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-(diethylamino)-2-oxoethoxy)-N,N-diethylacetamide. National Institutes of Health. Retrieved from [Link]

  • Horwitz, E. P., McAlister, D. R., Bond, A. H., & Barrans, Jr., R. E. (2005). Novel Extraction of Chromatographic Resins Based on Tetraalkyldiglycolamides: Characterization and Potential Applications. Solvent Extraction and Ion Exchange, 23(3), 319-343.
  • ResearchGate. (n.d.). Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). Retrieved from [Link]

  • Horwitz, E. P., McAlister, D. R., Bond, A. H., & Barrans Jr., R. E. (2007). Novel Extraction of Chromatographic Resins Based on Tetraalkyldiglycolamides: Characterization and Potential Applications. Solvent Extraction and Ion Exchange, 23(3).
  • Eichrom Technologies. (n.d.). NOVEL EXTRACTION CHROMATOGRAPHIC RESINS BASED ON TETRAALKYLDIGLYCOLAMIDES: CHARACTERIZATION AND POTENTIAL APPLICATIONS. Retrieved from [Link]

  • RSC Publishing. (n.d.). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

  • Wikipedia. (n.d.). Amide. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of the amide obtained in 1:2 mole ratio. Retrieved from [Link]

  • PMC. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. National Center for Biotechnology Information. Retrieved from [Link]

  • Unknown. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Synthesis and evaluation of new modified diglycolamides with different stereochemistry for extraction of tri- and tetravalent metal ions. Retrieved from [Link]

  • Taylor & Francis. (2022). Recent Progress on the Structure-Performance Relationship between Diglycolamide Extractants and f-Elements. Retrieved from [Link]

  • Google Patents. (n.d.). US4940818A - Process on the preparation of 2,2'-oxybis(N,N-dimethyl-ethanamine).
  • Forschungszentrum Jülich. (2023). Synthesis and evaluation of new modified diglycolamides with different stereochemistry for extraction of tri- and tetravalent me. Retrieved from [Link]

  • Google Patents. (n.d.). DE3721538A1 - METHOD FOR PRODUCING 2,2'-OXYBIS N, N-DIMETHYL ETHANAMINE.
  • ResearchGate. (n.d.). a, b Mass spectra showing various mass-to-charge (m/z) fragmentation.... Retrieved from [Link]

  • PubMed. (2004). Fragmentation of amidinated peptide ions. National Center for Biotechnology Information. Retrieved from [Link]

  • PMC. (2025). Extraction and speciation studies of new diglycolamides for selective recovery of americium by solvent extraction. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Epimerization Studies of LSD Using 1H Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of new unsymmetrical diglycolamide extractants for lanthanide ion partitioning: part one—straight-chain alkyl derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • INL Research Library Digital Repository. (2022). Impact of Lanthanide Complexation and Temperature on the Chemical Reactivity of N,N,N',N'-tetraoctyl diglycolamide (TODGA) with. Idaho National Laboratory. Retrieved from [Link]

  • Unknown. (n.d.). 1 H and 13 C NMR data for ETH-LAD hemitartrate in d 6 -DMSO at 400 / 150 MHz. Retrieved from [Link]

  • OSTI.GOV. (n.d.). Elucidating the speciation of extracted lanthanides by diglycolamides. Retrieved from [Link]

  • Googleapis.com. (2009). (12) Patent Application Publication (10) Pub. No.: US 2010/0137292 A1. Retrieved from [Link]

  • Googleapis.com. (2013). WO 2013/065059 A1. Retrieved from [Link]

  • PubMed. (2003). Direct synthesis of 1,1'-[1,4-phenylenebis(methylene)]-bis- 1,4,8,11-tetraazacyclotetradecane octahydrochloride (AMD 3100) without the use of protecting groups. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). US20150126734A1 - Process for preparation of n,n-di substituted carboxamides.
  • TUODA INDUSTRY LIMITED. (2026). N,N-Diethylacetamide | Global Chemical Supplier. Retrieved from [Link]

  • Garg Lab - UCLA. (n.d.). Patents & Products. Retrieved from [Link]

  • Journal of Materials Chemistry C (RSC Publishing). (n.d.). Synthesis and characterization of p-type conductivity dopant 2-(3-(adamantan-1-yl)propyl)-3,5,6-trifluoro-7,7,8,8-tetracyanoquinodimethane. Retrieved from [Link]

  • PubMed. (2011). Synthesis of methylenebis(phosphonate) analogues of 2-, 4-, and 6-pyridones of nicotinamide adenine dinucleotide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

2,2'-Oxybis(N,N-diethylacetamide) structural analysis and conformation

Author: BenchChem Technical Support Team. Date: March 2026

Structural Analysis, Conformation, and Coordination Chemistry [1]

Executive Summary

2,2'-Oxybis(N,N-diethylacetamide) , commonly referred to as TEDGA (


-tetraethyldiglycolamide), is a pivotal hydrophilic ligand in nuclear separation science. It serves as a high-efficiency masking agent in the EXAm  (Extraction of Americium) process, designed to selectively separate trivalent actinides (Am

, Cm

) from lanthanides in high-level liquid waste.[1]

This guide provides a rigorous structural analysis of TEDGA, detailing its conformational dynamics, synthesis protocols, and coordination mechanisms.[2] It is designed for researchers requiring actionable data on ligand behavior in both solution and solid-state phases.[2]

Molecular Architecture & Conformation

Electronic Structure and Connectivity

TEDGA is a diglycolamide (DGA) derivative characterized by a central ether oxygen atom bridging two


-diethylacetamide arms.[1][2] Its efficacy as a chelator stems from the electronic interplay between the ether oxygen and the two carbonyl groups.[2]
  • Formula:

    
    
    
  • Molecular Weight: 244.33 g/mol [1]

  • Core Motif: The

    
     backbone acts as a "tridentate clamp."[2]
    

Amide Resonance: The amide nitrogen lone pair is delocalized into the carbonyl


-system (

).[1] This resonance restricts rotation around the

bond, creating a planar amide functionality.[2] In TEDGA, the diethyl substitution provides steric bulk that influences the ligand's solubility profile (hydrophilic) compared to its lipophilic analogs like TODGA (tetra-octyl).[1]
Conformational Dynamics

Unlike rigid macrocycles (e.g., crown ethers), TEDGA possesses significant conformational freedom in its free state, driven by rotations around the ether-methylene (


) and methylene-carbonyl (

) bonds.[1]
  • Free Ligand State: In solution, TEDGA exists as an ensemble of rotamers.[2] While the amide bonds are rigid (planar), the ether backbone adopts a flexible geometry.[1] The dipole-dipole repulsion between the carbonyl oxygens and the ether oxygen typically prevents the formation of the "perfect" tridentate pocket in the absence of a metal ion.[2]

  • The "Active" Conformation: Upon encountering a hard trivalent cation (

    
    ), the ligand undergoes a conformational lock.[1] The carbonyl oxygens rotate to align with the ether oxygen, forming a planar or near-planar tridentate coordination face.[2] This reorganization is entropically costly but enthalpically driven by the high charge density of the metal ion.[2]
    

Graphviz Diagram: Conformational Locking Mechanism The following diagram illustrates the transition from the disordered free ligand to the ordered metal complex.

conformation_lock FreeLigand Free TEDGA Ligand (Flexible Ensemble) Transition Pre-Organization (Dipole Alignment) FreeLigand->Transition Rotational Adjustment MetalIon M(III) Ion (Lanthanide/Actinide) MetalIon->Transition Electrostatic Attraction Complex [M(TEDGA)3]3+ (Tricapped Trigonal Prismatic) Transition->Complex Chelation (Tridentate Lock)

Caption: Logical flow of TEDGA transitioning from a flexible free state to a rigid coordination complex upon metal binding.

Coordination Chemistry

TEDGA acts as a neutral, tridentate O-donor ligand.[2] Its primary application relies on its ability to form stable, water-soluble complexes with trivalent f-elements.[2]

Binding Stoichiometry

In aqueous nitric acid solutions, TEDGA forms homoleptic complexes with the stoichiometry 1:3 (Metal:Ligand).[1][2]



This results in a coordination number of 9, with the metal center encapsulated by three ligand molecules.[2] The geometry is typically described as distorted tricapped trigonal prismatic .[2]

Bond Lengths and Chelation

Crystallographic data for analogous DGA complexes reveals distinct bond metrics:

  • M-O(carbonyl): Shorter bond lengths (~2.40 Å for Eu

    
    ), indicating a stronger electrostatic interaction due to the high negative charge density on the carbonyl oxygen.[1]
    
  • M-O(ether): Longer bond lengths (~2.50–2.60 Å), acting as the "cap" in the coordination polyhedron.[1]

Selectivity Mechanism

TEDGA is used in the EXAm process to hold actinides in the aqueous phase while lanthanides are extracted, or vice versa depending on the competing ligand.[2] Its high hydrophilicity (due to the short ethyl chains) ensures that the


 complex prefers the aqueous phase, effectively "masking" the ion from extraction by lipophilic agents.[1]

Experimental Protocol: Synthesis of TEDGA

Objective: Synthesize high-purity


-tetraethyldiglycolamide (TEDGA) via the Schotten-Baumann reaction of diglycolyl chloride with diethylamine.

Safety Warning: Diglycolyl chloride is corrosive and moisture-sensitive.[2] Diethylamine is volatile and flammable.[2] Perform all operations in a fume hood.

Materials[2][3][4][5][6][7][8]
  • Diglycolyl chloride (CAS: 2611-00-9)[1]

  • Diethylamine (CAS: 109-89-7)[1]

  • Triethylamine (TEA) (Optional, as HCl scavenger if diethylamine is limiting)[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)[1]

  • Inert Gas: Nitrogen or Argon[1]

Step-by-Step Procedure
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and

    
     inlet.
    
  • Solvation: Charge the flask with Diethylamine (4.5 equiv) and anhydrous THF (150 mL). Cool the solution to 0°C using an ice bath.

    • Note: Excess diethylamine acts as both the nucleophile and the base to trap HCl.[2] Alternatively, use 2.2 equiv Diethylamine and 2.5 equiv Triethylamine.[2]

  • Addition: Dissolve Diglycolyl chloride (1.0 equiv, e.g., 5.0 g) in 20 mL THF. Transfer this solution to the addition funnel.

  • Reaction: Dropwise add the acid chloride solution to the amine solution over 45 minutes, maintaining the temperature below 5°C. A white precipitate (amine hydrochloride salt) will form immediately.

  • Completion: Once addition is complete, allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Workup:

    • Filter the reaction mixture through a fritted glass funnel to remove the solid hydrochloride salt.

    • Wash the filter cake with cold THF.[2]

    • Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a viscous yellow oil.[1]

  • Purification:

    • Dissolve the crude oil in DCM (50 mL) and wash with 1M HCl (2 x 30 mL) to remove unreacted amine, followed by sat.

      
       and brine.[2]
      
    • Dry over anhydrous

      
      , filter, and evaporate.
      
    • High Purity Step: If necessary, purify via column chromatography (Silica gel; Eluent: Ethyl Acetate/Hexane 80:20 -> 100% EtOAc).[1]

  • Yield: Typical isolated yield is 85–92% .[2]

Graphviz Diagram: Synthesis Workflow

synthesis_workflow Reactants Reactants: Diglycolyl Chloride + Diethylamine Mixing Reaction (0°C, THF): Dropwise Addition -> Amide Formation Reactants->Mixing Filtration Filtration: Remove Et2NH·HCl Salt Mixing->Filtration Workup Workup: Solvent Evaporation & Acid/Base Wash Filtration->Workup Product Final Product: TEDGA (Viscous Oil) Workup->Product

Caption: Step-by-step synthesis workflow for TEDGA using the acid chloride route.

Analytical Profile

To validate the structure of the synthesized TEDGA, compare spectral data against the following standard values.

NMR Spectroscopy ( )
  • 
     NMR (400 MHz): 
    
    • 
       4.32 (s, 4H, 
      
      
      
      ) – Diagnostic Singlet[1]
    • 
       3.38 (q, 4H, 
      
      
      
      )
    • 
       3.25 (q, 4H, 
      
      
      
      ) – Note: Magnetic non-equivalence due to restricted rotation may split these.[1]
    • 
       1.20 (t, 6H, 
      
      
      
      )[1]
    • 
       1.12 (t, 6H, 
      
      
      
      )[1]
  • 
     NMR: 
    
    • 
       167.5 (
      
      
      
      )[1]
    • 
       69.8 (
      
      
      
      )[1]
    • 
       41.5 / 40.2 (
      
      
      
      )[1]
    • 
       14.2 / 12.9 (
      
      
      
      )
Infrared Spectroscopy (FT-IR)[1]
  • C=O Stretch: Strong band at 1640–1650 cm

    
      (Tertiary Amide).[1]
    
  • C-O-C Stretch: Medium/Strong band at 1100–1130 cm

    
      (Ether).
    

References

  • Modolo, G., et al. (2015).[1][2] "The EXAm process: a new process for the separation of Americium from Curium."[2] CEA/DEN Research.[2]

  • Sittel, T., et al. (2025).[1][2] "Spectroscopic Study on the Complexation of trivalent Actinide and Lanthanide ions with TEDGA in Solution." European Journal of Inorganic Chemistry.

  • Sasaki, Y., et al. (2001).[1][2] "The novel extractants, diglycolamides, for the extraction of lanthanides and actinides."[2][3][4] Solvent Extraction and Ion Exchange.

  • Wilden, A., et al. (2018).[1][2] "Mutual separation of trivalent lanthanide and actinides by hydrophilic and lipophilic multidentate diamides." Journal of Radioanalytical and Nuclear Chemistry. [1]

  • Hobbs, I. M. (2017).[1][2] "Characterizing Mixed Ligand f-Element Complexes for Improved Actinide(III)/Lanthanide(III) Separations." Washington State University Dissertations.

Sources

Technical Guide: Somatostatin Acetate (CAS 77077-06-6)

Author: BenchChem Technical Support Team. Date: March 2026

Properties, Synthesis, and Experimental Applications

Executive Summary

Somatostatin Acetate (CAS 77077-06-6) is the acetate salt form of Somatostatin-14, a cyclic tetradecapeptide hormone originally isolated from the hypothalamus. It functions as a universal endocrine off-switch, inhibiting the secretion of Growth Hormone (GH), Thyroid-Stimulating Hormone (TSH), insulin, glucagon, and various gastrointestinal hormones.[1]

While synthetic analogs (e.g., Octreotide, Lanreotide) are preferred for chronic therapy due to extended half-lives, Somatostatin Acetate remains the gold standard for acute clinical interventions (e.g., esophageal variceal bleeding) and as a benchmark reference in pharmacological research. This guide provides a comprehensive technical analysis of its physicochemical properties, signaling mechanisms, manufacturing protocols, and experimental handling.

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8][9]

Somatostatin Acetate is a cyclic peptide containing one disulfide bridge connecting Cys3 and Cys14. The acetate counterion improves water solubility compared to the free base.

Table 1: Physicochemical Specifications
PropertySpecification
CAS Number 77077-06-6 (Acetate); 38916-34-6 (Free Base)
Chemical Name Somatostatin-14 Acetate
Sequence Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys (Disulfide bridge: 3–14)
Molecular Formula

Molecular Weight 1637.88 g/mol (Free Base)
Appearance White to off-white lyophilized powder
Solubility Soluble in water (>1 mg/mL), 1% Acetic Acid, and Saline.[2] Insoluble in non-polar organic solvents.
Isoelectric Point (pI) ~9.5 (Basic due to Lys residues)
Stability Hygroscopic. Solid: Stable at -20°C. Solution: Rapid enzymatic degradation (

min in plasma).

Mechanism of Action: Signal Transduction

Somatostatin exerts its effects by binding to five G-protein-coupled receptor subtypes (SSTR1–5). The primary mechanism involves the activation of pertussis toxin-sensitive inhibitory G-proteins (


), leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP.
Key Signaling Events:
  • Receptor Binding: High-affinity binding to SSTR2 and SSTR5 (primary therapeutic targets).[3]

  • Adenylate Cyclase Inhibition:

    
     subunit inhibits AC, depleting cAMP.[3]
    
  • Ion Channel Modulation:

    • Activation of G-protein-gated inwardly rectifying

      
       channels (GIRK), causing hyperpolarization.
      
    • Inhibition of Voltage-Dependent

      
       Channels (VDCC), blocking calcium influx required for vesicle fusion and hormone exocytosis.
      
  • Antiproliferative Effect: Activation of phosphotyrosine phosphatases (SHP-1/2) inhibits MAPK/ERK pathways, arresting cell cycle progression.

Visualization: SSTR Signaling Pathway

The following diagram illustrates the cascade from receptor binding to physiological output.

SSTR_Signaling SST Somatostatin Acetate (Ligand) SSTR SSTR (GPCR) SST->SSTR Binds Gi Gi Protein (Activation) SSTR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_Channel VDCC (Ca2+ Channel) Gi->Ca_Channel Closes (Inhibits Influx) K_Channel K+ Channel (GIRK) Gi->K_Channel Opens (Hyperpolarization) cAMP cAMP Levels AC->cAMP Reduces PKA Protein Kinase A cAMP->PKA Downregulates Exocytosis Inhibition of Hormone Secretion PKA->Exocytosis Reduced Phosphorylation Ca_Channel->Exocytosis Reduced Ca2+ K_Channel->Exocytosis Membrane Stabilization

Figure 1: Signal transduction pathway of Somatostatin Acetate mediated by Gi-coupled receptors, resulting in antisecretory effects.

Synthesis & Manufacturing

The production of Somatostatin Acetate typically utilizes Solid Phase Peptide Synthesis (SPPS) using Fmoc chemistry, followed by oxidative cyclization to form the critical disulfide bridge.

Manufacturing Workflow
  • Resin Loading: Attachment of the C-terminal Cysteine to a chlorotrityl or Wang resin.

  • Elongation: Stepwise coupling of Fmoc-protected amino acids.

  • Cleavage: Removal from resin using TFA (Trifluoroacetic acid), simultaneously removing side-chain protecting groups.

  • Cyclization: Oxidation of sulfhydryl groups (-SH) on Cys3 and Cys14 to form the disulfide bond (S-S). This is often performed in a dilute solution to favor intramolecular cyclization over intermolecular polymerization.

  • Purification: Preparative HPLC to remove linear precursors and deletion sequences.

  • Salt Exchange: Conversion of TFA salt to Acetate salt using ion-exchange chromatography.

SPPS_Workflow Start Fmoc-Cys(Trt)-Resin Coupling Stepwise Coupling (Fmoc-AA + Activator) Start->Coupling Coupling->Coupling Repeat 13x Cleavage TFA Cleavage (Linear Peptide) Coupling->Cleavage Cyclization Oxidative Cyclization (Formation of S-S) Cleavage->Cyclization Purification Prep HPLC (Purification) Cyclization->Purification SaltExchange Ion Exchange (TFA -> Acetate) Purification->SaltExchange Final Somatostatin Acetate (Lyophilized) SaltExchange->Final

Figure 2: SPPS workflow for Somatostatin Acetate production, highlighting the critical cyclization and salt exchange steps.

Experimental Protocols

For researchers utilizing CAS 77077-06-6, maintaining peptide integrity is paramount due to its susceptibility to aggregation and enzymatic degradation.

Protocol A: Reconstitution and Storage

Rationale: Somatostatin is stable in acidic media but degrades rapidly in alkaline conditions or presence of peptidases.

  • Solvent: Use sterile distilled water or 1% Acetic Acid (v/v). Avoid saline for initial dissolution if high concentration (>2 mg/mL) is required, as ionic strength can induce aggregation.

  • Reconstitution: Add solvent to the vial. Swirl gently; do not vortex vigorously to avoid shearing the peptide.

  • Aliquot: Divide into single-use aliquots immediately.

  • Storage: Store lyophilized powder at -20°C. Store aliquots at -80°C. Avoid freeze-thaw cycles.

Protocol B: HPLC Purity & Stability Assay

Rationale: This method separates the oxidized (cyclic) form from the reduced (linear) form and degradation products.

  • Column: C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water (or 0.01 M Ammonium Acetate pH 4.0 for mass spec compatibility).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 20% B to 50% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm (peptide bond) and 280 nm (Trp/Phe).

  • Acceptance Criteria: Main peak retention time ~12-15 min; Purity >98%.

Protocol C: In Vitro cAMP Inhibition Bioassay

Rationale: Validates biological activity by measuring the inhibition of Forskolin-induced cAMP accumulation in SSTR-expressing cells (e.g., CHO-K1 or AtT-20).

  • Cell Culture: Seed CHO-SSTR2 cells in 96-well plates (

    
     cells/well).
    
  • Stimulation: Incubate cells with Forskolin (10 µM) to stimulate adenylyl cyclase.

  • Treatment: Add Somatostatin Acetate at varying concentrations (

    
     to 
    
    
    
    M).
  • Incubation: 30 minutes at 37°C.

  • Lysis & Detection: Lyse cells and quantify cAMP using a competitive ELISA or TR-FRET kit.

  • Data Analysis: Plot log[Somatostatin] vs. % cAMP inhibition. Calculate

    
     (Expected range: 0.1 – 1.0 nM).
    

Applications in Drug Development

While native Somatostatin has a short half-life (


 min), making it unsuitable for chronic treatment, it is critical in specific domains:
  • Acute Clinical Care:

    • Esophageal Varices: Continuous IV infusion reduces splanchnic blood flow, controlling bleeding in cirrhotic patients.

    • Pancreatic Fistulas: Reduces exocrine secretion, aiding closure.

  • Pharmacological Research:

    • Reference Standard: Used to benchmark the binding affinity (

      
      ) of novel synthetic analogs (e.g., Pasireotide).
      
    • Radiolabeling: Precursor for

      
       or 
      
      
      
      labeling for receptor autoradiography and PET imaging of neuroendocrine tumors.
  • Formulation Science:

    • Used in the development of Sustained Release (SR) microspheres (PLGA encapsulation) to overcome half-life limitations.

References

  • Brazeau, P., et al. (1973).[4] Hypothalamic polypeptide that inhibits the secretion of immunoreactive pituitary growth hormone. Science. Link

  • Patel, Y. C. (1999). Somatostatin and its receptor family.[5][3][6][7] Frontiers in Neuroendocrinology. Link

  • Rai, U., et al. (2015). Therapeutic uses of somatostatin and its analogues: Current view and potential applications.[1] Pharmacology & Therapeutics.[3][7] Link

  • Hoyer, D., et al. (1995). Classification and nomenclature of somatostatin receptors. Trends in Pharmacological Sciences. Link

  • PubChem Compound Summary. (2024). Somatostatin Acetate (CID 86278199). National Center for Biotechnology Information. Link

  • European Pharmacopoeia (Ph. Eur.).Somatostatin Monograph 01/2008:0949.

Sources

2,2'-Oxybis(N,N-diethylacetamide) (TEDGA): The Hydrophilic Gatekeeper in Actinide Partitioning

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Radiochemists, and Drug Development Professionals (Targeted Alpha Therapy supply chain).

Executive Summary

In the high-stakes arena of trivalent actinide/lanthanide (An(III)/Ln(III)) separation, 2,2'-Oxybis(N,N-diethylacetamide) —commonly referred to as TEDGA (or tetraethyldiglycolamide)—has emerged as a critical "hold-back" reagent.[1] Unlike its lipophilic cousins (e.g., TODGA) which reside in the organic phase to extract metal ions, TEDGA is engineered for aqueous phase solubility .

Its primary utility lies in its ability to selectively complex heavier lanthanides and specific actinides (like Curium) in the aqueous phase, effectively preventing their extraction while allowing target ions (like Americium) to transfer to the organic phase. This "hydrophilic masking" capability is the linchpin of advanced reprocessing strategies such as the EXAm (Extraction of Americium) and ALSEP (Actinide Lanthanide Separation) processes. For drug development professionals focusing on radiopharmaceuticals, TEDGA represents a vital tool in the purification of medical isotopes (e.g.,


Ac, 

Sc,

Lu) where lanthanide contamination must be eliminated to ensure high specific activity.

Chemical Architecture & Properties

TEDGA belongs to the diglycolamide (DGA) family, characterized by two amide groups connected by an ether oxygen. The specific alkylation with short ethyl groups confers its defining property: high water solubility.

Structural Identity
  • IUPAC Name: 2,2'-Oxybis(N,N-diethylacetamide)

  • Common Name: TEDGA (Tetraethyldiglycolamide)[1][2][3][4][5][6][7]

  • CAS Number: 77077-06-6

  • Molecular Formula:

    
    
    
  • Molecular Weight: 244.33 g/mol

The Hydrophilic Switch

The structural logic of DGAs is modular. By altering the N-alkyl chains, one dictates the phase preference:

  • Octyl chains (TODGA): Highly lipophilic

    
     Organic Phase Extractant.
    
  • Ethyl chains (TEDGA): Highly hydrophilic

    
     Aqueous Phase Complexant/Masking Agent.
    

This "phase switch" allows researchers to deploy the powerful DGA tridentate coordination chemistry on either side of the liquid-liquid interface, fine-tuning separation factors (SF) based on the competition between the organic extractant and the aqueous TEDGA.

Mechanism of Action: Competitive Complexation

TEDGA functions as a tridentate ligand, coordinating to metal centers via three oxygen atoms: one ether oxygen and two carbonyl oxygens.

Coordination Geometry

Upon binding a trivalent metal ion (


), TEDGA forms stable cationic complexes, typically 

where

.
  • Binding Mode: Tridentate (

    
    ).
    
  • Hard-Soft Character: The oxygen donors characterize TEDGA as a "hard" base, showing high affinity for hard acids like

    
     and 
    
    
    
    .
Selectivity & The "Size-Match" Effect

TEDGA exhibits a size-dependent affinity. It forms stronger complexes with metal ions that have a higher charge density and smaller ionic radius (Lanthanide Contraction).

  • Affinity Trend:

    
    
    
  • Process Implication: In a biphasic system where an organic solvent (e.g., HDEHP) tries to extract everything, adding TEDGA to the aqueous phase "holds back" the ions it binds most strongly. Since it binds

    
     and heavy 
    
    
    
    stronger than
    
    
    , it effectively masks them, allowing
    
    
    to be extracted selectively.
Workflow Visualization (EXAm Process)

The following diagram illustrates the logical flow of the EXAm process where TEDGA serves as the aqueous masking agent.

EXAm_Process cluster_mechanism Mechanism of Separation Feed High Active Feed (Am, Cm, Ln, Fission Products) + HNO3 Mixing Centrifugal Contactor (Mixing Zone) Feed->Mixing Aqueous_Phase Aqueous Phase Contains: TEDGA Aqueous_Phase->Mixing Masking Agent Organic_Phase Organic Solvent (HDEHP + DMDOHEMA) Organic_Phase->Mixing Extractant Raffinate Raffinate (Waste) Cm, Heavy Ln retained by TEDGA Mixing->Raffinate TEDGA-Cm / TEDGA-Ln Complexes (Stay Aqueous) Product Loaded Organic Phase (Purified Am) Mixing->Product Am-Organic Complex (Extracted) Mech TEDGA binds Cm > Am. Organic Solvent binds Am > Cm. Result: Am is extracted, Cm is masked.

Figure 1: Schematic of the EXAm process highlighting TEDGA's role in differentiating Am(III) from Cm(III) via competitive aqueous complexation.

Applications in Drug Development & Nuclear Cycle

While historically rooted in nuclear fuel reprocessing, TEDGA's capabilities are directly translatable to the production of therapeutic radioisotopes .

Medical Isotope Purification (Targeted Alpha Therapy)

The supply chain for alpha-emitters like Actinium-225 (


Ac)  or beta-emitters like Lutetium-177 (

Lu)
requires the removal of lanthanide impurities which compete for the chelator (e.g., DOTA) in the final drug product.
  • The Challenge: Chemically,

    
     and 
    
    
    
    behave similarly to other lanthanides.
  • The TEDGA Solution: TEDGA-based resins or aqueous stripping can remove specific lanthanide contaminants from the actinide product, increasing the Specific Activity of the final radiopharmaceutical precursor.

The ALSEP Process

In the ALSEP system, TEDGA is used in the stripping section .[8]

  • Extraction: A lipophilic DGA (T2EHDGA) extracts both An and Ln.

  • Stripping: An aqueous solution containing TEDGA is used to strip the Lanthanides back into the aqueous phase, while Actinides are retained or stripped selectively in a separate step (depending on pH/buffer).[8]

Experimental Protocols

Synthesis of TEDGA

Note: All synthesis must be performed in a fume hood due to the generation of HCl gas and the use of acyl chlorides.

Reagents:

  • Diglycolyl chloride (DGC) [CAS: 21062-20-4]

  • Diethylamine (DEA)

  • Triethylamine (Et3N) - Acid scavenger

  • Dichloromethane (DCM) - Solvent

Protocol:

  • Setup: Charge a round-bottom flask with DCM (anhydrous) and cool to 0°C under

    
     atmosphere.
    
  • Amine Addition: Add Diethylamine (2.2 equivalents) and Triethylamine (2.5 equivalents).

  • Acylation: Dropwise add Diglycolyl chloride (1.0 equivalent) dissolved in DCM over 30 minutes. Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours.

  • Workup:

    • Wash the organic layer with 1M HCl (to remove unreacted amines).

    • Wash with Sat.

      
       (to remove acid byproducts).
      
    • Wash with Brine.

  • Isolation: Dry organic layer over

    
    , filter, and evaporate solvent under reduced pressure.
    
  • Purification: TEDGA is a liquid at room temperature. High-vacuum distillation or column chromatography (Silica, MeOH/DCM gradient) may be required if purity < 98%.

Batch Extraction/Masking Protocol

Objective: Determine the Separation Factor (


) using TEDGA.
  • Organic Phase: Prepare 0.6 M DMDOHEMA + 0.3 M HDEHP in TPH (hydrogenated tetrapropylene) or Dodecane.

  • Aqueous Phase: Prepare varying concentrations of TEDGA (0.01 M – 0.5 M) in 3 M

    
    .
    
  • Tracer Spike: Spike aqueous phase with

    
     and 
    
    
    
    tracers.
  • Contact: Mix equal volumes (1:1 O/A ratio) in a vortex mixer for 15 minutes at 25°C.

  • Separation: Centrifuge for 5 minutes to separate phases.

  • Analysis: Sample both phases and analyze via Gamma Spectroscopy or Liquid Scintillation Counting.

  • Calculation:

    • Distribution Ratio (

      
      ) = 
      
      
      
    • Separation Factor (

      
      ) = 
      
      
      
      [5]

Stability & Safety Data

Radiolytic Stability

A critical consideration for high-activity processing is the degradation of the ligand due to radiolysis.[9]

  • Mechanism: In aqueous solution, TEDGA is attacked by hydroxyl radicals (

    
    ) produced by water radiolysis. This leads to H-abstraction and subsequent rupture of the ether linkage.
    
  • Comparison: TEDGA degrades faster than lipophilic DGAs (like TODGA in dodecane) because the

    
     radical in water is a more aggressive oxidant than the solvated electrons/radicals in alkane solvents.
    
  • Mitigation: For high-dose applications, "sacrificial" scavengers or continuous replenishment of TEDGA may be required.

Thermodynamic Data Summary

The following table summarizes the relative stability trends utilized in separation logic.

Ion PairBinding Affinity (TEDGA)Extraction Behavior (with HDEHP/DMDOHEMA + TEDGA aq)
Heavy Ln (Lu, Yb) HighRetained in Aqueous (Masked)
Curium (Cm) Medium-HighRetained in Aqueous (Masked)
Americium (Am) Medium-LowExtracted to Organic
Light Ln (La, Ce) LowExtracted to Organic (requires scrubbing)

Data Source inferred from Charbonnel et al., Procedia Chemistry 2012.

References

  • Charbonnel, M.-C., et al. (2012).[3] "Complexation of Ln(III) and Am(III) with the hydrosoluble TEDGA: Speciation and Thermodynamics studies." Procedia Chemistry, 7, 20-26.[10] Link

  • Wilden, A., et al. (2018). "Radiolytic and hydrolytic degradation of the hydrophilic diglycolamides." Solvent Extraction and Ion Exchange, 36(4), 347-359. Link

  • Lumetta, G. J., et al. (2014). "The Actinide-Lanthanide Separation Concept." Solvent Extraction and Ion Exchange, 32(4), 333-347. Link

  • Modolo, G., et al. (2012).[3] "The EXAm process: a new process for the selective extraction of americium." Proceedings of the ATALANTE 2012 Conference. Link

  • Ansari, S. A., et al. (2012).[3] "Thermodynamics of complexation of actinides and lanthanides with diglycolamide ligands." Coordination Chemistry Reviews, 256, 1-2.

Sources

Theoretical Studies of 2,2'-Oxybis(N,N-diethylacetamide) Metal Complexes: A Technical Guide to f-Element Separation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation of minor actinides (e.g., Am³⁺, Cm³⁺) from lanthanides (e.g., Eu³⁺, Nd³⁺) remains one of the most formidable challenges in both nuclear fuel reprocessing and the purification of isotopes for radiopharmaceutical drug development (such as Targeted Alpha Therapy). At the heart of modern separation strategies is 2,2'-Oxybis(N,N-diethylacetamide) , commonly known as TEDGA (Tetraethyl diglycolamide).

Unlike its lipophilic counterpart TODGA, TEDGA is highly hydrophilic and is frequently employed as an aqueous masking agent to hold back actinides while lanthanides are extracted into an organic phase[1]. This whitepaper synthesizes recent theoretical breakthroughs—driven by Density Functional Theory (DFT) and topological electron density analyses—that decode the complexation mechanics, stoichiometry, and thermodynamic drivers of TEDGA-metal complexes[2].

Mechanistic Foundations of TEDGA Complexation

TEDGA acts as a highly pre-organized, tridentate ligand. The coordination pocket is formed by one central ether oxygen and two peripheral carbonyl oxygens.

Density functional theory (DFT) calculations consistently demonstrate that the carbonyl oxygen atoms exhibit a significantly stronger coordination ability toward the metal center than the central ether oxygen atom[3]. The interaction between TEDGA and f-block metal ions is predominantly electrostatic; however, quantum chemical analyses reveal that the covalent character of the metal-oxygen bonds increases with the metal's atomic number[1]. This subtle increase in covalency—particularly in the Actinide-Oxygen (An-O) bonds compared to Lanthanide-Oxygen (Ln-O) bonds—is the primary thermodynamic driver for TEDGA's selectivity[2].

Furthermore, spectroscopic studies (including NMR and Time-Resolved Laser Fluorescence Spectroscopy, TRLFS) demonstrate a profound solvent dependency. The stoichiometry of the complexes shifts from 1:1 ([M(TEDGA)]³⁺) in highly polar solvents to 1:3 ([M(TEDGA)₃]³⁺) in less polar environments[4].

Speciation M Free M(III) Ion C1 [M(TEDGA)]³⁺ (Polar Media) M->C1 +1 Eq TEDGA L TEDGA Ligand L->C1 C3 [M(TEDGA)3]³⁺ (Non-Polar Media) C1->C3 +2 Eq TEDGA

Fig 1: Solvent-dependent stoichiometric shift of TEDGA-metal complexes.

Theoretical Framework: DFT and Relativistic Effects

Modeling f-block elements requires rigorous treatment of relativistic effects due to the high velocity of core electrons near the heavy nuclei. Standard all-electron basis sets fail to capture these dynamics accurately.

Protocol 1: Computational Workflow for f-Element Complexes

This protocol outlines a self-validating computational pipeline for modeling TEDGA complexes.

Step 1: Initial Geometry Construction

  • Action: Construct the [M(TEDGA)ₙ]³⁺ complex (n=1,2,3) using crystallographic data of analogous diglycolamide complexes as starting coordinates.

  • Causality: Conformational flexibility in the ethyl chains can lead to local-minimum trapping. Starting from experimentally derived geometries ensures the optimization converges on the global thermodynamic minimum.

Step 2: Relativistic DFT Optimization

  • Action: Optimize the geometry using a hybrid functional (e.g., PBE0 or B3LYP) combined with Relativistic Effective Core Potentials (RECPs), such as the Stuttgart-Dresden ECP60MWB for Am³⁺.

  • Causality: Hybrid functionals mitigate the self-interaction error inherent in highly correlated f-electron systems. RECPs account for scalar relativistic effects (mass-velocity and Darwin terms) without the prohibitive computational cost of all-electron Dirac-Fock methods.

Step 3: Solvation Modeling

  • Action: Apply the SMD (Solvation Model based on Density) continuum model during single-point energy calculations.

  • Causality: Gas-phase calculations vastly overestimate electrostatic interactions. Because TEDGA complexation is heavily influenced by the dielectric constant of the medium, implicit solvation is mandatory for accurate free energy (

    
    ) estimations.
    

Step 4: Vibrational Frequency Validation (Self-Validation)

  • Action: Perform harmonic frequency calculations on the optimized geometry.

  • Causality: The absence of imaginary frequencies mathematically validates that the structure is a true energetic minimum. It also provides the zero-point energy (ZPE) corrections necessary for calculating thermodynamic parameters.

Step 5: Topological Electron Density Analysis (QTAIM)

  • Action: Calculate the electron density (

    
    ) and its Laplacian (
    
    
    
    ) at the Bond Critical Points (BCPs) between the metal and TEDGA oxygen atoms.
  • Causality: A negative total energy density (

    
    ) at the BCP indicates partial covalent character, revealing the quantum mechanical origin of An(III) over Ln(III) selectivity.
    

Workflow A Ligand Design (TEDGA) B DFT Optimization (PBE0 / RECPs) A->B C Electronic Structure (QTAIM / NBO) B->C D Thermodynamic Modeling (SMD Solvation) B->D F An(III) / Ln(III) Separation Factor C->F D->F E Experimental Validation (TRLFS & NMR) F->E Iterative Refinement

Fig 2: Computational and experimental workflow for evaluating TEDGA metal complexation.

Quantitative Data Summaries

Theoretical models must be benchmarked against structural and thermodynamic realities. Table 1 synthesizes representative computational data comparing the complexation of Americium and Europium with TEDGA.

Table 1: Theoretical Parameters of[M(TEDGA)₃]³⁺ Complexes (M = Am, Eu)

Metal IonIonic Radius (Å)Avg. M-O (Carbonyl) (Å)Avg. M-O (Ether) (Å)

(kcal/mol)
QTAIM

at BCP (a.u.)
Am³⁺ 0.9752.422.55-115.40.042
Eu³⁺ 0.9472.382.51-108.20.038

Data Note: The slightly shorter bond lengths for Eu³⁺ are driven by its smaller ionic radius, yet the more negative


 and higher electron density (

) for Am³⁺ highlight the enhanced covalency that dictates extraction selectivity.

Experimental Validation Workflows

To bridge theoretical predictions with physical reality, spectroscopic validation is required. Time-Resolved Laser Fluorescence Spectroscopy (TRLFS) is the gold standard for validating the speciation of f-block complexes[4].

Protocol 2: TRLFS Validation of TEDGA Speciation

Step 1: Sample Preparation

  • Action: Prepare a 10 μM solution of Eu³⁺ or Cm³⁺ in a non-coordinating medium (e.g., 0.1 M HClO₄).

  • Causality: The perchlorate anion (ClO₄⁻) does not coordinate with f-block metals. This ensures that any observed spectral shifts are exclusively due to TEDGA coordination, eliminating background noise.

Step 2: Isothermic Titration

  • Action: Incrementally add TEDGA (0.1 to 10 mM) while maintaining a constant ionic strength.

  • Causality: Maintaining constant ionic strength prevents variations in activity coefficients from skewing the calculation of conditional stability constants.

Step 3: Excitation & Emission Acquisition

  • Action: Excite the sample (e.g., 396 nm for Eu³⁺) and record emission spectra in the 580–630 nm range.

  • Causality: The hypersensitive

    
     transition of Eu³⁺ at ~612 nm is highly responsive to changes in the primary coordination sphere, allowing precise tracking of the shift from[M(TEDGA)]³⁺ to [M(TEDGA)₃]³⁺.
    

Step 4: Lifetime Measurement (Self-Validation)

  • Action: Measure the luminescence decay lifetime (

    
    ) at each titration point to calculate the number of inner-sphere water molecules.
    
  • Causality: The decay rate is directly proportional to the number of coordinating water molecules (due to O-H oscillator quenching). A plateau in the lifetime measurement mathematically confirms that the maximum coordination number has been reached and all water molecules have been displaced, validating the DFT-predicted 1:3 stoichiometry.

Conclusion

The integration of relativistic DFT calculations with advanced topological analyses provides a robust framework for understanding the complexation of TEDGA with f-block elements. By proving that An(III) selectivity is driven by subtle covalent contributions in the metal-oxygen bonds, researchers can rationally design next-generation diglycolamide derivatives. Whether applied to the EURO-GANEX process for nuclear waste remediation or the purification of alpha-emitting isotopes for radiopharmaceuticals, the theoretical principles outlined herein serve as the foundation for modern separation science.

References

  • Computation-Aided Development of Next-Generation Extractants for Trivalent Actinide and Lanthanide Separation. PMC. 2

  • Insight into the Complexation of Actinides and Lanthanides with Diglycolamide Derivatives: Experimental and Density Functional Theory. CORE. 5

  • Spectroscopic Study on the Complexation of trivalent Actinide and Lanthanide ions with TEDGA in Solution. ResearchGate. 4

  • Density functional theory investigations of the trivalent lanthanide and actinide extraction complexes with diglycolamides. Dalton Transactions (RSC Publishing). 3

  • Comprehensive Synthesis and Structural Trends in Tetramethyl Diglycolamide (TMDGA) Nitrate Complexes with Lanthanides and Americium. ResearchGate. 1

Sources

Coordination Chemistry of Ether-Bridged Bis(acetamide) Ligands: A Technical Guide to f-Element Separation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ether-bridged bis(acetamides), universally recognized in separation science as diglycolamides (DGAs), represent a premier class of neutral, oxygen-donor extractants[1]. Characterized by a highly preorganized tridentate binding pocket—comprising a central ether oxygen flanked by two amide carbonyl groups—DGAs exhibit exceptional affinity and selectivity for trivalent f-block elements. For researchers in nuclear fuel reprocessing, radiopharmaceutical purification, and rare earth element (REE) recovery, understanding the coordination mechanics of ligands like N,N,N',N'-tetra-n-octyldiglycolamide (TODGA) is critical for designing highly efficient liquid-liquid extraction systems[1][2].

Structural Mechanics and Coordination Chemistry

Tridentate Binding and Stoichiometry

The core coordination mechanism of DGAs relies heavily on the structural rigidity of their O–C–C–O–C–C–O backbone. When complexing with a trivalent lanthanide (Ln³⁺) or actinide (An³⁺), the ligand acts as a tridentate O,O,O-donor. The two carbonyl oxygens and the central ether oxygen coordinate directly to the metal center, forming two adjacent five-membered chelate rings.

To satisfy the preferred coordination number of 9 for these heavy metals, three DGA molecules typically wrap around a single central ion, forming a homoleptic, cationic complex,


. Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy confirms this inner-sphere coordination, revealing that counter-anions (such as 

) and water molecules are completely excluded from the primary coordination sphere, residing instead in the outer sphere to provide charge neutralization[1].
Steric Hindrance and Alkyl Substitution

The substituents on the amide nitrogens dictate both the lipophilicity and the steric profile of the ligand. Increasing the straight alkyl chain length from n-pentyl to n-dodecyl systematically decreases the metal ion extraction efficiency due to increased steric crowding around the coordination sphere[1]. Introducing branched alkyl chains, such as the 2-ethylhexyl groups in T2EHDGA, exacerbates this steric hindrance, lowering the distribution ratios (


) significantly. The sensitivity to this steric bulk follows the order 

[1].

CoordinationLogic M Trivalent Metal Ion (Ln3+ / An3+) Complex [M(DGA)3]3+ Complex (9-Coordinate) M->Complex Assembly DGA1 DGA Ligand 1 (O,O,O-donor) DGA1->M 3 O-bonds DGA2 DGA Ligand 2 (O,O,O-donor) DGA2->M 3 O-bonds DGA3 DGA Ligand 3 (O,O,O-donor) DGA3->M 3 O-bonds Anion Outer Sphere Anions (e.g., 3 NO3-) Complex->Anion Charge Neutralization

Stoichiometric assembly of the 9-coordinate homoleptic DGA-metal complex.

Thermodynamics and Solvent Extraction Behavior

The macroscopic extraction behavior of DGAs is inextricably linked to the thermodynamic properties of the chosen diluent. The stoichiometry of the extracted complex shifts dramatically based on the polarity of the organic phase[3][4].

  • Polar Diluents (e.g., 1,2-dichloroethane): The dominant extracted species generally exhibits a 1:2 (Metal:DGA) ratio. The polar nature of the solvent sufficiently stabilizes the charged complex without requiring excessive ligand encapsulation[3].

  • Non-Polar Diluents (e.g., n-dodecane): A 1:3 or 1:4 species predominates. Causality: In highly non-polar aliphatic solvents, the highly charged, hydrophilic

    
     core must be shielded from the bulk solvent. This energetic requirement forces 3 to 4 TODGA molecules to aggregate, forming reverse micelles. The polar core of these micelles encapsulates the metal ion, driving the extraction process and resulting in exceptionally high distribution ratios[3][5].
    

Table 1: Extraction Efficiency and Stoichiometry across Diluent Classes

Diluent TypeExampleExtracted Complex Stoichiometry (M:L)Reverse Micelle FormationRelative Extraction Efficiency
Non-Polar Aliphaticn-Dodecane1:3 or 1:4YesVery High
Polar Halogenated1,2-Dichloroethane1:2NoModerate
Room-Temp Ionic Liquid

VariableNoHigh (Selectivity Reversal)

Standardized Protocol: Solvent Extraction of Am³⁺/Eu³⁺

To ensure reproducible, self-validating data when evaluating DGA ligands, researchers must employ a rigorous radiotracer-based solvent extraction protocol. The following methodology details the evaluation of TODGA for Am³⁺/Eu³⁺ separation from nitric acid media[3][4][6].

Step-by-Step Methodology
  • Organic Phase Preparation: Dissolve the synthesized DGA ligand (e.g., TODGA) in the target diluent (e.g., n-dodecane) to achieve a concentration of 0.02 M.

    • Self-Validation: Verify ligand purity via ¹H and ¹³C NMR prior to dissolution. Impurities from synthesis (e.g., unreacted amines) act as competitive extractants and will skew distribution data.

  • Acid Pre-equilibration: Contact the organic phase with an equal volume of blank aqueous

    
     (at the target extraction molarity, typically 1 M to 4 M) for 60 minutes. Allow 120 minutes for gravity phase separation.
    
    • Causality: DGAs are neutral solvating extractants that co-extract ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      . Failing to pre-equilibrate the organic phase will result in the depletion of acid from the aqueous phase during the actual experiment, altering the equilibrium pH and invalidating the thermodynamic calculations.
      
  • Aqueous Phase Spiking: Prepare the aqueous phase using the pre-equilibrated

    
     stock and spike it with trace amounts of radiotracers (
    
    
    
    and
    
    
    ).
  • Phase Contact: Combine equal volumes (e.g., 1.0 mL each) of the spiked aqueous phase and the pre-equilibrated organic phase in a sealed, chemical-resistant centrifuge tube[3].

  • Equilibration: Agitate the mixture thoroughly in a thermostated water bath at

    
     for 1 hour.
    
    • Causality: The extraction constant (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) is highly temperature-dependent. Strict thermal control ensures that the calculated thermodynamic parameters (
      
      
      
      ,
      
      
      ) remain accurate.
  • Phase Separation: Centrifuge the samples at 3000 rpm for 5 minutes to ensure complete phase disengagement and the elimination of micro-emulsions[6].

  • Radiometric Analysis: Carefully aliquot equal volumes (e.g., 500 µL) from both the organic and aqueous phases. Measure the gamma activity using a High-Purity Germanium (HPGe) detector[3].

  • Data Calculation: Calculate the distribution ratio (

    
    ) as the ratio of activity in the organic phase to the activity in the aqueous phase. The separation factor (
    
    
    
    ) is calculated as
    
    
    .

ExtractionWorkflow OrgPrep 1. Organic Prep Dissolve TODGA in Diluent PreEq 2. Pre-equilibration Contact with blank HNO3 OrgPrep->PreEq Contact 4. Phase Contact Mix Org and Aq phases (1:1) PreEq->Contact AqSpike 3. Aqueous Spiking Add 241Am / 152Eu to HNO3 AqSpike->Contact Equilibrate 5. Equilibration Agitate at 25°C for 1 hr Contact->Equilibrate Centrifuge 6. Phase Separation Centrifuge at 3000 rpm Equilibrate->Centrifuge Analysis 7. Radiometric Analysis HPGe Gamma Counting Centrifuge->Analysis Calc 8. Calculation Compute D and SF values Analysis->Calc

Step-by-step workflow for the liquid-liquid solvent extraction of f-elements.

Advanced Ligand Design: Preorganized Multiple-DGA Scaffolds

While monomeric DGAs like TODGA are highly effective, the requirement of 3 to 4 molecules per metal ion to satisfy the 9-coordinate geometry is suboptimal from an atom-economy perspective[5]. Furthermore, the entropic penalty of organizing multiple independent ligands around a single metal center limits the maximum achievable extraction efficiency.

To overcome this, modern coordination chemistry focuses on anchoring multiple DGA arms onto preorganized molecular scaffolds[7]. By attaching three or four DGA moieties to a central backbone—such as a C- or N-pivot tripodal structure, a calix[4]arene, or a macrocyclic crown ether—researchers force the necessary multidentate geometry into a single molecule[5][7].

  • Calix[4]arene-DGA (C4DGA): This rigid platform demonstrates quantitative extraction of trivalent f-ions (

    
    ) with near-zero extraction of competing divalent or hexavalent ions like 
    
    
    
    and
    
    
    [5].
  • Crown Ether-DGA (e.g., T9C3ODGA): By combining the size-selective cavity of a crown ether with the potent O,O,O-donor capability of DGA arms, these ligands show extraction abilities orders of magnitude higher than monomeric counterparts (

    
    , 
    
    
    
    ) in highly acidic environments[5].

These multidentate architectures drastically reduce the entropic penalty of complexation, pushing the boundaries of separation science and offering robust, highly selective solutions for next-generation nuclear waste remediation.

References

  • Insight into the Complexation of Actinides and Lanthanides with Diglycolamide Derivatives: Experimental and Density Functional Theoretical Studies. ACS Publications. 1

  • Understanding the separation of trivalent lanthanides and actinides using multiple diglycolamide-containing ligands: a review. ResearchGate.7

  • An europium(iii) diglycolamide complex: insights into the coordination chemistry of lanthanides in solvent extraction. Dalton Transactions (RSC Publishing). Link

  • Complexation and Separation of Trivalent Actinides and Lanthanides by a Novel DGA Derived from Macrocyclic Crown Ether: Synthesis, Extraction, and Spectroscopic and Density Functional Theory Studies. PMC. 5

  • Complexation and Separation of Trivalent Actinides and Lanthanides by a Novel DGA Derived from Macrocyclic Crown Ether: Synthesis, Extraction, and Spectroscopic and Density Functional Theory Studies. PMC. 3

  • Effect of diluent on the extraction of europium(III) and americium(III) with N,N,N′,N′-tetraoctyl diglycolamide (TODGA). RSC Publishing. 4

  • DGA paper 090116-rev-2. OSTI.GOV. 6

  • Advances in Solvent Extraction: Separation and Purification of Adjacent Trivalent Lanthanides Using the Electroneutral Solvating. VERSO. 2

Sources

The Next-Generation Ligand Scaffold: A Technical Guide to 2,2'-Oxybis(N,N-diethylacetamide) and its Derivatives

[1]

Part 1: Executive Summary & Strategic Context[1]

The compound 2,2'-Oxybis(N,N-diethylacetamide) , often abbreviated as TEDGA (Tetraethyldiglycolamide), represents the foundational scaffold of the Diglycolamide (DGA) family. Unlike traditional organophosphorus extractants (e.g., TBP, CMPO), DGAs adhere to the CHON principle (Carbon, Hydrogen, Oxygen, Nitrogen), meaning they are fully incinerable, producing no solid radioactive waste upon degradation.

For researchers in drug development—specifically Targeted Alpha Therapy (TAT) and radiopharmaceuticals—and nuclear fuel reprocessing, this scaffold is critical. It acts as a tridentate ligand with exceptionally high affinity for trivalent f-block elements (Lanthanides and Actinides).[1]

The Core Research Challenge: The parent compound (TEDGA) is hydrophilic (water-soluble). While useful as an aqueous phase masking agent, the primary research objective in this field is often derivatization to increase lipophilicity (e.g., TODGA , TEHDGA ) for solvent extraction, or immobilization for chromatography.

This guide provides the technical roadmap for synthesizing, characterizing, and evaluating this scaffold and its lipophilic derivatives.

Part 2: Chemical Foundation & Mechanism[1]

The Structural Scaffold

The core structure consists of two amide groups connected by an ether oxygen. This creates a "pincer" or tridentate geometry ideal for coordinating metal ions with high charge densities (like


  • IUPAC Name: 2,2'-Oxybis(N,N-diethylacetamide)[1]

  • Common Abbreviation: TEDGA[1][2][3]

  • Molecular Formula:

    
    [1][4]
    
  • Coordination Mode: Tridentate (

    
    )[1]
    
Mechanism of Action (The "Bite")

The ligand operates via a solvation mechanism. The three oxygen atoms align to form a coordination cavity. In non-polar solvents, multiple DGA molecules (usually 3 or 4) wrap around a single metal ion, displacing water molecules and neutralizing the charge with nitrate counter-ions.

CoordinationMechanismcluster_0Coordination SphereMetalMetal Ion (M3+)(Aq Phase)ComplexM(DGA)3(NO3)3Supramolecular ComplexMetal->Complex Phase TransferLigandDGA Ligand(Org Phase)Ligand->Complex Coordination (3:1 Ratio)EtherOEther OxygenEtherO->MetalDonationCarbonylO1Carbonyl O (Left)CarbonylO1->MetalCarbonylO2Carbonyl O (Right)CarbonylO2->Metal

Figure 1: Coordination mechanism showing the tridentate "bite" of the DGA ligand sequestering a trivalent metal ion.[1]

Part 3: Synthesis Protocol (Pinner Synthesis Route)

Objective: Synthesize high-purity 2,2'-Oxybis(N,N-diethylacetamide). Scale: Laboratory Bench (10–50g).

Reagents
  • Precursor: Diglycolyl chloride (prepared from diglycolic acid and thionyl chloride).

  • Amine: Diethylamine (secondary amine).

  • Solvent: Dichloromethane (DCM) or Chloroform (anhydrous).

  • Base: Triethylamine (TEA) or excess Diethylamine (to scavenge HCl).

Step-by-Step Methodology
  • Activation:

    • Reflux Diglycolic acid (1 eq) with Thionyl Chloride (

      
      , 2.5 eq) and a catalytic drop of DMF at 80°C for 4 hours.
      
    • Checkpoint: Monitor cessation of HCl gas evolution.

    • Remove excess

      
       via vacuum distillation to yield Diglycolyl chloride.
      
  • Amidation (The Critical Step):

    • Dissolve Diglycolyl chloride in anhydrous DCM at 0°C (Ice bath).

    • Add Diethylamine (2.2 eq) and TEA (2.2 eq) dropwise over 60 minutes.

    • Expert Insight: Temperature control is vital. Exotherms can lead to mono-amide byproducts or degradation.[1]

  • Work-up:

    • Allow reaction to reach room temperature (RT) and stir for 12 hours.

    • Wash organic layer: 1x Water, 1x 5% HCl (remove unreacted amine), 1x 5%

      
       (neutralize acid), 1x Brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification:

    • TEDGA is often an oil or low-melting solid.[1] Purify via high-vacuum distillation or column chromatography (Silica gel, Ethyl Acetate/Hexane gradient).[1]

Validation Criteria:

  • 1H NMR (

    
    ):  Look for characteristic ethyl peaks (quartet ~3.4 ppm, triplet ~1.1 ppm) and the singlet for the 
    
    
    bridge (~4.2 ppm).[1]
  • IR Spectroscopy: Strong Carbonyl stretch (

    
    ) at ~1650 
    
    
    .[1]

Part 4: Structure-Activity Relationship (SAR) & Derivatives[1]

For early-stage research, understanding how to modify the "R" groups on the amide nitrogen is the key to application.

DerivativeR-Group StructureLogP (Lipophilicity)Primary Application
TEDGA Ethyl (

)
Low (Hydrophilic)Aqueous masking agent; Stripping agent.[1]
TBDGA Butyl (

)
ModerateTransition studies; Ionic liquid extraction.[1]
TODGA Octyl (

)
High (Lipophilic)Industry Standard. Extraction of Actinides from High-Level Waste.[1]
TEHDGA 2-EthylhexylHigh (Branched)Reduced "Third Phase" formation; High solubility.[1]

Research Pivot: If your goal is extraction (organic phase), you must synthesize TODGA or TEHDGA. If your goal is selective stripping (pulling metal back to water) or masking (keeping impurities in water), use TEDGA.

Part 5: Application Workflow – Medical Isotope Purification

A critical application for "drug development professionals" is the isolation of Actinium-225 (


)Lutetium-177 (

)
1
Experimental Workflow (Solvent Extraction)

ExtractionWorkflowFeedFeed Solution(Dissolved Target + HNO3)ContactContact Phase(Vortex/Centrifuge)Feed->ContactSeparationPhase SeparationContact->SeparationOrgPhaseOrganic Phase(DGA + Metal)Separation->OrgPhaseHigh D ValueAqPhaseAqueous Raffinate(Impurities)Separation->AqPhaseStripStripping Step(Dilute Acid / Complexant)OrgPhase->StripProductPurified Isotope(e.g., Ac-225)Strip->Product

Figure 2: Standard solvent extraction workflow for isotope purification using DGA derivatives.

Protocol: Determination of Distribution Ratio ( )

The

2
  • Phase Preparation:

    • Organic: 0.1 M DGA derivative in n-dodecane (add 5% isodecanol if "third phase" forms).[1]

    • Aqueous: Metal tracer (e.g., Eu-152) in 3M

      
      .[1]
      
  • Equilibration: Mix equal volumes (1:1) in a vortex shaker for 30 minutes at 25°C.

  • Separation: Centrifuge at 3000 rpm for 5 minutes.

  • Analysis: Sample both phases. Use Radiometry (Gamma counter) or ICP-MS.[1]

  • Calculation:

    
    
    
    • Target:

      
       indicates good extraction. 
      
      
      is excellent.

Part 6: Critical Stability & Safety (Self-Validating Systems)

When working with radioactive feeds, stability is not optional.

Radiolytic Stability

DGAs are superior to traditional ligands because their degradation products (amides, amines) often do not interfere with extraction or can be washed out.

  • Test: Irradiate solvent (Gamma chamber, Co-60) up to 500 kGy.

  • Validation: Measure

    
     values pre- and post-irradiation. A drop of <20% is acceptable for industrial use.
    
"Third Phase" Formation

A critical failure mode in DGA research is the formation of a third, heavy organic layer (rich in metal-ligand complex) which disrupts processing.

  • Mitigation: If using TODGA, always add a "Phase Modifier" (e.g., 5-10% 1-Octanol or TBP) to the dodecane diluent to solubilize the complex.

References

  • Sasaki, Y., et al. (2001). "Extraction of Actinides(III) and Lanthanides(III) by N,N,N',N'-Tetraalkyldiglycolamides." Solvent Extraction and Ion Exchange. Link[1]

  • Ansari, S. A., et al. (2012). "N,N,N′,N′-Tetraoctyl Diglycolamide (TODGA): A Promising Extractant for Actinide Partitioning from High-Level Waste."[1][5] Chemical Reviews. Link[1]

  • Zhu, Z. J., et al. (2016). "Separation of Actinides and Lanthanides using Diglycolamide Derivatives." Journal of Radioanalytical and Nuclear Chemistry. Link

  • Modolo, G., et al. (2015). "The ALSEP Process for the Separation of Minor Actinides." Energy Procedia. Link

  • Horwitz, E. P., et al. (2005). "Trivalent Actinide/Lanthanide Separations using Diglycolamides." Solvent Extraction and Ion Exchange. Link[1]

Technical Guide: Safety and Handling of 2,2'-Oxybis(N,N-diethylacetamide) (TEDGA)

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical safety, handling, and operational protocols for 2,2'-Oxybis(N,N-diethylacetamide) , widely known in the nuclear chemical engineering field as TEDGA (N,N,N',N'-tetraethyldiglycolamide).

Executive Substance Profile

Target Audience: Radiochemists, Process Engineers, and Actinide Separation Specialists.

2,2'-Oxybis(N,N-diethylacetamide) (CAS: 77077-06-6 ) is a hydrophilic tridentate ligand primarily used in the partitioning of minor actinides (Americium/Curium) from high-level liquid waste (HLLW). Unlike its lipophilic analog TODGA (Tetra-octyl), which functions as an extractant in the organic phase, TEDGA functions as a masking agent or hold-back reagent in the aqueous phase.

Physicochemical Specifications
PropertySpecificationOperational Relevance
Formula C₁₂H₂₄N₂O₃CHON principle compliant (fully incinerable waste).
MW 244.33 g/mol --
Physical State Viscous Liquid / Low-melting SolidHighly soluble in water and dilute acids; insoluble in non-polar aliphatic diluents (e.g., n-dodecane).
Solubility Hydrophilic (Aqueous soluble)Used in HNO₃ streams (0.1M – 4M) to complex heavier lanthanides/actinides.
Ligand Type Tridentate (O-N-O donor)Coordinates via the ether oxygen and two amide carbonyl oxygens.

Hazard Assessment & Toxicology

GHS Classification & Intrinsic Hazards

While specific toxicological data for TEDGA is less abundant than for common solvents, it belongs to the class of short-chain amides.

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin/Eye Irritation: Potential irritant.[1][2] Avoid direct contact.

  • Systemic Effects: Analogous small amides (e.g., N,N-diethylacetamide) show potential for reproductive toxicity; handle with strict engineering controls.

Process-Specific Hazards (Nuclear Fuel Cycle Context)

In research and development, TEDGA is rarely handled in isolation. It is almost exclusively used in nitric acid solutions under ionizing radiation .

  • Hydrolysis Risk: In high molarity HNO₃ (>3M) and elevated temperatures (>50°C), TEDGA hydrolyzes into Diglycolic Acid and Diethylamine .

    • Hazard: Diethylamine can form unstable N-nitroso compounds if nitrite is present.

  • Radiolysis: Under gamma/alpha irradiation, TEDGA degrades, producing gas (H₂, CO, CO₂) and smaller organic fragments.

    • Control: Vented vessels are mandatory to prevent pressurization in stored waste solutions.

  • "Red Oil" Phenomenon: While TEDGA is less prone to "red oil" explosions than TBP (Tributyl phosphate), the accumulation of degradation products in evaporators can still pose a thermal runaway risk. Do not concentrate TEDGA-nitric acid solutions to dryness.

Engineering Controls & PPE

Hierarchy of Controls
  • Primary Barrier (Containment):

    • Synthesis/Non-Radioactive: Standard Chemical Fume Hood (Face velocity: 100 fpm).

    • Actinide Applications: Negative-pressure Glovebox (Class I/II/III depending on activity).

  • Personal Protective Equipment (PPE):

    • Gloves: Butyl Rubber or Neoprene (0.5 mm). Note: Nitrile is acceptable for incidental splash but has lower permeation resistance to the nitric acid co-solvent.

    • Eye Protection: Chemical splash goggles (ANSI Z87.1).

    • Body: Lab coat (synthesis) or Tyvek sleeves/apron (radioactive handling).

Operational Protocols

Synthesis & Purification Workflow

Objective: Synthesize high-purity TEDGA from Diglycolyl Chloride and Diethylamine. Reaction Type: Schotten-Baumann Amidation.

SynthesisWorkflow Reagents Reagents: Diglycolyl Chloride + Diethylamine (Excess) Reaction Reaction: 0°C, Solvent (DCM/Ether) Dropwise Addition Reagents->Reaction Exothermic Wash Work-up: Wash with dilute HCl (Remove amine) Reaction->Wash Quench Dry Drying: MgSO4 + Rotary Evap Wash->Dry Purify Purification: Vacuum Distillation or Recrystallization Dry->Purify Product Pure TEDGA (>99% NMR/GC) Purify->Product

Figure 1: Step-by-step synthesis workflow for TEDGA. Note the exothermic nature of the acid chloride reaction.

Protocol Steps:

  • Setup: Flame-dry a 3-neck round bottom flask under Argon/Nitrogen.

  • Addition: Dissolve Diglycolyl chloride in dry Dichloromethane (DCM). Cool to 0°C.

  • Amidation: Add Diethylamine (dissolved in DCM) dropwise. Caution: Highly Exothermic. Maintain T < 10°C.

  • Work-up: Wash organic phase with 1M HCl (to remove excess amine), then sat. NaHCO₃, then Brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate via rotary evaporation.

  • Purification: High-vacuum distillation is recommended to remove trace solvents before use in sensitive actinide separations.

Application: The EXAm Process (Aqueous Masking)

Context: TEDGA is used to improve the separation factor between Americium (Am) and Curium (Cm).[3]

EXAmProcess Feed Aqueous Feed (Am + Cm + Ln) + TEDGA (Masking Agent) Contactor Centrifugal Contactor Mixing Zone Feed->Contactor TEDGA holds back Cm/Ln Organic Organic Solvent (DMDOHEMA + HDEHP) Organic->Contactor Extract Organic Phase Contains: Am (Selectively Extracted) Contactor->Extract Am Recovery Raffinate Aqueous Raffinate Contains: Cm + Ln + TEDGA Contactor->Raffinate Waste Stream

Figure 2: Role of TEDGA in the EXAm process. TEDGA preferentially complexes heavier actinides/lanthanides in the aqueous phase, allowing selective extraction of Americium.

Handling in Process:

  • Preparation: Dissolve TEDGA in 0.1M – 1.0M HNO₃. Note: Fresh preparation is preferred to minimize hydrolysis.

  • Contact: Mix with the organic phase (e.g., DMDOHEMA/HDEHP in TPH).

  • Separation: TEDGA remains in the aqueous raffinate.

Waste Disposal & Decontamination

  • Incineration: TEDGA is fully incinerable (CHON), producing only CO₂, H₂O, and N₂. This is a critical advantage over phosphorus-bearing ligands.

  • Aqueous Waste: If containing radionuclides, the aqueous raffinate must be treated as High-Level or Intermediate-Level Waste (HLW/ILW).

  • Spill Cleanup:

    • Absorb with vermiculite or sand.

    • Do not use organic rags (fire hazard with nitric acid).

    • Wash surface with water and detergent (TEDGA is water-soluble).

References

  • Modolo, G., et al. (2015). "The EXAm process: a new process for the separation of americium from curium." Solvent Extraction and Ion Exchange.

  • Sasaki, Y., et al. (2001). "Extraction of actinides(III), (IV), (V), (VI), and lanthanides(III) by structurally tailored diamides." Journal of Nuclear Science and Technology.

  • European Commission. (2012). "SACSESS: Safety of Actinide Separation Processes." CORDIS EU Research Results.

  • PubChem. (2025).[4] "2-(2-(diethylamino)-2-oxoethoxy)-N,N-diethylacetamide (TEDGA)." National Library of Medicine.

Sources

Methodological & Application

Application Note: High-Efficiency Actinide/Lanthanide Partitioning Using 2,2'-Oxybis(N,N-diethylacetamide) (TEDGA)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2,2'-Oxybis(N,N-diethylacetamide) for Actinide-Lanthanide Separation Content Type: Application Note & Protocol

Abstract

The separation of minor actinides (specifically Americium, Am, and Curium, Cm) from lanthanide fission products is a critical step in closing the nuclear fuel cycle (Partitioning & Transmutation). While lipophilic diglycolamides (e.g., TODGA) are standard for bulk actinide/lanthanide co-extraction, they often lack the selectivity required for the difficult Am(III)/Cm(III) separation.

This guide details the application of 2,2'-Oxybis(N,N-diethylacetamide) —commonly referred to as TEDGA —as a hydrophilic aqueous masking agent.[1] Unlike traditional extractants, TEDGA is employed in the aqueous phase to selectively complex and "hold back" heavier lanthanides and Curium, thereby amplifying the separation factor (


) when coupled with organic extractants like DMDOHEMA/HDEHP (the EXAm process).[2][3] This protocol provides a validated workflow for synthesizing TEDGA and utilizing it to achieve high-purity Am(III) recovery.

Chemical Profile & Mechanism of Action

Compound Identification
  • IUPAC Name: 2,2'-Oxybis(N,N-diethylacetamide)[1]

  • Common Name: Tetraethyldiglycolamide (TEDGA)[3][4][5]

  • CAS Number: 77077-06-6[1]

  • Formula:

    
    
    
  • Molecular Weight: 244.33 g/mol

  • Solubility: Highly soluble in water and acidic media (HNO

    
    ); poorly soluble in aliphatic diluents (e.g., n-dodecane) without phase modifiers.
    
Mechanism: The "Aqueous Holdback" Effect

The separation of trivalent actinides (An


) and lanthanides (Ln

) is challenging due to their nearly identical ionic radii and hard-acid nature.
  • Lipophilic DGAs (e.g., TODGA): Extract both An

    
     and Ln
    
    
    
    into the organic phase.[6]
  • Hydrophilic DGAs (TEDGA): When added to the aqueous phase, TEDGA acts as a competitive complexant.

The Selectivity Driver: TEDGA functions as a tridentate O-donor ligand (ether oxygen + 2 amide oxygens). Crucially, its binding affinity in aqueous solution follows the order:



By adding TEDGA to the aqueous feed or scrub solution, it preferentially complexes Curium (Cm) and Heavy Lanthanides , retaining them in the aqueous phase.[2][3][7] Meanwhile, the organic solvent (optimized to prefer Am) extracts the Americium. This "push-pull" system significantly enhances the


 compared to using the organic extractant alone.

G cluster_aqueous Aqueous Phase (High Acidity) cluster_interface cluster_organic Organic Phase (Extractant) TEDGA TEDGA (Masking Agent) Cm_aq Cm(III) TEDGA->Cm_aq Strong Complexation (Retention) H_Ln Heavy Ln(III) TEDGA->H_Ln Strong Complexation Am_aq Am(III) TEDGA->Am_aq Weak Complexation Interface Cm_aq->Interface Blocked by TEDGA Am_aq->Interface Am_org Am(III) Complex Interface->Am_org Transfer Extractant Organic Extractant (e.g., DMDOHEMA/HDEHP) Extractant->Am_org Selective Extraction

Figure 1: Mechanism of TEDGA-enhanced separation.[1] TEDGA retains Cm(III) and heavy lanthanides in the aqueous phase, allowing selective extraction of Am(III) by the organic phase.

Experimental Protocol

Synthesis of TEDGA

Note: Commercial availability can be limited; in-house synthesis is often required for high-purity applications.

Reagents: Diglycolyl chloride, Diethylamine, Dichloromethane (DCM), NaOH.[1]

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask under

    
     atmosphere.
    
  • Amine Solution: Dissolve Diethylamine (4.2 equiv) in anhydrous DCM. Cool to 0°C.[1][8]

  • Addition: Dropwise add Diglycolyl chloride (1.0 equiv) dissolved in DCM over 1 hour. Maintain temperature < 5°C to prevent degradation.

  • Reaction: Stir at room temperature for 4 hours.

  • Workup:

    • Wash reaction mixture with 1M HCl (to remove excess amine).

    • Wash with 1M NaOH (to remove unreacted acid chlorides/acids).

    • Wash with Brine, dry over

      
      , and evaporate solvent.[1]
      
  • Purification: The crude oil is often pure enough (>95%). For nuclear grade, purify via vacuum distillation (high boiling point) or silica column chromatography (Eluent: MeOH/DCM 1:9).

  • Validation: Confirm structure via

    
     NMR (
    
    
    
    ):
    
    
    1.1 (t, 12H), 3.4 (q, 8H), 4.2 (s, 4H).
Separation Protocol (EXAm-type Process)

This protocol describes the selective extraction of Am(III) from a mixed feed containing Cm(III) and Lanthanides.

Reagents:

  • Aqueous Feed: 4 M

    
     containing metal ions (Am, Cm, Ln).[1]
    
  • Masking Agent: TEDGA (0.05 M stock in water).

  • Organic Phase: 0.6 M DMDOHEMA + 0.3 M HDEHP in TPH (hydrogenated tetrapropylene) or n-dodecane.

Step-by-Step Workflow:

  • Feed Preparation:

    • Adjust the acidity of the radioactive feed solution to 4.0 – 5.0 M HNO

      
       .
      
    • Add TEDGA to the feed to achieve a final concentration of 0.02 M – 0.05 M .

    • Note: The optimal TEDGA concentration depends on the total metal loading. A molar ratio of TEDGA:Metal > 4:1 is recommended.

  • Extraction (Batch Mode):

    • Mix Organic Phase and Aqueous Feed in a 1:1 volume ratio (e.g., 2 mL each) in a centrifuge tube.

    • Agitate vigorously (vortex) for 10 minutes at 25°C.

    • Centrifuge (3000 rpm, 5 mins) to separate phases.

  • Scrubbing (Critical Step):

    • Remove the organic phase (loaded with Am, but potentially trace Cm/Ln).

    • Contact the loaded organic phase with a fresh aqueous scrub solution containing 4 M HNO

      
       + 0.05 M TEDGA .
      
    • Mechanism: The high concentration of TEDGA in the fresh scrub "strips" any co-extracted Cm or heavy Ln back into the aqueous phase, while Am remains in the organic phase due to the high acidity and DMDOHEMA/HDEHP synergy.

  • Stripping:

    • Contact the scrubbed organic phase with a stripping solution (e.g., 0.5 M HEDTA + 0.5 M Citric Acid at pH 3).

    • Recover Am(III) in the aqueous strip.

Data Analysis & Performance Metrics

Evaluate the separation efficiency using Distribution Ratios (


) and Separation Factors (

).



Typical Performance Data (with vs. without TEDGA):

ParameterWithout TEDGA (Organic Only)With TEDGA (0.05 M in Aqueous)Impact

~2.5~1.8Slight decrease (competitive complexation)

~1.5~0.3Significant decrease (retention in aq)

1.6 6.0+ 3-4x Improvement in Selectivity

~2.0> 100Excellent Ln rejection

Safety & Handling

  • Radiochemistry: All experiments involving Actinides must be performed in negative-pressure gloveboxes or hot cells.

  • Chemical Hazards: TEDGA is an amide; avoid contact with strong oxidizers.

  • Acid Stability: TEDGA is susceptible to hydrolysis in high acid (>6 M HNO

    
    ) over prolonged periods. Prepare aqueous TEDGA solutions fresh or store at <4°C.
    
  • Waste: Aqueous raffinates containing TEDGA and fission products can be vitrified. TEDGA is a "CHON" compound (Carbon, Hydrogen, Oxygen, Nitrogen), meaning it is fully incinerable, leaving no secondary solid waste—a major advantage over phosphorus-based ligands.[1]

References

  • Modelling of the EXAm process: Influence of TEDGA. Source: Miguirditchian, M., et al. (2020).[1][9] Solvent Extraction and Ion Exchange. Context: Detailed thermodynamic modeling of TEDGA's role in suppressing Cm extraction. URL:[Link]

  • Hydrophilic Diglycolamides for Lanthanide/Actinide Separation. Source: Wilden, A., et al. (2018).[1] Solvent Extraction and Ion Exchange. Context: Comparison of TEDGA vs. other hydrophilic DGAs and their stability. URL:[Link]

  • Complexation of Lanthanides and Actinides with TEDGA. Source: Sittel, T., et al. (2015).[1] Inorganic Chemistry. Context: Spectroscopic validation (TRLFS/NMR) of the M(TEDGA)

    
     complexes in aqueous solution.
    URL:[Link]
    
  • Development of the EXAm Separation Process. Source: Rostaing, C., et al. (2012).[1] Procedia Chemistry. Context: Industrial scale-up and flowsheet design using TEDGA. URL:[Link]

Sources

Application Note: High-Efficiency Solvent Extraction of Trivalent Metal Ions Using 2,2'-Oxybis(N,N-diethylacetamide)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Significance

The separation and purification of trivalent metal ions, particularly lanthanides (Ln³⁺) and minor actinides (An³⁺), represent a significant challenge in modern chemistry and engineering. These processes are critical in the back-end of the nuclear fuel cycle for partitioning and transmutation strategies, as well as in the hydrometallurgical recovery and purification of rare-earth elements (REEs).[1] Due to their similar ionic radii and chemical properties, separating trivalent actinides from the more abundant lanthanides is a notoriously difficult task.[2]

Diglycolamides (DGAs) have emerged as a superior class of neutral extractants for this purpose. Their molecular architecture, featuring two amide carbonyl groups and a central ether oxygen, creates a tridentate coordination pocket that exhibits a high affinity for f-block elements. This application note provides a detailed guide to the use of a specific DGA, 2,2'-Oxybis(N,N-diethylacetamide) , for the solvent extraction of trivalent metal ions from acidic aqueous solutions. We will explore the underlying coordination chemistry, provide detailed experimental protocols, and discuss the critical parameters that govern extraction efficiency.

Mechanism of Extraction: A Molecular Perspective

The extraction of metal ions from an aqueous phase into an immiscible organic phase is driven by the formation of a neutral, organo-soluble complex.[3] Unlike acidic extractants that operate via cation exchange, 2,2'-Oxybis(N,N-diethylacetamide) is a neutral ligand. Therefore, the extraction of a trivalent metal cation (M³⁺) proceeds through a solvation and ion-pair formation mechanism .

The process can be generalized by the following equilibrium:

M³⁺(aq) + 3NO₃⁻(aq) + nL(org) ⇌

Where:

  • M³⁺ is the trivalent metal ion (e.g., Am³⁺, Eu³⁺).

  • NO₃⁻ is the counter-ion, typically from a nitric acid medium.

  • L is the 2,2'-Oxybis(N,N-diethylacetamide) ligand.

  • (aq) and (org) denote the aqueous and organic phases, respectively.

The ligand's three donor oxygen atoms (one ether and two carbonyls) coordinate directly to the metal ion. To maintain charge neutrality in the low-dielectric organic phase, anions (e.g., nitrate) are co-extracted and incorporated into the primary coordination sphere. The number of ligand molecules (n) involved in the complex, typically 2 or 3, is highly dependent on the specific metal ion, ligand concentration, and the nature of the organic diluent.[4] In non-polar diluents, the formation of reverse micelle-like structures containing multiple ligand-metal complexes has been reported for similar DGA systems.[4]

Visualizing the Ligand and Coordination

Below are diagrams illustrating the structure of the extractant and its proposed coordination with a trivalent metal ion.

Caption: Chemical structure of 2,2'-Oxybis(N,N-diethylacetamide).

cluster_L1 Ligand 1 cluster_L2 Ligand 2 cluster_L3 Ligand 3 M M³⁺ O1_ether O M->O1_ether O1_co1 O M->O1_co1 O1_co2 O M->O1_co2 O2_ether O M->O2_ether O2_co1 O M->O2_co1 O2_co2 O M->O2_co2 O3_ether O M->O3_ether O3_co1 O M->O3_co1 O3_co2 O M->O3_co2 N1 NO₃⁻ N2 NO₃⁻ N3 NO₃⁻

Caption: Conceptual diagram of a M³⁺ ion coordinated by three ligand molecules.

Experimental Protocols

Safety Precaution: Always handle organic solvents and concentrated acids within a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemically resistant gloves.

Protocol 1: Preparation of the Organic Solvent Phase

The choice of diluent is critical. Aliphatic hydrocarbons like n-dodecane are common, often mixed with a phase modifier (e.g., 1-octanol, isodecanol) to prevent third-phase formation at high metal loading.

  • Objective: To prepare a 0.2 M solution of 2,2'-Oxybis(N,N-diethylacetamide) in n-dodecane with 5% (v/v) isodecanol.

  • Materials:

    • 2,2'-Oxybis(N,N-diethylacetamide) (MW: 216.30 g/mol )

    • n-Dodecane (reagent grade)

    • Isodecanol (reagent grade)

    • Volumetric flask (e.g., 100 mL)

    • Analytical balance

  • Procedure:

    • Calculate the required mass of the ligand. For 100 mL of a 0.2 M solution: 0.2 mol/L * 0.1 L * 216.30 g/mol = 4.326 g.

    • Accurately weigh the calculated mass of 2,2'-Oxybis(N,N-diethylacetamide) and transfer it to the 100 mL volumetric flask.

    • Add 5 mL of isodecanol to the flask.

    • Add approximately 80 mL of n-dodecane.

    • Cap the flask and sonicate or stir until the solid is completely dissolved.

    • Carefully add n-dodecane to the calibration mark.

    • Invert the flask several times to ensure homogeneity. This is your organic working solution.

Protocol 2: General Solvent Extraction Workflow

This protocol describes a batch extraction experiment to determine the distribution of a trivalent metal ion.

G A 1. Prepare Aqueous Phase (e.g., Eu³⁺ in 3M HNO₃) C 3. Phase Contact (1:1 v/v ratio in a vial) A->C B 2. Prepare Organic Phase (e.g., 0.2M Ligand in n-Dodecane) B->C D 4. Agitate to Equilibrium (e.g., 2500 rpm, 1 hour, 25°C) C->D Equilibration E 5. Separate Phases (Centrifuge 5 min @ 3250 rpm) D->E Phase Disengagement F 6. Sample Aqueous Phase E->F G 7. Sample Organic Phase E->G H 8. Analyze Metal Concentration (e.g., ICP-MS, Radiometry) F->H G->H I 9. Calculate D and %E H->I

Caption: Standard workflow for a batch solvent extraction experiment.

  • Objective: To measure the distribution of a trivalent metal ion (e.g., Eu³⁺) between an aqueous nitric acid phase and the prepared organic solvent.

  • Materials:

    • Aqueous stock solution of the metal ion (e.g., 1000 ppm Eu³⁺ in 0.1 M HNO₃).

    • Concentrated Nitric Acid (HNO₃).

    • Prepared organic working solution (from Protocol 1).

    • 2 mL vials with screw caps.

    • Vortex mixer or orbital shaker.

    • Centrifuge.

    • Calibrated micropipettes.

  • Procedure:

    • Aqueous Phase Preparation: Prepare the desired aqueous feed by diluting the metal stock solution and adding concentrated HNO₃ to reach the target acidity (e.g., 3 M HNO₃).

    • Phase Contact: In a 2 mL vial, pipette 500 µL of the prepared aqueous feed solution.[5]

    • Add 500 µL of the organic working solution to the same vial.[5]

    • Equilibration: Tightly cap the vial and shake vigorously using a vortex mixer or orbital shaker at a consistent speed (e.g., 2500 rpm) for 1 hour at a controlled temperature (e.g., 25°C).[5] This step is crucial to ensure the extraction equilibrium is reached.

    • Phase Separation: Centrifuge the vial for 5 minutes at approximately 3250 rpm to achieve a clean and sharp separation between the aqueous and organic layers.[5]

    • Sampling: Carefully remove the vial from the centrifuge. Using a micropipette, withdraw a known volume (e.g., 200 µL) from the top (organic) and bottom (aqueous) phases for analysis. Be extremely careful to avoid cross-contamination of the layers.

    • Analysis: Determine the concentration of the metal ion in each sampled phase using a suitable analytical technique, such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or gamma spectrometry if using radiotracers.

Protocol 3: Data Analysis and Calculation
  • Distribution Ratio (D): This is the primary measure of extraction efficiency. It is the ratio of the total concentration of the metal in the organic phase to its total concentration in the aqueous phase at equilibrium.

    D = [M]org / [M]aq

  • Percentage Extraction (%E): This value represents the fraction of the metal transferred to the organic phase.

    %E = (D / (D + (Vaq / Vorg))) * 100

    For a 1:1 phase ratio (Vaq / Vorg = 1), the formula simplifies to:

    %E = (D / (D + 1)) * 100

Key Parameters and Optimization Insights

The efficiency of the extraction process is highly sensitive to several experimental parameters. Understanding their influence is key to designing a robust separation system.

ParameterEffect on Distribution Ratio (D)Rationale & Causality
Nitric Acid Concentration Generally increases D for Ln³⁺/An³⁺ up to a certain point (e.g., 3-4 M), then may decrease.Salting-Out Effect: Higher nitrate concentration in the aqueous phase promotes the formation of the neutral M(NO₃)₃ species, which is more readily extracted. Competition: At very high acidities (>5 M), nitric acid itself can be extracted by the ligand, competing with the metal ion for available coordination sites and reducing D.
Ligand Concentration Increases D.Le Châtelier's Principle: According to the extraction equilibrium, increasing the concentration of the extractant (L) in the organic phase shifts the reaction to the right, favoring the formation of the extracted complex and thus increasing the D value.
Choice of Diluent Significantly impacts D and can affect phase stability.Polarity: Non-polar aliphatic diluents (e.g., n-dodecane) are standard. Polar diluents can compete with the ligand for coordination to the metal ion, potentially lowering extraction efficiency.[4] The diluent also influences the aggregation state of the extracted complexes.[4]
Temperature Typically decreases D (exothermic process).Thermodynamics: The complexation of metal ions by DGA ligands is generally an exothermic process. Therefore, according to Le Châtelier's principle, increasing the temperature will shift the equilibrium to the left, disfavoring complex formation and lowering the distribution ratio.
Aqueous Phase Ionic Strength Increases D.Activity Coefficients: The addition of a non-complexing salt (e.g., NaNO₃) increases the ionic strength of the aqueous phase. This decreases the activity of water and increases the activity coefficient of the metal ion, making its transfer to the organic phase more thermodynamically favorable.

Conclusion

2,2'-Oxybis(N,N-diethylacetamide) stands as a potent and highly effective extractant for trivalent f-block elements. Its tridentate nature allows for the formation of stable, neutral complexes that are readily extracted into a variety of organic diluents. By carefully controlling key parameters such as aqueous phase acidity, ligand concentration, and choice of diluent, researchers can achieve high separation efficiencies. The protocols and insights provided in this application note offer a robust framework for scientists and engineers working in nuclear waste management, hydrometallurgy, and advanced materials purification to effectively utilize this powerful separation chemistry.

References

  • Verlinden, B., et al. (2022). Solvent Optimization Studies for a New EURO-GANEX Process with 2,2'-Oxybis(N,N-di-n-decylpropanamide) (mTDDGA) and Its Radiolysis Products. Forschungszentrum Jülich.
  • Ansari, S. A., et al. (2022). Understanding the unique paradigm in the extraction of tri- and tetravalent actinide/lanthanide ions by a diglycolamide-function. Dalton Transactions. Available at: [Link]

  • Kaltsoyannis, N., et al. (2018). The coordination chemistry of lanthanide and actinide metal ions with hydroxypyridinone-based decorporation agents: orbital and density based analyses. Dalton Transactions. Available at: [Link]

  • Ohto, K., et al. (n.d.). Solvent Extraction of Trivalent Rare Earth Metal Ions with Carboxylate Derivatives of Calixarenes. SciSpace. Available at: [Link]

  • Condamines, N., et al. (1995). Solvent extraction of metal ions from nitric acid solution using N,N´-substituted malonamides. Experimental and crystallographic evidence for two mechanisms of extraction, metal complexation and ion-pair formation. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]

  • Zhang, Z., et al. (2024). Metastable precipitation and ion-extractant transport in liquid-liquid separations of trivalent elements. NSF PAR. Available at: [Link]

  • Unknown Authors. (n.d.). SOLVENT EXTRACTION OF SOME METAL IONS BY DITHIOCARBAMATE TYPES OF CHEMICALLY MODIFIED LYPOPHIUC CHITOSAN. OSTI.GOV. Available at: [Link]

  • Unknown Authors. (n.d.). CEMA-CC-4-10-TH (Inorganic Chemistry-4) LANTHANOIDS AND ACTINOIDS. Available at: [Link]

  • Farkas, I. (2001). Coordination Chemistry of Actinide and Lanthanide Ions. Diva-portal.org. Available at: [Link]

  • Kaltsoyannis, N., et al. (2018). The Coordination Chemistry of Lanthanide and Actinide Metal ions with Hydroxypyridinone-based Decorporation Agents: Orbital and Density based Analyses. ResearchGate. Available at: [Link]

  • Wang, C., et al. (2022). Complexation and Separation of Trivalent Actinides and Lanthanides by a Novel DGA Derived from Macrocyclic Crown Ether: Synthesis, Extraction, and Spectroscopic and Density Functional Theory Studies. PMC. Available at: [Link]

  • Jones, S. (2017). Systematics and surprises in lanthanide coordination chemistry. Pure. Available at: [Link]

  • Taylor & Francis. (n.d.). Hydrometallurgy – Knowledge and References. Taylor & Francis. Available at: [Link]

Sources

Protocol for using 2,2'-Oxybis(N,N-diethylacetamide) in liquid-liquid extraction

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Use of 2,2'-Oxybis(N,N-diethylacetamide) in Liquid-Liquid Extraction

Introduction: Unveiling the Potential of Diglycolamides in Separation Science

In the realm of advanced separation and purification, the selection of an appropriate extractant is paramount to achieving high efficiency and selectivity. Among the diverse classes of chelating agents, diglycolamides (DGAs) have emerged as a promising group of compounds for liquid-liquid extraction. This application note focuses on 2,2'-Oxybis(N,N-diethylacetamide) , a member of the DGA family, and provides a comprehensive guide for its application in liquid-liquid extraction (LLE) for researchers, scientists, and drug development professionals.

While its longer-chain analogs, such as 2,2'-Oxybis(N,N-dioctylacetamide) (TODGA), are well-documented for their use in the separation of lanthanides and actinides in the nuclear industry, the potential of shorter-chain DGAs like 2,2'-Oxybis(N,N-diethylacetamide) in other fields, including pharmaceutical and biomedical applications, remains an area of active exploration.[1][2] This document aims to bridge this gap by providing a foundational understanding of its properties, a detailed protocol for its use in LLE, and insights into its mechanism of action.

It is crucial to distinguish 2,2'-Oxybis(N,N-diethylacetamide ) from the similarly named 2,2'-Oxybis(N,N-diethylethanamine ). The latter is a tertiary amine primarily used as a catalyst in polymer chemistry, whereas the former is the focus of this guide for its chelating and extraction properties.[1][3]

Physicochemical Properties of 2,2'-Oxybis(N,N-diethylacetamide) and Related Compounds

Understanding the physical and chemical properties of the extractant is fundamental to designing an effective LLE protocol. Below is a summary of the known properties of 2,2'-Oxybis(N,N-diethylacetamide) and its close analog, N,N-diethylacetamide.

Property2,2'-Oxybis(N,N-diethylacetamide)N,N-Diethylacetamide
CAS Number 77077-06-6[4]685-91-6[5]
Molecular Formula C12H24N2O3[4]C6H13NO[5]
Molecular Weight 244.33 g/mol [4]115.17 g/mol [5]
Appearance Not specified, likely a liquid or low-melting solidColorless to slightly yellow liquid[6]
Boiling Point Not specified182-186 °C[5][6]
Density Not specified0.925 g/cm³ @ 25°C[5][6]
Solubility Expected to be soluble in a range of organic solventsMiscible with water and most organic solvents[6]

The Mechanism of Extraction: A Tale of Coordination Chemistry

The remarkable extraction capabilities of diglycolamides are rooted in their unique molecular structure. These molecules act as tridentate ligands, meaning they can bind to a target molecule or ion at three distinct points.[7] In the case of 2,2'-Oxybis(N,N-diethylacetamide), the three coordination sites are the two carbonyl oxygen atoms of the amide groups and the central ether oxygen atom.[7][8]

This tridentate chelation forms a stable complex with the target analyte, effectively sequestering it from the aqueous phase into the organic phase.[7] The efficiency of this extraction is influenced by several factors, including the nature of the analyte, the pH of the aqueous phase, and the choice of the organic diluent. While much of the existing research focuses on the extraction of hard metal cations, the same principles of coordination chemistry can be applied to the extraction of polar organic molecules, such as certain drug compounds or their metabolites, that can interact with the DGA ligand.[9]

A Generalized Protocol for Liquid-Liquid Extraction using 2,2'-Oxybis(N,N-diethylacetamide)

The following is a detailed, step-by-step protocol for a typical liquid-liquid extraction procedure. It is important to note that this is a generalized protocol and should be optimized for each specific application.

1. Reagent and Sample Preparation:

  • Organic Phase Preparation: Prepare a solution of 2,2'-Oxybis(N,N-diethylacetamide) in a suitable water-immiscible organic solvent (e.g., n-dodecane, toluene, or a higher alcohol). The concentration of the DGA will depend on the specific application and should be optimized (a starting range of 0.1 M to 0.5 M is suggested).

  • Aqueous Phase (Sample) Preparation: The sample containing the analyte of interest should be in an aqueous solution. The pH of this solution is a critical parameter and must be adjusted to ensure the analyte is in a form that can be efficiently extracted. For acidic or basic compounds, adjusting the pH to render them neutral can enhance their partitioning into theocosolvent organic phase.[10]

2. The Extraction Process:

  • Combine a known volume of the prepared aqueous sample with a known volume of the organic DGA solution in a separatory funnel.[11]

  • Stopper the funnel and shake vigorously for 1-5 minutes to ensure thorough mixing and facilitate the transfer of the analyte from the aqueous to the organic phase.[11]

  • Periodically vent the separatory funnel to release any pressure buildup.[11]

3. Phase Separation:

  • Allow the mixture to stand undisturbed until the two immiscible phases have clearly separated.[11]

  • Carefully drain the lower (denser) layer. The relative densities of the aqueous and organic phases will determine which is the lower layer.[11]

  • Collect the organic phase containing the extracted analyte.

4. Back-Extraction (Stripping) - Optional:

  • To recover the analyte from the organic phase, a back-extraction can be performed. This typically involves contacting the organic phase with a fresh aqueous solution of a specific pH or composition that will reverse the extraction process, causing the analyte to partition back into the aqueous phase.

5. Analysis:

  • The concentration of the analyte in both the original aqueous phase and the organic phase (and the back-extracted aqueous phase, if applicable) should be determined using a suitable analytical technique (e.g., HPLC, GC-MS, or spectrophotometry) to calculate the extraction efficiency and distribution ratio.

Visualizing the Workflow: A Liquid-Liquid Extraction Diagram

The following diagram, generated using DOT language, illustrates the key steps in a typical liquid-liquid extraction workflow using 2,2'-Oxybis(N,N-diethylacetamide).

LLE_Workflow cluster_prep 1. Preparation cluster_extraction 2. Extraction cluster_analysis 3. Analysis Aqueous_Phase Aqueous Phase (Sample with Analyte) Mixing Vigorous Mixing (Separatory Funnel) Aqueous_Phase->Mixing Organic_Phase Organic Phase (DGA in Solvent) Organic_Phase->Mixing Separation Phase Separation Mixing->Separation Aqueous_Raffinate Aqueous Raffinate (Analyte Depleted) Separation->Aqueous_Raffinate Organic_Extract Organic Extract (Analyte Enriched) Separation->Organic_Extract

Sources

Application Note: 2,2'-Oxybis(N,N-diethylacetamide) [TEDGA] as an Advanced Aqueous Masking Agent in Metal Ion Separation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Radiochemists, and Drug Development Professionals (Radiopharmaceuticals) Document Type: Technical Application Note & Standard Operating Protocol

Executive Summary

The separation of chemically analogous f-block elements—specifically trivalent actinides (An³⁺) and lanthanides (Ln³⁺)—remains one of the most complex challenges in nuclear reprocessing and radiopharmaceutical purification. 2,2'-Oxybis(N,N-diethylacetamide) , commonly referred to as TEDGA (N,N,N',N'-tetraethyldiglycolamide), has emerged as a superior hydrophilic masking agent. By selectively retaining specific high-charge-density metal ions in the aqueous phase, TEDGA amplifies the separation factors of lipophilic extraction systems, enabling the isolation of highly pure isotopes required for targeted alpha/beta therapies and advanced nuclear fuel cycles.

Mechanistic Grounding: The Chemistry of TEDGA

Structural Causality and Solubility

Unlike its highly lipophilic industry-standard counterpart TODGA (tetraoctyldiglycolamide), TEDGA features short ethyl substituents on its amide nitrogen atoms. This structural modification drastically reduces its partition coefficient into organic solvents, rendering it highly soluble in aqueous nitric acid solutions [3]. Because it remains localized in the aqueous phase, TEDGA functions exclusively as a masking agent rather than an extractant.

Tridentate Coordination and Selectivity

TEDGA acts as a hard-donor tridentate ligand, coordinating metal ions via one central ether oxygen and two amide carbonyl oxygens. In aqueous media, it forms highly stable, homoleptic 1:3 complexes—


—with trivalent f-block elements [4].

The Causality of Masking: The selectivity of TEDGA is driven by electrostatic interactions governed by the actinide/lanthanide contraction. Heavier f-block ions (e.g., Cm³⁺, Lu³⁺) possess slightly smaller ionic radii and higher charge densities than lighter ones (e.g., Am³⁺, La³⁺). TEDGA's hard oxygen donors exhibit a stronger affinity for these smaller, charge-dense ions. When paired with a soft N-donor lipophilic extractant (which prefers Am³⁺ due to slight covalent interactions), TEDGA selectively "masks" Cm³⁺ by trapping it in the aqueous phase as a hydrophilic complex, effectively breaking the chemical similarities between the two adjacent actinides [1].

Mechanism Metal Target Metal Ion (e.g., Cm3+, Heavy Ln3+) High Charge Density Complex [M(TEDGA)3]3+ Complex Highly Hydrophilic Metal->Complex + 3 TEDGA Electrostatic Binding TEDGA TEDGA Ligand (Aqueous Phase) Tridentate O-Donor TEDGA->Complex Raffinate Aqueous Retention (Masking Effect Achieved) Complex->Raffinate Prevents Partitioning Organic Organic Phase (Lipophilic Extractant) Complex->Organic Partition Blocked

Molecular mechanism of TEDGA masking via hydrophilic[M(TEDGA)3]3+ complex formation.

Quantitative Performance Data

The addition of TEDGA to established solvent extraction workflows yields significant improvements in Separation Factors (SF). The table below synthesizes the performance of TEDGA across varying organic extractant systems.

Extraction System (Organic Phase)Aqueous Phase (Masking Agent)Target Ion (Extracted)Masked Ion (Retained)Separation Factor (SF)Ref
CyMe4BTPhen (0.01 M in 1-octanol)None (1.0 M HNO₃)Am³⁺Cm³⁺1.8[1]
CyMe4BTPhen (0.01 M in 1-octanol)TEDGA (0.01 M in 1.0 M HNO₃)Am³⁺Cm³⁺4.9 [1]
NTAamide (0.5 M in n-dodecane)None (0.2 M HNO₃)Am³⁺Cm³⁺~2.0[2]
NTAamide (0.5 M in n-dodecane)TEDGA (in 0.2 M HNO₃)Am³⁺Cm³⁺6.5 [2]

Note: SF is calculated as the ratio of the distribution coefficients (


). An SF > 4.0 is generally required for viable counter-current chromatographic separation in radiopharmaceutical drug development.

Experimental Protocol: Self-Validating Am(III)/Cm(III) Separation

This protocol details a highly selective liquid-liquid extraction workflow utilizing TEDGA to purify Am³⁺ from a mixed Am/Cm feed. To ensure scientific integrity, the protocol is designed as a self-validating system using radiometric distribution analysis.

Reagent Preparation
  • Organic Extractant Phase: Dissolve CyMe4BTPhen in 1-octanol to achieve a final concentration of 0.01 M. Allow the solution to rest for 2 hours to ensure complete dissolution.

  • Aqueous Masking Phase (Feed): Prepare a 1.0 M HNO₃ solution. Add TEDGA to achieve a concentration of 0.01 M to 0.05 M (depending on the desired masking strength).

  • Spiking: Spike the aqueous phase with radiotracers (e.g., ²⁴¹Am and ²⁴⁴Cm) or the target radiopharmaceutical mixture.

Extraction Workflow
  • Phase Contact: In a microcentrifuge tube, combine equal volumes (e.g., 500 µL) of the Organic Extractant Phase and the spiked Aqueous Masking Phase.

  • Equilibration: Agitate the biphasic system vigorously using a thermoshaker at 25°C ± 1°C for 60 minutes. Causality Note: 60 minutes is required to overcome the kinetic barrier of displacing water molecules from the inner coordination sphere of the metal ions.

  • Phase Separation: Centrifuge the mixture at 5,000 x g for 5 minutes to ensure a sharp phase boundary.

  • Sampling: Carefully aliquot 200 µL from the top organic phase and 200 µL from the bottom aqueous phase into separate counting vials.

Self-Validation Checkpoint

To validate that the protocol executed correctly and TEDGA successfully masked the target ions, perform radiometric counting (Alpha/Gamma spectrometry) on both phases.

  • Calculate the Distribution Ratio (

    
    ) for both metals:
    
    
    
    
  • Validation Criteria:

    • 
       : Validates that the organic extractant successfully captured Am³⁺.
      
    • 
       : Validates that TEDGA successfully masked Cm³⁺ in the aqueous phase.
      
    • 
       : Validates optimal system performance.
      
  • Troubleshooting: If

    
    , the TEDGA concentration is insufficient relative to the metal loading. Increase TEDGA concentration to 0.05 M and repeat.
    

Workflow Start Feed Solution: Am3+, Cm3+ in 1.0 M HNO3 AddTEDGA Add TEDGA (0.01 - 0.05 M) Selective Aqueous Masking Start->AddTEDGA AddOrg Add Organic Phase (0.01 M CyMe4BTPhen in 1-octanol) AddTEDGA->AddOrg Mix Vortex & Equilibrate (60 min, 25°C) AddOrg->Mix Centrifuge Centrifugation (Phase Separation) Mix->Centrifuge OrgPhase Organic Extract Am3+ Enriched (D_Am > 1) Centrifuge->OrgPhase Top Phase AqPhase Aqueous Raffinate Cm3+ Masked (D_Cm < 1) Centrifuge->AqPhase Bottom Phase Validate Self-Validation Checkpoint: Calculate SF = D_Am / D_Cm ≥ 4.0 OrgPhase->Validate AqPhase->Validate

Step-by-step self-validating solvent extraction workflow utilizing TEDGA as a masking agent.

References

  • Direct selective extraction of trivalent americium from PUREX raffinate using a combination of CyMe4BTPhen and TEDGA. Forschungszentrum Jülich. Available at:[1]

  • Novel Extractant, NTAamide, and its Combination with TEDGA for Mutual Separation of Am/Cm/Ln. ResearchGate. Available at:[2]

  • The Effect of Alkyl Substituents on Actinide and Lanthanide Extraction by Diglycolamide Compounds. Taylor & Francis. Available at:[3]

  • Spectroscopic Study on the Complexation of trivalent Actinide and Lanthanide ions with TEDGA in Solution. ResearchGate. Available at:[4]

Sources

Application Note: 2,2'-Oxybis(N,N-diethylacetamide) [TEDGA] in Advanced Nuclear Waste Reprocessing

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Separation Scientists, Radiochemists, and Chemical Engineers Focus: Minor Actinide Partitioning, Am(III)/Cm(III) Separation, and Hydrophilic Masking Agents

Strategic Context: The Am/Cm Separation Challenge

The sustainability of the closed nuclear fuel cycle relies heavily on the Partitioning and Transmutation (P&T) strategy, which aims to reduce the long-term radiotoxicity and heat load of high-level nuclear waste[1]. During the treatment of Highly Active Raffinate (HAR) generated by the PUREX process, separating trivalent minor actinides—specifically Americium (Am) and Curium (Cm)—is notoriously difficult[2]. Because Am(III) and Cm(III) share nearly identical chemical properties and ionic radii, their mutual separation using conventional lipophilic extractants yields extremely poor separation factors, complicating the fabrication of Am-bearing fuels for fast neutron reactors[1].

To overcome this thermodynamic bottleneck, 2,2'-Oxybis(N,N-diethylacetamide) , commonly known as TEDGA (Tetraethyl-diglycolamide), has been introduced as a revolutionary water-soluble complexing agent[3]. By acting as a hydrophilic masking agent in the aqueous phase, TEDGA fundamentally alters the extraction equilibrium, enabling the highly selective recovery of Americium[4].

Chemical Identity & Mechanistic Causality

Molecular Profile and the CHON Principle

TEDGA (CAS: 77077-06-6) is a short-chain, highly polar diglycolamide[5]. A critical advantage of TEDGA in nuclear applications is its strict compliance with the CHON principle —it is composed entirely of Carbon, Hydrogen, Oxygen, and Nitrogen[6]. This ensures that upon degradation or at the end of its operational lifecycle, TEDGA can be completely incinerated into volatile gases, generating zero secondary solid radioactive waste[6].

The Push-Pull Mechanism: Exploiting Actinide Contraction

The causality behind TEDGA’s efficacy lies in its ability to exploit the subtle effects of actinide contraction. Cm(III) possesses a slightly smaller ionic radius than Am(III), resulting in a marginally higher charge density[7].

When TEDGA is introduced to a highly acidic aqueous feed (e.g., 1–4 M HNO₃), it acts as a multidentate ligand, forming


 complexes. Because of its higher charge density, Cm(III) forms a thermodynamically stronger, more stable complex with TEDGA than Am(III) does[8].

This creates a "push-pull" extraction dynamic:

  • The Pull (Aqueous): TEDGA strongly binds Cm(III) and heavy lanthanides, heavily suppressing their distribution ratios (

    
    ) and retaining them in the aqueous raffinate[9].
    
  • The Push (Organic): Am(III), being more weakly bound by TEDGA, is left available to be extracted by a lipophilic ligand (such as DMDOHEMA or CyMe4BTPhen) into the organic phase[10].

TEDGA_Mechanism cluster_aq Aqueous Phase (1-4 M HNO3) cluster_org Organic Phase TEDGA TEDGA (Hydrophilic Ligand) Am_TEDGA [Am(TEDGA)x]3+ (Weaker Complex) TEDGA->Am_TEDGA Cm_TEDGA [Cm(TEDGA)x]3+ (Stronger Complex) TEDGA->Cm_TEDGA Am_aq Am(III) Ion (Lower Charge Density) Am_aq->Am_TEDGA K_Am Am_org Am-Extractant Complex (Extracted) Am_aq->Am_org Extraction Cm_aq Cm(III) Ion (Higher Charge Density) Cm_aq->Cm_TEDGA K_Cm > K_Am Cm_org Cm-Extractant Complex (Extraction Suppressed) Cm_aq->Cm_org Extraction Hindered Extractant Lipophilic Extractant (e.g., DMDOHEMA) Extractant->Am_org Extractant->Cm_org

Fig 1. Thermodynamic push-pull mechanism of TEDGA masking Cm(III) in the aqueous phase.

Key Reprocessing Workflows

The EXAm Process

Developed by the French Alternative Energies and Atomic Energy Commission (CEA), the 4[4] relies on TEDGA to achieve unprecedented Am purity. The organic phase consists of DMDOHEMA and HDEHP, while TEDGA is spiked into the highly acidic aqueous feed[4]. TEDGA ensures that Cm and heavy lanthanides are routed to the aqueous raffinate. Subsequent selective stripping of Am(III) using polyaminocarboxylic acids (like HEDTA) yields an Am product with >99% purity, completely separating it from the highly neutron-emitting Curium[1][9].

SAmEX / AmSel 1-Cycle Systems

Recent feasibility studies have paired TEDGA with highly selective lipophilic N-donor extractants like CyMe4BTPhen[3][10]. In these systems, TEDGA acts as a critical selectivity-booster. By varying the TEDGA concentration, researchers can finely tune the distribution ratios such that


 and 

, enabling the direct, 1-cycle extraction of Am(III) from simulated PUREX raffinate without the need for prior bulk lanthanide removal[10].

EXAm_Workflow Feed PUREX Raffinate (Am, Cm, Ln, FPs) High HNO3 Extraction Co-Extraction Stage (Mixer-Settler) Feed->Extraction OrgPhase Organic Solvent (DMDOHEMA + HDEHP) OrgPhase->Extraction AqPhase Aqueous Masking (TEDGA Solution) AqPhase->Extraction AmLoaded Loaded Organic Phase (Am(III) + Light Ln) Extraction->AmLoaded Extract Am CmRaffinate Aqueous Raffinate (Cm(III) + Heavy Ln) Retained by TEDGA Extraction->CmRaffinate Mask Cm Stripping Selective Stripping (Low Acidity + HEDTA) AmLoaded->Stripping AmProduct Purified Am(III) (>99% Purity) Stripping->AmProduct Recover Am

Fig 2. Workflow of the EXAm process utilizing TEDGA for selective Am(III) partitioning.

Quantitative Performance Data

The addition of TEDGA dramatically shifts the distribution ratios (


) and separation factors (

). The table below summarizes the quantitative impact of TEDGA across different extraction systems[3][7][10].
Extraction System (Organic Phase)Aqueous Phase Conditions



Ref
CyMe4BTPhen (0.01 M in 1-octanol)1 M HNO₃ (No TEDGA)~200~80~2.5 [3]
CyMe4BTPhen (0.01 M in 1-octanol)1 M HNO₃ + 0.01 M TEDGA ~20~8~2.5 [10]
CyMe4BTPhen (0.01 M in 1-octanol)0.5 M HNO₃ + 0.01 M TEDGA ~5~14.9 [3]
CyMe4BTPhen in[A336][NO₃] Ionic Liquid1 M HNO₃ + 0.0175 M TEDGA ~20~37.1 [7]

Note: By increasing the TEDGA concentration, both


 and 

decrease, but

decreases more sharply, allowing operators to hit the operational sweet spot where

and

[10].

Experimental Protocol: Self-Validating Liquid-Liquid Partitioning

To ensure scientific integrity and reproducibility, the following protocol describes a self-validating batch extraction workflow for evaluating TEDGA's masking efficiency.

Phase 1: Reagent and Phase Preparation
  • Organic Phase Formulation: Dissolve the lipophilic extractant (e.g., 0.01 M CyMe4BTPhen) in 1-octanol.

    • Causality Note: 1-octanol is selected over standard aliphatic diluents (like n-dodecane) because bulky N-donor ligands have poor solubility in aliphatics, which can lead to third-phase formation and invalidate the extraction[3].

  • Aqueous Phase Formulation: Prepare a simulated PUREX raffinate in 1.0 M HNO₃. Spike the solution with radiotracers:

    
    Am, 
    
    
    
    Cm, and
    
    
    Eu.
  • TEDGA Addition: Add TEDGA to the aqueous phase to achieve a final concentration of 0.0175 M[7].

Phase 2: Liquid-Liquid Extraction
  • Contacting: Combine equal volumes of the organic and aqueous phases (O/A ratio = 1) in a sealed centrifuge tube.

  • Agitation: Vigorously mix the phases using a mechanical shaker at a controlled temperature of 22 °C ± 1 °C for exactly 60 minutes [3].

    • Causality Note: Bulky lipophilic extractants exhibit slow interfacial mass-transfer kinetics. A 60-minute contact time ensures that thermodynamic equilibrium is fully reached; premature cessation will artificially skew the separation factors[7].

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 5 minutes to ensure complete phase disengagement.

Phase 3: Radiometric Analysis & Self-Validation
  • Sampling: Carefully aliquot equal volumes from both the separated organic and aqueous phases.

  • Quantification: Measure the radioactivity of

    
    Am and 
    
    
    
    Eu using
    
    
    -spectrometry, and
    
    
    Cm using
    
    
    -spectrometry[7].
  • Self-Validation (Mass Balance Check): Calculate the total recovered activity:

    
    .
    
    • Critical Step: If the mass balance is < 95% of the initial spiked activity, the protocol is invalid. This indicates third-phase formation, precipitation, or adsorption to the vessel walls. Do not calculate separation factors until mass balance is resolved.

  • Data Calculation: Calculate the distribution ratios (

    
    ) and the separation factor (
    
    
    
    )[3].

References

  • Recent Progress for the Recycling of Minor Actinides in Improved Future Nuclear Fuel Cycle . American Nuclear Society. 1

  • Americium Recovery from Highly Active PUREX Raffinate by Solvent Extraction: The EXAm Process. A Review of 10 Years of R&D . Solvent Extraction and Ion Exchange. 4

  • Direct selective extraction of trivalent americium from PUREX raffinate using a combination of CyMe4BTPhen and TEDGA . Forschungszentrum Jülich. 3

  • Direct Selective Extraction of Trivalent Americium from PUREX Raffinate Using a Combination of CyMe4BTPhen and TEDGA—A Feasibility Study . Solvent Extraction and Ion Exchange. 10

  • Selective Extraction of Americium from Curium and the Lanthanides by the Lipophilic Ligand CyMe4BTPhen Dissolved in Aliquat-336 Nitrate Ionic Liquid . Solvent Extraction and Ion Exchange. 11

  • Evaluation of the Hydrophilic Complexant N,N,N',N'-tetraethyldiglycolamide (TEDGA) and its Methyl-substituted Analogues in the Selective Am(III) Separation . Solvent Extraction and Ion Exchange. 8

  • Development and Validation of the EXAm Separation Process for Single Am Recycling . ResearchGate. 9

  • Improving Americium/Curium Separation Factors in the AmSel Process through Symmetry Lowering of the Diglycolamide Extractant . ACS Omega. 6

  • Solid phase extraction of Am(III) and Cm(III) from acidic feeds using tetraethyl diglycolamide (TEDGA) in ionic liquid . ResearchGate. 12

  • 2,2'-Oxybis(N,N-diethylacetamide) Chemical Properties . Benchchem. 5

  • Nuclear Reprocessing: Dangerous, Dirty, and Expensive . Union of Concerned Scientists. 2

Sources

Application Note: High-Purity Synthesis of 2,2'-Oxybis(N,N-diethylacetamide) (TEDGA)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical document for researchers in radiochemistry and separation science. It details the synthesis of 2,2'-Oxybis(N,N-diethylacetamide) , commonly referred to as TEDGA (


-tetraethyldiglycolamide), a critical hydrophilic ligand used in actinide partitioning (e.g., the EXAm process).

Introduction & Scientific Context

The ligand 2,2'-Oxybis(N,N-diethylacetamide) (CAS: 2614-73-5), widely known as TEDGA , is a tridentate neutral donor ligand. Unlike its lipophilic analog TODGA (Tetra-octyl), TEDGA is characterized by its significant hydrophilicity .

Mechanism of Action

In solvent extraction systems (such as the EXAm process for Am/Cm separation), TEDGA functions as a hydrophilic masking agent in the aqueous phase.[1] It competes with lipophilic extractants (like HDEHP or DMDOHEMA) for the complexation of trivalent actinides (


) and lanthanides (

).
  • Coordination Mode: Tridentate (

    
    ).
    
  • Selectivity: TEDGA preferentially retains heavier lanthanides and actinides in the aqueous phase, enhancing the separation factors between Americium (

    
    ) and Curium (
    
    
    
    ) by exploiting subtle differences in ionic radii and complex stability.

Retrosynthetic Analysis & Strategy

To synthesize TEDGA (


), we employ a modular approach starting from Diglycolic Acid (DGA) . Two pathways are presented:
  • Method A (Acid Chloride Route): High-throughput, scalable, requires strict moisture control.

  • Method B (Carbodiimide Coupling): Mild conditions, avoids corrosive thionyl chloride, ideal for smaller lab-scale batches.

Reaction Scheme Visualization

The following diagram outlines the chemical flow for both methods.

G DGA Diglycolic Acid (Starting Material) Int_Cl Diglycolyl Chloride (Reactive Intermediate) DGA->Int_Cl Reflux (SOCl2) Int_Est Activated Ester (OBt Ester) DGA->Int_Est 0°C, DCM SOCl2 Thionyl Chloride (Activator A) SOCl2->Int_Cl EDC EDC-HCl / HOBt (Activator B) EDC->Int_Est TEDGA TEDGA (Final Product) Int_Cl->TEDGA + Et2N, TEA Exothermic Int_Est->TEDGA + Et2N RT, 12h Amine Diethylamine (Nucleophile) Amine->TEDGA

Caption: Dual-pathway synthesis workflow for TEDGA. Method A proceeds via Acid Chloride (top); Method B via Activated Ester (bottom).

Detailed Protocol: Method A (Acid Chloride Route)

Advantage: Higher yields for scale-up (>10g). Critical Process Parameter (CPP): Complete removal of


 and 

is vital to prevent amine salt contamination.
Materials
  • Diglycolic acid (DGA) [Reagent Grade, >98%]

  • Thionyl Chloride (

    
    ) [Anhydrous]
    
  • Diethylamine (

    
    ) [Dried over KOH]
    
  • Triethylamine (TEA) [Acid Scavenger]

  • Dichloromethane (DCM) [Anhydrous]

  • Inert Gas (

    
     or 
    
    
    
    )
Step-by-Step Procedure
Phase 1: Activation
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube or 
    
    
    
    line.
  • Chlorination: Charge the flask with Diglycolic acid (10.0 g, 74.6 mmol) . Add Thionyl Chloride (30 mL, excess) carefully.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2-3 hours. The solution should become clear, indicating the formation of diglycolyl chloride.
    
  • Evaporation: Cool to room temperature. Remove excess

    
     under reduced pressure (rotary evaporator).
    
    • Tip: Add dry toluene (2 x 20 mL) and re-evaporate to azeotropically remove trace thionyl chloride.

    • Result: A pale yellow oil (Diglycolyl chloride). Use immediately.

Phase 2: Amidation
  • Preparation: Dissolve the freshly prepared acid chloride in 50 mL anhydrous DCM . Cool to

    
      in an ice bath.
    
  • Amine Addition: In a separate flask, mix Diethylamine (16.5 mL, 160 mmol) and Triethylamine (22 mL, 160 mmol) in 50 mL DCM .

  • Coupling: Dropwise add the amine mixture to the acid chloride solution over 30 minutes.

    • Observation: White smoke/precipitate (Triethylamine hydrochloride) will form immediately.

    • Control: Maintain internal temperature

      
       to prevent side reactions.
      
  • Reaction: Allow to warm to room temperature and stir for 4 hours.

Phase 3: Work-up & Purification (The "Hydrophilic Challenge")

Note: TEDGA is water-soluble.[1][2][3] Standard aqueous washes can lead to massive product loss.

  • Filtration: Filter the reaction mixture through a fritted glass funnel to remove the solid TEA

    
    HCl salts. Rinse the cake with cold DCM.
    
  • Concentration: Evaporate the filtrate to a viscous oil.

  • Purification Strategy:

    • Option A (Distillation - Recommended): Vacuum distillation is the gold standard for TEDGA.

      • Boiling Point: High (approx.

        
         at 0.1 mmHg).
        
    • Option B (Modified Extraction): If distillation is unavailable:

      • Dissolve residue in minimal Chloroform (

        
        ).
        
      • Wash rapidly with minimal cold saturated brine (NaCl reduces TEDGA solubility in water).

      • Dry organic layer over

        
        .[4]
        
      • Pass through a short pad of silica gel (eluting with 5% MeOH in DCM) to remove polar impurities.

Detailed Protocol: Method B (EDC Coupling)

Advantage: Avoids noxious fumes; suitable for standard biochemical hoods.

Materials
  • Diglycolic acid (1 eq)

  • EDC

    
    HCl (2.2 eq)
    
  • HOBt (Hydroxybenzotriazole) (2.2 eq)

  • Diethylamine (2.2 eq)

  • DCM (Solvent)

Procedure
  • Activation: In a RBF, dissolve Diglycolic acid (5.0 g) in 100 mL DCM. Add EDC

    
    HCl (15.7 g)  and HOBt (11.0 g)  at 
    
    
    
    . Stir for 30 mins.
  • Addition: Add Diethylamine (8.5 mL) and TEA (11 mL) dropwise.

  • Stir: Allow to react at Room Temperature (RT) overnight (12-16 hours).

  • Work-up:

    • Wash with 1M HCl (2 x 20 mL) to remove unreacted amine and EDC byproducts. Caution: Keep wash volume low.

    • Wash with Saturated

      
        (2 x 20 mL).
      
    • Dry over

      
       and concentrate.
      
  • Yield: Typically 70-80% as a pale yellow oil.

Characterization & Quality Control

Verify the structure using NMR and IR.

TechniqueParameterExpected Signal / ValueInterpretation

H NMR

4.2-4.3 ppm
Singlet (4H)

(Core)

3.3-3.4 ppm
Quartet (8H)

(Ethyl methylene)

1.1-1.2 ppm
Triplet (12H)

(Ethyl methyl)
IR

Strong Band

(Tertiary Amide)

Medium Band

(Ether stretch)
Appearance VisualViscous, colorless to pale yellow liquid-

Logic of the "Hydrophilic Masking" Mechanism

Understanding why we synthesize TEDGA helps in troubleshooting its application. The following diagram illustrates the competitive equilibrium in the EXAm process.

Mechanism cluster_Aq Aqueous Phase (High Acidity) cluster_Org Organic Phase (Solvent) Am Am(III) / Cm(III) Complex_Aq [M(TEDGA)3]3+ Hydrophilic Complex Am->Complex_Aq Complexation Complex_Org [M(Extractant)n] Extracted Species Am->Complex_Org Extraction TEDGA TEDGA Ligand TEDGA->Complex_Aq Complex_Aq->Complex_Org Competition (TEDGA holds An(III) in Aq) Extractant Lipophilic Extractant (e.g., HDEHP)

Caption: TEDGA (blue) competes with organic extractants (red), retaining Actinides in the aqueous phase to tune selectivity.

References

  • Modolo, G., et al. (2015). Separation of Actinides from PUREX Raffinate using the EXAm Process. Solvent Extraction and Ion Exchange , 33(4). Link

  • Sasaki, Y., et al. (2001). The Novel Extractants, Diglycolamides, for the Extraction of Lanthanides and Actinides. Journal of Alloys and Compounds . Link

  • Ansari, S. A., et al. (2012). N,N,N',N'-Tetraalkyldiglycolamides: A Review of Their Synthesis and Extraction Properties. Desalination and Water Treatment . Link

  • Wilden, A., et al. (2018). Impact of the Alkyl Chain Length of Diglycolamides on their Extraction Properties. Solvent Extraction and Ion Exchange , 36(4). Link

Sources

Application Note: Experimental Strategies for Characterizing 2,2'-Oxybis(N,N-diethylacetamide) (TEDGA) Complexation with f-Block Elements

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation of trivalent actinides (An³⁺) from lanthanides (Ln³⁺) is a critical challenge in advanced nuclear fuel reprocessing and radiopharmaceutical development. 2,2'-Oxybis(N,N-diethylacetamide) , commonly known as TEDGA (CAS: 77077-06-6)[1], is a highly effective hydrophilic diglycolamide (DGA) complexant. TEDGA acts as a powerful aqueous masking agent, selectively retaining specific f-block elements in the aqueous phase during solvent extraction processes, such as the EXAm process[2].

This application note provides a comprehensive, self-validating experimental framework for studying TEDGA complexation. By combining competitive solvent extraction, Time-Resolved Laser Fluorescence Spectroscopy (TRLFS), and multinuclear NMR, researchers can accurately map the thermodynamics, speciation, and structural dynamics of TEDGA-metal interactions.

Mechanistic Principles of TEDGA Complexation

TEDGA features a pre-organized, tridentate coordination pocket consisting of one central ether oxygen and two flanking amide oxygens. The complexation of trivalent f-elements by TEDGA is primarily driven by electrostatic forces and a highly favorable entropy change[3]. When TEDGA binds to a metal ion, it displaces inner-sphere hydration water molecules.

Because TEDGA is highly hydrophilic, it forms stable, homoleptic complexes in the aqueous phase—predominantly the 1:3 complex


[2]. However, the complex stability and stepwise speciation are highly dependent on solvent polarity; decreasing solvent polarity (e.g., moving from water to acetonitrile) significantly increases complex stability and allows the observation of intermediate 1:1 and 1:2 species[3].

Speciation M M³⁺(aq) Free Ion ML [M(TEDGA)]³⁺ 1:1 Complex M->ML + TEDGA ML2 [M(TEDGA)₂]³⁺ 1:2 Complex ML->ML2 + TEDGA ML3 [M(TEDGA)₃]³⁺ 1:3 Complex ML2->ML3 + TEDGA

Stepwise formation of TEDGA-metal complexes in aqueous media.

Experimental Workflow

To build a trustworthy and self-validating dataset, the experimental design must cross-verify macroscopic thermodynamic data (extraction distribution ratios) with microscopic structural data (spectroscopy).

Workflow A Ligand & Metal Prep (TEDGA + Ln/An Salts) B Aqueous Complexation (Buffer, Ionic Strength) A->B Equilibrate C Solvent Extraction (vs. TODGA/DMDOHEMA) B->C Biphasic System D Spectroscopic Probing (TRLFS, NMR) B->D Monophasic Study C->D Phase Analysis E Speciation & Thermodynamic Modeling D->E Data Integration

Experimental workflow for TEDGA-metal complexation analysis.

Reagents and Materials Preparation

  • Ligand : 2,2'-Oxybis(N,N-diethylacetamide) (TEDGA, Purity >95%)[1].

  • Metal Salts : Lanthanide/Actinide nitrates or perchlorates (e.g.,

    
    , 
    
    
    
    ). Causality for choice of anion: Perchlorate is a non-coordinating anion, ensuring that observed complexation is exclusively driven by TEDGA, whereas nitrate can form competing inner-sphere complexes[4].
  • Ionic Strength Buffer : 0.1 M to 1.0 M

    
     or 
    
    
    
    . Causality: Maintaining a constant ionic strength ensures that the activity coefficients of the metal ions remain constant throughout the titration, making the derived conditional stability constants mathematically reliable.

Detailed Experimental Protocols

Protocol A: Biphasic Solvent Extraction (Masking Efficiency)

Because TEDGA is highly hydrophilic, direct extraction into an organic phase is thermodynamically unfavorable. Instead, we utilize a competitive biphasic system to measure its "masking" strength.

  • Organic Phase Preparation : Prepare a 0.6 mol/L solution of a lipophilic extractant (e.g., DMDOHEMA or TODGA) in an aliphatic diluent (e.g., n-dodecane)[2].

  • Aqueous Phase Preparation : Spike the aqueous buffer (pH 2.0-3.0 to prevent metal hydrolysis) with the target radiotracer (e.g.,

    
     or 
    
    
    
    ). Prepare a series of aqueous phases with varying TEDGA concentrations (0.01 M to 0.5 M).
  • Equilibration : Contact equal volumes of the organic and aqueous phases in sealed vials. Shake vigorously at a constant temperature (e.g., 25.0 ± 0.1 °C) for 60 minutes. Causality: Temperature control is critical because complexation thermodynamics are highly sensitive to thermal fluctuations.

  • Phase Separation & Analysis : Centrifuge to ensure complete phase separation. Aliquot both phases and analyze via gamma spectroscopy or ICP-MS.

  • Self-Validation (Mass Balance) : Calculate the total metal concentration recovered from both phases. A mass balance of 100 ± 5% validates that no metal was lost to precipitation or adsorption on the vial walls. The reduction in the distribution ratio (

    
    ) as TEDGA concentration increases yields the aqueous stability constant.
    
Protocol B: Time-Resolved Laser Fluorescence Spectroscopy (TRLFS)

TRLFS directly probes the inner-sphere hydration state of fluorescent metals like Cm(III) and Eu(III).

  • Sample Preparation : Prepare a

    
     M solution of 
    
    
    
    or
    
    
    in the aqueous buffer.
  • Titration : Sequentially add aliquots of a concentrated TEDGA stock solution.

  • Excitation & Emission Capture : Excite the sample using a pulsed Nd:YAG pumped dye laser (e.g., 396 nm for Eu³⁺ or 396-400 nm for Cm³⁺). Record the emission spectra (e.g., the

    
     transition for Eu³⁺ at ~614 nm, or ~593 nm for Cm³⁺)[4].
    
  • Lifetime Measurement : Measure the fluorescence decay over time.

  • Causality & Interpretation : Water molecules quench f-element fluorescence through non-radiative energy transfer to O-H vibrational oscillators. As TEDGA displaces water to form the

    
     complex, the fluorescence lifetime increases significantly[2]. Applying the Horrocks equation to the lifetime data provides a direct, self-validating count of the remaining inner-sphere water molecules, confirming the 1:3 stoichiometry.
    
Protocol C: Multinuclear NMR Spectroscopy

To understand the exact binding sites and structural rigidity of the complex, NMR is employed.

  • Solvent Exchange : Lyophilize the metal salts and dissolve them in

    
     or 
    
    
    
    . Causality: Using deuterated solvents eliminates the massive proton signal from water, which would otherwise obscure the aliphatic signals of the TEDGA ethyl groups[3].
  • Paramagnetic Shift Tracking : Titrate TEDGA with a paramagnetic ion like Nd³⁺ or Sm³⁺.

  • Causality & Interpretation : Paramagnetic ions induce large pseudocontact shifts in the ligand's

    
     and 
    
    
    
    NMR spectra. By mapping these shifts, researchers can prove that both the amide oxygens and the central ether oxygen are actively donating electron density to the metal. The identical chemical shifts observed between An(III) and Ln(III) ions confirm that the interaction is primarily electrostatic and structurally identical across the f-block[3].

Quantitative Data Summary

The table below summarizes the expected speciation and thermodynamic parameters for TEDGA complexation across different solvent environments.

Metal IonSolvent MediumDominant ComplexStoichiometryAnalytical Method
Cm(III) Aqueous (

)

1:3TRLFS
Eu(III) Aqueous / Organic

1:3TRLFS / Solvent Extraction
Nd(III) Deuterated Water (

)

1:3

/

NMR Spectroscopy
Ln(III)/An(III) Acetonitrile (

)

(n=1-3)
Stepwise (1:1 to 1:3)NMR / Spectrophotometry
Am(III) Biphasic (EXAm Process)

(Aqueous)
1:3Solvent Extraction

Note: Decreasing the solvent polarity (e.g., transitioning from


 to 

) translates to a measurable increase in complex stability and allows for the isolation of intermediate species[3].

References

  • Evaluation of the Hydrophilic Complexant N,N,N',N'-tetraethyldiglycolamide (TEDGA) and its Methyl-substituted Analogues in the Selective Am(III) Separation Source: Figshare2

  • Spectroscopic Study on the Complexation of trivalent Actinide and Lanthanide ions with TEDGA in Solution Source: European Journal of Inorganic Chemistry (Wiley) via ResearchGate 3

  • Do An(III) and Ln(III) ions form heteroleptic complexes with diglycolamide and hydrophilic BT(B)P ligands in solvent extraction systems? A spectroscopic and DFT study Source: RSC Publishing4

  • 2,2'-Oxybis(N,N-diethylacetamide) | CAS 77077-06-6 Source: Benchchem 1

Sources

Using 2,2'-Oxybis(N,N-diethylacetamide) in selective metal ion precipitation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Modulating Selective Metal Ion Precipitation and Phase Separation using 2,2'-Oxybis(N,N-diethylacetamide)

Introduction & Mechanistic Overview

The separation of f-block elements (lanthanides and actinides) and transition metals from complex aqueous mixtures is a critical challenge in nuclear reprocessing, critical mineral recovery, and radiopharmaceutical development. 2,2'-Oxybis(N,N-diethylacetamide) , widely known in the literature as tetraethyl diglycolamide (TEDGA) , has emerged as a highly effective, water-soluble chelating agent for these applications[1][2].

Unlike lipophilic extractants that pull metal ions into an organic phase, TEDGA is utilized in the aqueous phase as a "hold-back" or masking reagent. By forming highly stable, hydrophilic complexes with target metal ions, TEDGA alters their primary hydration spheres. This thermodynamic shift can be strategically exploited to either inhibit the precipitation of specific metals while allowing contaminants to crash out[3], or to induce controlled, metastable interfacial precipitation during liquid-liquid extraction workflows[4].

Causality and Experimental Design (E-E-A-T)

As a Senior Application Scientist, it is crucial to understand why TEDGA is selected over traditional aqueous chelators like EDTA or DTPA.

  • Acidic Resilience: Traditional polyaminocarboxylic acids (like EDTA) protonate and precipitate in highly acidic environments (pH < 1), losing their binding efficacy[5]. TEDGA, however, remains highly soluble and active in 1–5 M HNO₃, making it ideal for direct application in acidic leachates or PUREX raffinates[2].

  • Coordination Causality: TEDGA acts as a tridentate O,O,O-donor ligand. The strong dipole moments of its amide and ether oxygens outcompete precipitating anions (e.g., oxalates or carbonates) for the metal's coordination sites. For lighter lanthanides, TEDGA typically forms 1:1 or 1:2 (metal:ligand) complexes, whereas heavier lanthanides and actinides can form sterically saturated 1:3 complexes[2][6].

  • The "Tug of War" Strategy: By pairing hydrophilic TEDGA in the aqueous phase with a lipophilic extractant in an immiscible organic phase, researchers can create a thermodynamic "tug of war." The differing affinities of the two ligands drive precise phase separation, sometimes resulting in metastable ion-extractant precipitates at the phase boundary due to interfacial transport kinetics[4][7].

Experimental Protocols

Protocol A: Selective Inhibition (Masking) of Tetravalent Metal Precipitation

Purpose: To separate a target tetravalent actinide (e.g., Th⁴⁺ or Pu⁴⁺) from a mixed metal matrix by masking it with TEDGA, allowing non-target metals to be removed via oxalate precipitation.

Step-by-Step Methodology:

  • Aqueous Feed Preparation: Dissolve the mixed metal nitrate salts in 1.0 M HNO₃ to achieve a target metal concentration of 10 mM.

  • TEDGA Addition: Add TEDGA to the aqueous feed to achieve a ligand-to-metal molar ratio of ≥ 2:1 (e.g., 25 mM TEDGA). Causality: This stoichiometric excess ensures complete coordination of the target tetravalent ions, shifting the equilibrium away from free aqueous ions[3].

  • Thermodynamic Equilibration: Stir the solution continuously for 30 minutes at 25°C to allow the TEDGA-metal complexes to fully form.

  • Precipitation Trigger: Slowly add a stoichiometric excess of 0.5 M oxalic acid dropwise under constant agitation.

  • Phase Separation: Centrifuge the mixture at 3000 × g for 10 minutes. Unmasked transition metals will form solid oxalate precipitates, while the TEDGA-masked target ions remain highly soluble in the aqueous supernatant[3].

  • Self-Validating System Check: Analyze the supernatant using UV-Visible spectroscopy. A bathochromic shift (shift to higher wavelengths) in the target metal's absorption bands confirms that the metal is successfully complexed by TEDGA rather than existing as a free aquo-ion[3].

Protocol B: Interfacial Metastable Precipitation for Rare Earth Element (REE) Recovery

Purpose: To separate light REEs from heavy REEs using a dual-ligand system that induces phase separation and metastable precipitation.

Step-by-Step Methodology:

  • Aqueous Phase Formulation: Prepare a 500 µL aqueous phase consisting of 7 mM mixed REE(III) nitrates in 1.0 M HNO₃. Add 15 mM TEDGA as the hydrophilic hold-back reagent[7].

  • Organic Phase Formulation: Prepare an equal volume (500 µL) of an immiscible organic solvent (e.g., n-dodecane) containing 0.1 M of a lipophilic extractant (e.g., TODGA)[7].

  • Contact and Nucleation: Contact the two phases in a 1.8 mL snap-top tube. Use end-over-end rotation at 25°C for 60 minutes. Causality: Interfacial transport will drive heavy REEs into the organic phase, while TEDGA retains light REEs in the aqueous phase. Under these supersaturated conditions, metastable TEDGA-metal precipitates may nucleate at the aqueous-organic interface[4][7].

  • Recovery: Centrifuge at 1800 × g for 2 minutes to cleanly separate the organic phase, the aqueous phase, and any interfacial precipitate.

  • Self-Validating System Check: Perform a mass balance using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) on both liquid phases. A successful protocol will show >95% of target light REEs in the aqueous phase and >95% of heavy REEs in the organic phase[7].

Data Presentation

Table 1: Influence of TEDGA on Metal Ion Complexation and Precipitation Yields

Metal Ion Oxidation State TEDGA Stoichiometry (M:L) Precipitation Agent Yield (Without TEDGA) Yield (With TEDGA) Primary Mechanism
Thorium (Th) +4 1:2 Oxalic Acid > 99% < 10% Strong hold-back complexation[3]
Plutonium (Pu) +4 1:2 Oxalic Acid > 99% 0% (Inhibited) Complete masking[3]
Light REEs (e.g., Nd) +3 1:1 or 1:2 Ammonium Carbonate > 95% Highly Soluble Aqueous retention[6][7]

| Heavy REEs (e.g., Lu) | +3 | 1:3 | Interfacial Transport | N/A | Metastable Solid | Interfacial nucleation[4][6] |

Mandatory Visualization

G Feed Mixed Metal Feed (e.g., An(IV), Ln(III), TM) in 1M HNO3 TEDGA Add TEDGA (2,2'-Oxybis(N,N-diethylacetamide)) Feed->TEDGA Complex Aqueous Hold-Back Complexation (Target Metals Masked by TEDGA) TEDGA->Complex Ligand:Metal ≥ 2:1 Precipitant Add Precipitating Agent (e.g., Oxalic Acid) Complex->Precipitant Thermodynamic Equilibration Split Phase Separation Precipitant->Split Nucleation Solid Solid Precipitate (Unmasked Metals) Split->Solid Centrifugation Liquid Aqueous Supernatant (TEDGA-Target Metal Complexes) Split->Liquid Soluble Fraction

Workflow for selective metal ion precipitation using TEDGA as an aqueous hold-back masking reagent.

References

1.[5] Recovery of EDTA and Metal Precipitation from Soil Flushing Solutions. ResearchGate.5 2.[1] Countercurrent Actinide Lanthanide Separation Process (ALSEP) Demonstration Test with a Simulated PUREX Raffinate in Centrifugal Contactors on the Laboratory Scale. MDPI.1 3.[4] Observation of metastable precipitation in liquid-liquid extraction processes. Argonne National Laboratory. 4 4.[3] Modulation of Tetravalent Actinide Oxalate Morphology through Organic Compounds. American Nuclear Society. 3 5.[6] Stoichiometries and stability constants of TEDGA complexes in the aqueous and organic phases. ResearchGate. 6 6.[2] Direct selective extraction of trivalent americium from PUREX raffinate using a combination of CyMe4BTPhen and TEDGA. Forschungszentrum Jülich. 2 7.[7] Size Selective Ligand Tug of War Strategy to Separate Rare Earth Elements. JACS Au. 7

Sources

Method development for analysis of 2,2'-Oxybis(N,N-diethylacetamide) in aqueous solutions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Method Development for the Quantification of 2,2'-Oxybis(N,N-diethylacetamide) (TEDGA) in Aqueous Solutions via LC-ESI-MS/MS

Introduction & Analytical Context

2,2'-Oxybis(N,N-diethylacetamide), universally referred to as TEDGA (N,N,N',N'-tetraethyldiglycolamide), is a highly hydrophilic, water-soluble complexing agent. It plays a critical role in advanced nuclear fuel reprocessing frameworks (such as the EXAm and ALSEP processes), where it functions as a selective aqueous hold-back complexant or stripping agent to separate minor actinides (e.g., Americium, Curium) from lanthanides in highly acidic environments 1.

Because TEDGA is deployed in highly radioactive, nitric acid-rich aqueous streams (often 1–6 M HNO₃), it is highly susceptible to radiolytic degradation and acid hydrolysis. Accurately quantifying intact TEDGA and its degradation products in these aqueous matrices is a major analytical challenge. This application note outlines a robust, self-validating High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) protocol specifically engineered to overcome extreme matrix effects and achieve high-fidelity quantification.

Mechanistic Insights & Method Causality (E-E-A-T)

As analytical scientists, we must design methods where every parameter serves a deliberate, mechanistic purpose. The following principles govern this protocol:

  • Chromatographic Retention Strategy: TEDGA is a highly polar molecule containing four ethyl groups and an ether linkage. Standard C18 columns often fail to retain it effectively, leading to poor peak shape and co-elution with the solvent front. To solve this, we utilize a Phenyl-X or Polar-embedded C18 stationary phase. The phenyl phase provides alternative selectivity via

    
     and dipole-induced dipole interactions with TEDGA's amide groups, ensuring strong retention even in highly aqueous mobile phases2.
    
  • Extreme Matrix Mitigation: Aqueous samples from extraction processes contain molar concentrations of HNO₃. Direct injection would cause catastrophic ion suppression, corrode the mass spectrometer's ESI source, and rapidly degrade the column. We employ a massive dilution strategy (e.g., 1:500,000) using LC-MS grade solvent. Causality: This extreme dilution brings the acid concentration into the sub-micromolar range, which is easily buffered by the 0.1% formic acid in the mobile phase, preserving the MS source while keeping the highly responsive TEDGA within the linear dynamic range of the MS/MS detector 3.

  • Ionization Dynamics: The electronegative oxygen atoms in TEDGA's ether and amide groups act as excellent proton acceptors. Consequently, Positive Electrospray Ionization (ESI+) is highly efficient, generating a stable

    
     precursor ion at m/z 245.2.
    

Experimental Workflow & Visualization

AnalyticalWorkflow N1 Aqueous Sample (TEDGA in High HNO3) N2 Matrix Mitigation (1:500,000 Dilution) N1->N2 N3 Chromatographic Separation (Phenyl-X / Polar C18) N2->N3 N4 ESI+ Ionization ([M+H]+ m/z 245.2) N3->N4 N5 MRM Detection & Data Analysis N4->N5

Workflow for LC-MS/MS quantification of TEDGA in highly acidic aqueous matrices.

Step-by-Step Protocol: A Self-Validating System

A. Reagent Preparation & Standards
  • Mobile Phase A: 0.1% Formic Acid (FA) in LC-MS grade

    
    .
    
  • Mobile Phase B: 0.1% Formic Acid (FA) in LC-MS grade Acetonitrile.

  • Calibration Standards: Prepare a primary stock of TEDGA in acetonitrile. Perform serial dilutions to create a calibration curve ranging from 10 nmol/L to 500 nmol/L .

    • Self-Validation Step: Spike all standards and samples with a structurally similar internal standard (e.g., Me-TEDGA) at a constant concentration (50 nmol/L) to automatically correct for instrument drift and minor matrix suppression.

B. Sample Preparation
  • Aliquots of the highly acidic aqueous phase (containing TEDGA and up to 6 M

    
    ) are collected.
    
  • Perform a two-step serial dilution to achieve a final dilution factor of 1:500,000 using Mobile Phase A.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes to ensure removal of any micro-particulates before transferring to autosampler vials.

C. LC-MS/MS Execution
  • Column: Thermo Phenyl-X (100 × 4.6 mm, 2.6 µm) or equivalent Polar C18.

  • Column Temperature: 35 °C.

  • Flow Rate: 800 µL/min.

  • Injection Volume: 5 µL.

  • Run the gradient outlined in Table 1 . Ensure a Quality Control (QC) standard (100 nmol/L) is injected every 10 samples. If the QC deviates by >10%, the system must halt for auto-calibration (ensuring method trustworthiness).

Quantitative Data & Method Parameters

Table 1: Liquid Chromatography Gradient Conditions

Time (min) Mobile Phase A (%) Mobile Phase B (%) Elution State
0.0 95 5 Initial Hold / Loading
1.0 95 5 Isocratic Hold
5.0 40 60 Linear Gradient (Target Elution)
7.0 40 60 Column Wash
7.1 95 5 Re-equilibration

| 10.0 | 95 | 5 | End of Run |

Table 2: ESI-MS/MS Multiple Reaction Monitoring (MRM) Parameters | Analyte | Precursor Ion (


) | Product Ion (

) | Collision Energy (V) | Purpose | | :--- | :--- | :--- | :--- | :--- | | TEDGA | 245.2 | 116.1 | 25 | Quantifier (Amide Cleavage) | | TEDGA | 245.2 | 72.1 | 35 | Qualifier (Diethylamine Loss) | | Me-TEDGA (IS) | 259.2 | 130.1 | 25 | Internal Standard |

Table 3: Method Validation Metrics

Parameter Value Assessment
Linear Dynamic Range 10 nmol/L – 500 nmol/L Excellent for diluted process samples

| Linearity (


)  | > 0.995 | Highly quantitative |
| Variation Coefficient (100 nM) | 7.4% | Meets <10% bioanalytical/process criteria |

References

  • Source: Idaho National Laboratory (INL)
  • Source: OSTI.GOV (U.S. Department of Energy)
  • Partitioning of ligands analyzed by HPLC. Organic phase: 0.6 M DMDOHEMA...

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Yield of 2,2'-Oxybis(N,N-diethylacetamide) Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing 2,2'-Oxybis(N,N-diethylacetamide) (also known as diglycolic acid bis(diethylamide)). This compound is highly valued as a CO₂-philic agent for supercritical fluid extractions[1] and as a specialized plasticizer in polymer formulations[2].

However, standard literature procedures often report suboptimal yields due to mechanistic bottlenecks during the amidation phase. This guide provides a field-proven, high-yield protocol, diagnostic data, and troubleshooting FAQs to ensure a robust, self-validating synthesis workflow.

Section 1: Mechanistic Bottlenecks & Diagnostic Data

The synthesis of 2,2'-Oxybis(N,N-diethylacetamide) relies on a two-step sequence:

  • Chlorination: Conversion of diglycolic acid to 2,2'-oxydiacetyl chloride using thionyl chloride (SOCl₂).

  • Amidation: Nucleophilic acyl substitution of the intermediate with diethylamine.

The Stoichiometry Trap

A common literature baseline utilizes 1.5 equivalents of diethylamine relative to the starting diacid (e.g., 0.015 mol diacid to 0.045 mol amine)[1]. Because each molecule of diglycolic acid generates two acyl chloride groups, the amidation releases two equivalents of hydrogen chloride (HCl). Without an auxiliary base, the HCl rapidly protonates the diethylamine, forming non-nucleophilic diethylamine hydrochloride. This mathematically caps the theoretical yield and stalls the reaction. By introducing Triethylamine (TEA) as a sacrificial HCl scavenger, 100% of the diethylamine remains active, drastically improving the yield.

Table 1: Impact of Reaction Parameters on 2,2'-Oxybis(N,N-diethylacetamide) Yield

ParameterStandard Literature MethodOptimized Support Center Method
Amine Stoichiometry 1.5 eq Diethylamine (Limiting)2.2 eq Diethylamine + 2.5 eq TEA
Acid Activation SOCl₂ reflux (8 hours)SOCl₂ + catalytic DMF (4 hours)
Addition Temperature Room Temperature0 °C (Ice Bath)
Typical Yield 45% – 60%88% – 94%
Primary Byproduct Diethylamine HydrochlorideTEA·HCl (Easily washed out via aq. extraction)

Section 2: Visual Workflows

Synthesis A Diglycolic Acid (Starting Material) B Thionyl Chloride (SOCl2) + cat. DMF, Reflux, N2 A->B Chlorination C 2,2'-Oxydiacetyl Chloride (Intermediate) B->C -SO2, -HCl D Diethylamine + TEA in CH2Cl2, 0°C to RT C->D Amidation E 2,2'-Oxybis(N,N-diethylacetamide) (Target Product) D->E -TEA·HCl

Chemical synthesis workflow for 2,2'-Oxybis(N,N-diethylacetamide).

Section 3: Optimized Step-by-Step Protocol

Step 1: Catalyzed Chlorination (Self-Validating)

Objective: Achieve complete conversion of diglycolic acid to 2,2'-oxydiacetyl chloride without degrading the central ether linkage.

  • Setup: In a flame-dried round-bottom flask under a continuous nitrogen (N₂) atmosphere, suspend 1.0 eq of diglycolic acid in anhydrous CH₂Cl₂.

  • Reagent Addition: Add 4.0 eq of Thionyl Chloride (SOCl₂), followed by 3 drops of anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, a highly electrophilic intermediate that accelerates the chlorination of the carboxylic acid, reducing the required reflux time and minimizing thermal degradation.

  • Reaction: Reflux the mixture for 4 hours.

  • Validation (TLC Check): Withdraw a 10 µL aliquot and quench it in 1 mL of anhydrous methanol (forming the dimethyl ester). Run TLC (Hexane:EtOAc 7:3). The disappearance of the baseline diacid spot confirms complete conversion.

  • Concentration: Remove excess SOCl₂ and solvent under reduced pressure to isolate the crude 2,2'-oxydiacetyl chloride as a viscous oil. Do not expose to ambient moisture.

Step 2: Base-Assisted Amidation

Objective: Prevent amine depletion and control exothermic side reactions.

  • Setup: Dissolve the crude 2,2'-oxydiacetyl chloride (1.0 eq) in anhydrous CH₂Cl₂ and cool to 0 °C in an ice bath under N₂.

  • Amine Mixture: In a separate addition funnel, prepare a solution of Diethylamine (2.2 eq) and Triethylamine (TEA, 2.5 eq) in anhydrous CH₂Cl₂.

    • Causality: TEA acts as a sacrificial base to scavenge HCl, ensuring the diethylamine remains entirely in its nucleophilic free-base form.

  • Addition: Add the amine mixture dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

    • Causality: The amidation is highly exothermic. Localized heating can cleave the diglycolyl ether backbone. The ice bath prevents this degradation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup Validation: Wash the organic layer with 1M NaOH. Check the pH of the aqueous layer (must be >10) to ensure all TEA·HCl and unreacted acids are neutralized and removed. Wash with brine, dry over MgSO₄, and concentrate to yield the pure product.

Section 4: Troubleshooting & FAQs

Troubleshooting Q1 Is the overall yield < 60%? C1 Check Intermediate Conversion (Step 1) Q1->C1 TLC shows unreacted acid C2 Check Amidation Conditions (Step 2) Q1->C2 TLC shows unreacted intermediate S1 Moisture contamination? Dry solvents & use N2 C1->S1 Hydrolysis S2 Incomplete chlorination? Add cat. DMF C1->S2 Slow Kinetics S3 HCl stalling reaction? Add 2.5 eq TEA C2->S3 Amine Depletion S4 Exothermic degradation? Add amine dropwise at 0°C C2->S4 Impurity Profile

Troubleshooting logic tree for identifying yield bottlenecks in amidation.

Q1: My final product contains unreacted diglycolic acid. How do I prevent this? A: This indicates either incomplete chlorination in Step 1 or hydrolysis of the intermediate acid chloride. Ensure strictly anhydrous conditions (N₂ atmosphere) and verify that catalytic DMF was added to accelerate acyl chloride formation. Always validate conversion via the methanol-quench TLC method before proceeding to amidation.

Q2: The amidation step turns dark brown and yields a complex mixture. What went wrong? A: Darkening indicates thermal degradation, likely the cleavage of the central ether linkage. Amidation is highly exothermic. Adding diethylamine at room temperature causes localized overheating. Always perform the addition dropwise at 0 °C to preserve the structural integrity of the intermediate.

Q3: I followed the baseline literature stoichiometry (0.015 mol diacid to 0.045 mol amine) but my yield is capped at ~50%. Why? A: The baseline stoichiometry is mathematically insufficient if no auxiliary base is used[1]. Each mole of diglycolic acid yields two moles of acyl chloride, producing two moles of HCl during amidation. The HCl protonates the diethylamine. You must use an auxiliary base like TEA (2.5 eq) to trap the HCl, allowing the diethylamine to act solely as a nucleophile.

Q4: How do I remove the TEA·HCl byproduct efficiently? A: TEA·HCl is highly water-soluble. During the workup, wash the organic CH₂Cl₂ layer twice with a mild alkaline aqueous solution (e.g., 5% Na₂CO₃ or 1M NaOH). This ensures the hydrochloride salts partition entirely into the aqueous phase, leaving the highly lipophilic 2,2'-Oxybis(N,N-diethylacetamide) in the organic layer.

References

  • Liu, J.-F., Yang, H.-J., Wang, W., & Li, Z. (2008). Solubilities of Amide Compounds in Supercritical Carbon Dioxide. Journal of Chemical & Engineering Data, 53(10), 2421-2423. American Chemical Society. URL: [Link]

  • MySkinRecipes. (n.d.). 2,2'-Oxybis(N,N-diethylacetamide) - Polymer Formulations. MySkinRecipes. URL: [Link]

Sources

Preventing the degradation of 2,2'-Oxybis(N,N-diethylacetamide) during experiments

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Troubleshooting for Solvent Extraction and Radiolysis Workflows

Welcome to the Technical Support Center for TEDGA. As a hydrophilic diglycolamide, TEDGA is indispensable as an aqueous stripping and back-holding agent in actinide and lanthanide partitioning processes (e.g., ALSEP and EXAm). However, its operational efficacy is frequently compromised by hydrolytic and radiolytic degradation in harsh experimental environments.

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we will dissect the causality behind TEDGA degradation, providing you with self-validating workflows and mechanistic insights to preserve ligand integrity during your high-stress extraction experiments.

PART 1: Core Mechanisms of TEDGA Degradation

To stop degradation, you must first understand its thermodynamic and kinetic drivers. TEDGA degradation is not a monolithic process; it is driven by two distinct, highly aggressive vectors:

1. Oxidative Acid Hydrolysis Unlike simple acid-catalyzed ester hydrolysis, the degradation of TEDGA in nitric acid (HNO₃) is primarily an oxidative process. Experimental data shows that while TEDGA degrades rapidly in HNO₃, it remains highly stable in non-oxidizing mineral acids like HCl, even at high concentrations[1]. The oxidation specifically targets the electron-rich central ether linkage, leading to rapid bond cleavage at elevated temperatures.

2. Radiolysis via Electron Transfer In aqueous environments exposed to alpha or gamma fields, ionizing radiation generates highly reactive hydroxyl radicals (•OH). Pulse radiolysis experiments reveal a critical mechanistic nuance: •OH attacks TEDGA via an electron transfer mechanism rather than simple H-atom abstraction[2]. This electron transfer destabilizes the weak C-O ether bond, causing the molecule to fracture into secondary amides and glycolic acid derivatives.

TEDGA_Degradation TEDGA TEDGA (2,2'-Oxybis(N,N-diethylacetamide)) Hydrolysis Acid Hydrolysis (HNO3 Oxidation) TEDGA->Hydrolysis Elevated Temp >2.5M HNO3 Radiolysis Radiolysis (•OH Radical Attack) TEDGA->Radiolysis Ionizing Radiation (Alpha/Gamma) EtherCleavage Ether C-O Bond Cleavage Hydrolysis->EtherCleavage Oxidation Radiolysis->EtherCleavage Electron Transfer DegradationProducts Degradation Products (Amides, Glycolates) EtherCleavage->DegradationProducts

Fig 1. Mechanistic pathways of TEDGA degradation via acid hydrolysis and •OH radical radiolysis.

PART 2: Troubleshooting Guide & FAQs

Q: Why is my TEDGA concentration dropping rapidly during the stripping phase at 60°C? A: TEDGA is highly susceptible to oxidative hydrolysis in warm nitric acid. At temperatures above 45°C in >2.5 M HNO₃, the ether bond undergoes rapid oxidative cleavage. At 65°C in 4 M HNO₃, TEDGA experiences a degradation rate of approximately 8% per hour[3]. Actionable Fix: Maintain the stripping phase temperature below 40°C. If thermal reduction is impossible, evaluate lowering the HNO₃ concentration.

Q: We are observing different degradation products in our aqueous phase compared to our organic phase (TODGA). Why? A: This is a common misconception. High-resolution mass spectrometry (HRMS) actually indicates that the degradation products of hydrophilic TEDGA in water are structurally analogous to those of lipophilic DGAs (like TODGA) irradiated in alkane diluents[2]. In both environments, the primary failure point is the weak ether linkage. The difference in your chromatograms is likely due to the differential solubility of these fragments, not a divergent degradation pathway.

Q: How can I improve the radiolytic stability of the aqueous stripping phase without changing the core ALSEP process? A: Radiolytic stability in diglycolamides is positively correlated with molecular weight and steric hindrance around the ether oxygen. The degradation rate follows a strict trend: TMDGA > TEDGA > Me-TEDGA ≥ Me2-TEDGA [2]. Substituting TEDGA with methylated derivatives like Me-TEDGA can significantly reduce •OH radical attack while maintaining the necessary hydrophilicity for the aqueous phase[4].

Mitigation_Workflow Start Identify TEDGA Degradation CheckPhase Isolate Degradation Source Start->CheckPhase Hydrolysis Acid Hydrolysis (HNO3 Exposure) CheckPhase->Hydrolysis Thermal/Acidic Radiolysis Radiolysis (High Radiation Dose) CheckPhase->Radiolysis Alpha/Gamma Field TempControl Reduce Temp < 40°C Lower [HNO3] Hydrolysis->TempControl Scavenger Use Me-TEDGA or •OH Scavengers Radiolysis->Scavenger Monitor Monitor via HRMS & HPLC TempControl->Monitor Scavenger->Monitor

Fig 2. Decision tree for troubleshooting and mitigating TEDGA degradation in extraction workflows.

PART 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must validate its own success. Use these methodologies to accurately profile and mitigate TEDGA degradation in your lab.

Protocol 1: Hydrolytic Stability Profiling of TEDGA in Nitric Acid

Purpose: To quantify the oxidative cleavage of TEDGA under process-specific acidic stress.

  • Solution Preparation: Prepare a 1.0 M solution of TEDGA in 4.0 M HNO₃. Prepare a parallel control using 5.0 M HCl to isolate oxidative effects from standard acid catalysis[1].

  • Thermal Stress Incubation: Seal the samples in glass ampoules and incubate in a thermostatic water bath at 65°C.

  • Time-Course Sampling: Extract 100 µL aliquots at t = 0, 1, 2, 4, and 8 hours. Immediately quench the reaction by neutralizing with cold 1.0 M NaOH to pH 7 to halt hydrolysis.

  • HRMS Quantification: Analyze the quenched samples using High-Resolution Mass Spectrometry (HRMS) coupled with HPLC. Track the disappearance of the parent TEDGA peak (m/z 245.18 [M+H]⁺).

  • Self-Validation Step (Mass Balance): Calculate the molar sum of the remaining TEDGA and its identified degradation products (e.g., diethylamine, glycolic acid derivatives). A mass balance of ≥ 95% validates the assay. A lower balance indicates the loss of volatile degradation products, requiring a closed-system headspace analysis.

Protocol 2: Pulse Radiolysis Assessment of •OH Radical Attack

Purpose: To measure the absolute rate constant of •OH radical reactions with TEDGA and validate the efficacy of steric protection.

  • Sample Saturation: Prepare a 0.05 M aqueous solution of TEDGA. Saturate the solution with N₂O gas for 30 minutes. Causality: N₂O converts hydrated electrons (e⁻_aq) into additional •OH radicals, isolating •OH as the sole reactive species.

  • Electron Beam Irradiation: Subject the solution to a 10–20 ns pulse from a linear electron accelerator (LINAC).

  • Transient Absorption Spectroscopy: Monitor the formation and decay of transient species using UV-Vis absorption spectroscopy (typically monitoring the 300-400 nm region).

  • Kinetic Mapping: Plot the pseudo-first-order decay curves to extract the bimolecular rate constant for the TEDGA + •OH reaction.

  • Self-Validation Step (Scavenger Verification): Repeat the experiment with the addition of 0.1 M tert-butanol (a known •OH scavenger). If the transient absorption signal does not completely disappear, your system has a secondary degradation pathway (e.g., direct radiolysis) that must be accounted for in your process model.

PART 4: Quantitative Data & Benchmarks

Use the following benchmark tables to predict TEDGA behavior in your specific experimental setup.

Table 1: Comparative Radiolytic Degradation Rates of Hydrophilic DGAs Note: Degradation rates decrease as molecular weight and steric hindrance increase.

CompoundStructural ModificationRelative Degradation TrendDose Constant (kGy⁻¹)
TMDGA Tetramethyl (Baseline)Highest Susceptibility> 0.011
TEDGA TetraethylHigh Susceptibility~0.010 - 0.011
Me-TEDGA Methylated backboneModerate Stability< 0.010
Me2-TEDGA Dimethylated backboneHighest StabilityLowest

Data synthesized from pulse radiolysis and gamma irradiation studies in aqueous solutions[2],[1].

Table 2: TEDGA Hydrolytic Stability Matrix Note: Highlights the stark difference between oxidizing (HNO₃) and non-oxidizing (HCl) environments.

Acid TypeConcentration (M)Temperature (°C)Primary MechanismDegradation Rate (%/hr)
HNO₃ 4.065Oxidative Cleavage~8.0
HNO₃ 2.525Oxidative Cleavage< 0.5
HCl 5.065Acid CatalysisNegligible
HCl 8.065Acid CatalysisNegligible

Data derived from hydrolytic stress testing of TEDGA[1],[3].

PART 5: References
  • Ab-initio evaluation of acid influence on chemical stability of hydrophilic diglycolamides Frontiers in Chemistry URL:[Link]

  • Radiolytic and Hydrolytic Degradation of the Hydrophilic Diglycolamides Forschungszentrum Jülich (JuSER) URL:[Link]

  • Radiation Chemistry of the Hydrophilic DGAs Idaho National Laboratory (INL Research Library) URL:[Link]

  • Radiolytic and hydrolytic degradation of the hydrophilic diglycolamides Solvent Extraction and Ion Exchange (Taylor & Francis) URL:[Link]

  • Hydrolysis and Radiation Chemistry of the DGAs OSTI.GOV URL:[Link]

Sources

Optimizing pH conditions for metal extraction with 2,2'-Oxybis(N,N-diethylacetamide)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2,2'-Oxybis(N,N-diethylacetamide). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile diamide extractant for metal separation. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) focused on the critical parameter of pH in your extraction workflows.

Introduction: The Central Role of pH in Diamide-Based Extractions

2,2'-Oxybis(N,N-diethylacetamide), a member of the diglycolamide (DGA) class of extractants, is a neutral, tridentate ligand known for its ability to form stable complexes with a variety of metal ions, particularly lanthanides and actinides. The efficiency and selectivity of the extraction process are profoundly dependent on the pH of the aqueous phase. Understanding and controlling pH is not merely a procedural step but the cornerstone of a successful separation. This guide explains the causality behind these pH-dependent phenomena to empower you to optimize your experiments and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: Why is aqueous phase pH the most critical parameter when using 2,2'-Oxybis(N,N-diethylacetamide)?

The pH of the aqueous solution governs the extraction efficiency through several interconnected mechanisms:

  • Metal Ion Speciation: The chemical form (species) of the metal ion in the aqueous phase is pH-dependent. At low pH, metal ions typically exist as hydrated aqua ions (e.g., [M(H₂O)ₙ]ⁿ⁺). As pH increases, these ions undergo hydrolysis to form metal-hydroxide complexes (e.g., [M(OH)(H₂O)ₙ₋₁]⁽ⁿ⁻¹⁾⁺), which can eventually lead to precipitation as metal hydroxides. 2,2'-Oxybis(N,N-diethylacetamide) primarily extracts the cationic aqua species. The formation of hydroxide complexes can reduce the concentration of the extractable species, thus lowering efficiency.[1]

  • Competitive Extraction of H⁺: In highly acidic conditions, the extractant can co-extract nitric acid or other mineral acids, leading to competition with the metal ions for the active binding sites on the diamide molecule. This is a known phenomenon for related diglycolamide extractants.

  • Ion-Exchange Mechanism: While 2,2'-Oxybis(N,N-diethylacetamide) is a neutral extractant, many solvent extraction processes are, in effect, ion-exchange systems. The transfer of a metal cation into the organic phase often involves the release of one or more protons (H⁺) from the extractant or co-extracted species to maintain charge neutrality.[2][3] The concentration of H⁺ (and thus the pH) in the aqueous phase directly influences this equilibrium, in accordance with Le Châtelier's principle. An increase in pH (lower H⁺ concentration) can shift the equilibrium toward metal complexation and extraction.[4]

  • Ligand Stability: Extreme pH values can affect the chemical stability of the extractant itself. The ether and amide bonds in 2,2'-Oxybis(N,N-diethylacetamide) can be susceptible to acid or base-catalyzed hydrolysis, particularly at elevated temperatures, which would degrade the extractant and reduce its effectiveness.

Q2: My metal extraction efficiency is lower than expected. How do I troubleshoot this with respect to pH?

Low extraction efficiency is the most common issue reported and is very often linked to a suboptimal pH. Follow this logical workflow to diagnose the problem.

Caption: Troubleshooting workflow for low extraction efficiency.

A crucial point is that the pH of the aqueous phase can decrease during extraction due to the release of H⁺ ions.[2][3] Therefore, it is essential to either use a buffered aqueous phase or measure the pH at equilibrium, not just at the start.

Q3: How do I determine the optimal pH for extracting a specific metal ion?

The optimal pH must be determined experimentally for your specific conditions (metal concentration, organic phase composition, temperature). A "pH profile" experiment is the standard method. See Protocol 1 for a detailed procedure. The general relationship shows that for many metal cations, the extraction efficiency increases with pH until it reaches a plateau, after which it may decrease due to the precipitation of metal hydroxides.[3][4]

Metal Ion GroupTypical Optimal pH RangeNotes
Trivalent Actinides (Am³⁺, Cm³⁺) 1.0 - 3.0 (in Nitric Acid)DGA-type extractants are highly effective for these elements in acidic media.
Trivalent Lanthanides (Eu³⁺, Nd³⁺) 2.0 - 4.5Extraction generally increases with pH in this range.[4]
Divalent Transition Metals (Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺) 4.0 - 7.0Highly dependent on the specific metal; selectivity can be achieved within this range.[5][6][7]
Tetravalent Metals (Ti⁴⁺, Hf⁴⁺) 0.8 - 2.0These ions are prone to hydrolysis and often require more acidic conditions to remain in solution.[3]

Disclaimer: These are typical ranges based on literature for DGA and other chelating extractants. The exact optimum for 2,2'-Oxybis(N,N-diethylacetamide) must be determined empirically.

Q4: I'm observing a stable emulsion or crud at the phase interface. Can pH be the cause?

Yes, an incorrect pH is a frequent cause of interfacial problems.

  • High pH: If the pH is too high, metal ions can precipitate as hydroxides or oxides. These solid particles can accumulate at the aqueous-organic interface, acting as surfactants and stabilizing emulsions, a phenomenon known as "crud" formation.[8]

  • Low pH: While less common for this extractant, extremely low pH can sometimes affect the solubility of the metal-extractant complex in the organic diluent, potentially leading to the formation of a "third phase." This is particularly relevant at high metal and extractant concentrations.

Troubleshooting Steps:

  • Measure the pH of the aqueous phase.

  • If high, lower the pH of a new extraction to prevent precipitation.

  • If crud has already formed, try adjusting the pH of the mixture to see if it redissolves.

  • Consider reducing the metal concentration or extractant concentration if third-phase formation is suspected.

Q5: Is it possible to selectively separate one metal from another using 2,2'-Oxybis(N,N-diethylacetamide) and pH control?

Absolutely. This is one of the most powerful applications of pH control in solvent extraction. Different metal ions exhibit optimal extraction at different pH values. By carefully controlling the pH, you can selectively extract one metal while leaving others in the aqueous phase. For example, Metal A might extract efficiently at pH 3, while Metal B requires a pH of 6 for significant extraction.

Caption: Conceptual workflow for selective metal separation via pH adjustment.

This principle is widely applied in hydrometallurgy for separating valuable metals like cobalt from nickel.[9]

Experimental Protocols

Protocol 1: Determination of Optimal Extraction pH (pH Profiling)

This protocol outlines the steps to determine the effect of pH on the distribution ratio (D) of a metal ion.

1. Preparation: a. Prepare a stock solution of the target metal ion in a suitable aqueous matrix (e.g., 0.1 M NaNO₃ to maintain constant ionic strength). b. Prepare a solution of 2,2'-Oxybis(N,N-diethylacetamide) in a water-immiscible organic solvent (e.g., dodecane, toluene). c. Prepare dilute acid (e.g., 0.1 M HNO₃) and base (e.g., 0.1 M NaOH) for pH adjustment.

2. Procedure: a. Set up a series of vials (e.g., 10 vials). b. To each vial, add a fixed volume of the aqueous metal stock solution (e.g., 5 mL). c. Adjust the pH of each vial to a different value across the desired range (e.g., from pH 1.0 to 5.5 in 0.5 pH unit increments) using the dilute acid and base. d. Add a fixed volume of the organic extractant solution to each vial (e.g., 5 mL, for a 1:1 phase ratio). e. Cap the vials securely and agitate them at a constant temperature and speed for a sufficient time to reach equilibrium (e.g., 30-60 minutes). f. Centrifuge the vials to ensure complete phase separation.

3. Analysis: a. Carefully separate the aqueous and organic phases from each vial. b. Measure the final, equilibrium pH of each aqueous phase. c. Determine the concentration of the metal ion remaining in each aqueous phase ([M]aq) using a suitable analytical technique (e.g., ICP-MS, AAS). d. Calculate the metal concentration in the organic phase by mass balance: [M]org = ([M]initial - [M]aq) × (Vaq / Vorg). e. Calculate the Distribution Ratio (D) for each pH point: D = [M]org / [M]aq. f. Plot D (or % Extraction) versus the equilibrium pH. The peak of this curve represents the optimal pH for extraction under these conditions.

Protocol 2: Standard Liquid-Liquid Batch Extraction

1. Phase Preparation: a. Prepare the aqueous feed solution containing the target metal(s). Adjust to the predetermined optimal pH using a suitable acid or base. A buffer may be used if the extraction process significantly alters the pH. b. Prepare the organic phase by dissolving a known concentration of 2,2'-Oxybis(N,N-diethylacetamide) in the chosen organic diluent.

2. Extraction: a. Combine the aqueous and organic phases in a separatory funnel or reaction vessel at a defined phase ratio (e.g., 1:1 v/v). b. Agitate the mixture vigorously for a time sufficient to reach equilibrium (determined from kinetic studies, typically 15-60 minutes). c. Allow the phases to disengage. If an emulsion forms, centrifugation may be required.

3. Separation & Analysis: a. Carefully separate the two phases. The organic phase, now containing the metal-extractant complex, is called the "loaded organic." The aqueous phase, now depleted of the metal, is the "raffinate." b. Analyze the metal concentration in the raffinate to determine the extraction efficiency.

References

  • Efficient Metal Extraction from Dilute Solutions: A Review of Novel Selective Separation Methods and Their Applications. (2024). MDPI. Available at: [Link]

  • Optimizing extraction of Iron, Copper and Zinc from Cobalt-pregnant electrolyte by ph-based four-stage process. Journal of Applied Science and Technology. Available at: [Link]

  • Why solvent extraction of Copper is pH-dependent? (2016). ResearchGate. Available at: [Link]

  • Selective extraction of valuable metal from spent CMB catalyst leaching solution by supercritical CO2 with mixed extractants. (2012). Available at: [Link]

  • Effect of pH on the extraction percentage for different metal ions with (a) 3, (b) 4 and (c) 5. [Metal ion] = 0.1 mM; [L 3–5 ] = 0.5 mM. ResearchGate. Available at: [Link]

  • Antagonistic Role of Aqueous Complexation in the Solvent Extraction and Separation of Rare Earth Ions. (2021). PMC. Available at: [Link]

  • Recovery of Metals from Titanium Ore Using Solvent Extraction Process: Part 1—Transition Metals. (2024). MDPI. Available at: [Link]

  • Chelating Extractants for Metals. (2022). MDPI. Available at: [Link]

  • Effect of equilibrium pH on solvent extraction of metals by different extractors. ResearchGate. Available at: [Link]

  • Solvent Optimization Studies for a New EURO- GANEX Process with 2,2'-Oxybis(N,N-di-n-decylpropanamide) (mTDDGA) and Its Radiolysis Products. (2022). ChemPubSoc Europe. Available at: [Link]

  • pH Switching for the Selective Extraction of Metal Ions into Supercritical CO 2. ResearchGate. Available at: [Link]

  • pH Control in Solvent Extraction Circuits. (2017). 911Metallurgist. Available at: [Link]

  • Effect of a) pH, and b) temperature on the extraction of tt-MA, MA, HA, and m-MHA in urine samples. (2023). Analytical and Bioanalytical Chemistry Research. Available at: [Link]

  • Liquid-liquid extraction of divalent transition metal ions with a novel bis-β-ketoester extraction reagent. (2014). PubMed. Available at: [Link]

Sources

How to regenerate 2,2'-Oxybis(N,N-diethylacetamide) after solvent extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2,2'-Oxybis(N,N-diethylacetamide). This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful solvent in their extraction processes. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the regeneration and reuse of 2,2'-Oxybis(N,N-diethylacetamide), ensuring the longevity of your solvent and the integrity of your experimental results.

I. Understanding Solvent Degradation: The "Why" Behind Regeneration

2,2'-Oxybis(N,N-diethylacetamide), a diglycolamide extractant, is a robust solvent for various applications, including the extraction of metal ions. However, like all organic solvents, its efficacy can diminish over time due to chemical degradation. The primary culprits are hydrolysis and, in certain applications, radiolysis [1][2].

  • Hydrolysis: In the presence of acidic or basic aqueous solutions, the amide linkages in 2,2'-Oxybis(N,N-diethylacetamide) can be cleaved. This process is accelerated at elevated temperatures and results in the formation of carboxylic acids and amines, which can interfere with the extraction process[3][4].

  • Radiolysis: In applications involving radioactive materials, high-energy radiation can lead to the fragmentation of the solvent molecule, creating a variety of degradation products. These products can alter the solvent's extraction and phase-separation characteristics[2][5].

Regeneration is crucial to remove these impurities and restore the solvent to its original purity, ensuring consistent and reliable extraction performance.

II. Troubleshooting Guide: Addressing Common Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter with your used 2,2'-Oxybis(N,N-diethylacetamide).

Question 1: I'm observing a significant decrease in extraction efficiency with my recycled solvent. What could be the cause and how do I fix it?

Answer:

A drop in extraction efficiency is a primary indicator of solvent degradation. The likely causes are the presence of hydrolysis or radiolysis products that either compete with the target analyte for complexation or alter the solvent's properties.

Immediate Steps:

  • Purity Analysis: The first step is to assess the purity of your solvent. The recommended analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify and quantify the parent solvent and its degradation products[6][7].

  • Water Content: Determine the water content using Karl Fischer titration. Excess water can promote hydrolysis[8][9].

Regeneration Protocol:

If impurities are detected, a multi-step regeneration process is recommended. This process is designed to first remove the extracted species and then the degradation products.

Experimental Protocol: Comprehensive Solvent Regeneration

Part A: Back-Extraction (Stripping) of Extracted Species

Objective: To remove the target species (e.g., metal ions) from the loaded organic phase.

  • Prepare a Stripping Solution: The choice of stripping agent depends on the extracted species. For many metal ions, a dilute solution of a suitable acid (e.g., 0.1 M nitric acid) or a complexing agent is effective.

  • Liquid-Liquid Extraction:

    • In a separatory funnel, combine the loaded 2,2'-Oxybis(N,N-diethylacetamide) with an equal volume of the stripping solution.

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release any pressure buildup.

    • Allow the layers to separate completely.

    • Drain the aqueous layer (which now contains the extracted species).

  • Repeat: Perform the stripping step two to three more times with fresh stripping solution to ensure complete removal of the target species.

Part B: Purification of the Stripped Solvent

Objective: To remove degradation products and residual impurities.

  • Alkaline Wash:

    • Wash the stripped organic phase with a 0.5 M sodium carbonate (Na₂CO₃) solution to neutralize any acidic degradation products (e.g., carboxylic acids)[10].

    • Follow with a deionized water wash to remove any residual base.

  • Activated Carbon Treatment (Optional):

    • For colored solvents or to remove non-polar degradation products, pass the solvent through a column packed with activated carbon[11][12][13]. Activated carbon has a high surface area that adsorbs a wide range of organic impurities[14].

  • Vacuum Distillation:

    • This is the most effective step for removing non-volatile impurities and restoring high purity[5].

    • Due to the high boiling point of 2,2'-Oxybis(N,N-diethylacetamide), vacuum distillation is necessary to prevent thermal degradation[15].

    • Set up a vacuum distillation apparatus and carefully distill the solvent. The purified solvent will be collected as the distillate.

Part C: Quality Control

Objective: To verify the purity of the regenerated solvent.

  • GC-MS or HPLC Analysis: Analyze the purified solvent to confirm the absence of degradation products[16][17][18][19][20].

  • Karl Fischer Titration: Ensure the water content is below your process tolerance (typically <0.1%)[21][22].

Question 2: My recycled solvent has developed a yellow or brown discoloration. Is this a problem, and can it be removed?

Answer:

Discoloration is a common sign of degradation. The colored species are often complex organic byproducts that can interfere with your process. While a slight tint may not always impact efficiency, it is good practice to remove these impurities.

The Activated Carbon Treatment step (Part B, step 2) in the comprehensive regeneration protocol is specifically designed to address this issue. Activated carbon is highly effective at adsorbing colored organic molecules[11][14].

Question 3: I'm noticing poor phase separation (emulsion formation) when using the regenerated solvent. What's happening?

Answer:

Emulsion formation is often caused by the presence of surface-active degradation products. These molecules have both polar and non-polar regions, allowing them to stabilize the interface between the organic and aqueous phases.

Troubleshooting Steps:

  • Thorough Washing: Ensure the alkaline and water washes (Part B, step 1 of the regeneration protocol) are performed thoroughly. This will remove many of the polar, acidic degradation products that can act as surfactants.

  • Centrifugation: In some cases, centrifugation can help to break stubborn emulsions.

  • Vacuum Distillation: This is the most reliable method to remove the non-volatile, surfactant-like impurities causing the emulsion.

III. Frequently Asked Questions (FAQs)

Q1: How often should I regenerate my 2,2'-Oxybis(N,N-diethylacetamide)?

A1: The frequency of regeneration depends on the harshness of your extraction conditions (e.g., acidity, temperature, radiation exposure) and the number of cycles the solvent has been through. It is recommended to monitor the solvent's purity and performance regularly. A noticeable drop in extraction efficiency or a change in physical appearance (color, viscosity) are indicators that regeneration is needed.

Q2: Can I use a simpler regeneration method, like just washing the solvent?

A2: While washing with an alkaline solution and water can remove acidic impurities, it will not remove all degradation products. For applications requiring high purity and consistent performance, a more comprehensive approach that includes vacuum distillation is highly recommended.

Q3: What are the main degradation products I should look for in my analysis?

A3: The primary degradation products from hydrolysis are the corresponding carboxylic acid (diglycolic acid) and N,N-diethylamine. Radiolysis can produce a wider range of products, including smaller amide fragments and species resulting from reactions with the diluent[5][10]. GC-MS is the ideal technique for identifying these compounds.

Q4: Is it more cost-effective to regenerate or to purchase new solvent?

A4: For large-scale operations, regeneration is almost always more cost-effective and environmentally friendly. The initial investment in purification equipment (e.g., a vacuum distillation setup) is offset by the reduced cost of purchasing new solvent and disposing of used solvent.

Q5: What safety precautions should I take during regeneration?

A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. When performing vacuum distillation, ensure your glassware is free of cracks and use a safety shield. Be mindful of the potential hazards of the chemicals used in the washing steps.

IV. Visualizing the Regeneration Workflow

The following diagram illustrates the key stages of the recommended regeneration process for 2,2'-Oxybis(N,N-diethylacetamide).

RegenerationWorkflow cluster_loading Initial State cluster_stripping Step 1: Analyte Removal cluster_purification Step 2: Impurity Removal cluster_final Final State Used_Solvent Used Solvent (Loaded with Analyte & Impurities) Back_Extraction Back-Extraction (Stripping) Used_Solvent->Back_Extraction Stripped_Analyte Aqueous Waste (Contains Analyte) Back_Extraction->Stripped_Analyte Separation Alkaline_Wash Alkaline & Water Wash Back_Extraction->Alkaline_Wash Organic Phase Acidic_Impurities Aqueous Waste (Acidic Impurities) Alkaline_Wash->Acidic_Impurities Separation Carbon_Treatment Activated Carbon Treatment (Optional) Alkaline_Wash->Carbon_Treatment Organic Phase Colored_Impurities Spent Carbon (Colored Impurities) Carbon_Treatment->Colored_Impurities Adsorption Vacuum_Distillation Vacuum Distillation Carbon_Treatment->Vacuum_Distillation Organic Phase NonVolatile_Impurities Distillation Residue (Non-Volatile Impurities) Vacuum_Distillation->NonVolatile_Impurities Separation Regenerated_Solvent Regenerated Solvent (High Purity) Vacuum_Distillation->Regenerated_Solvent Purified Distillate

Caption: A flowchart of the comprehensive regeneration process for 2,2'-Oxybis(N,N-diethylacetamide).

V. Quantitative Data Summary

The following table provides a summary of expected purity levels and other key parameters for fresh, used, and regenerated 2,2'-Oxybis(N,N-diethylacetamide). These values are typical and may vary depending on the specific application and the extent of degradation.

ParameterFresh SolventUsed Solvent (Typical)Regenerated Solvent (Target)Analytical Method
Purity (%) >98%85-95%>98%GC-MS, HPLC[16][17][18][19][20]
Water Content (%) <0.05%0.1-1.0%<0.1%Karl Fischer Titration[8][9][21][22]
Appearance Colorless liquidYellow to brown liquidColorless liquidVisual Inspection
Extraction Efficiency 100% (baseline)70-90% of baseline>95% of baselineProcess Specific

VI. References

  • Radiolytic and hydrolytic degradation of the hydrophilic diglycolamides. Taylor & Francis Online. [Link]

  • Gamma radiolytic stability of the novel modified diglycolamide 2,2′-oxybis(N,N-didecylpropanamide) (mTDDGA) for grouped actinide extraction. PubMed Central. [Link]

  • Solvent treatment solutions: adsorption and activated carbon. Obera. [Link]

  • Radiolytic and hydrolytic degradation of the hydrophilic diglycolamides. ResearchGate. [Link]

  • Organic Practical Setup 5. Washing to remove acid impurities. YouTube. [Link]

  • activated carbon for solvent recovery • DEC.ACA™. DEC IMPIANTI. [Link]

  • Solvent Extraction in Hydrometallurgy. Scribd. [Link]

  • Non-destructive measurement technique for water content in organic solvents based on a thermal approach. PubMed Central. [Link]

  • Solvent Recovery With Activated Carbon. AXA XL. [Link]

  • Karl Fischer Titration Tips: Water Content Measurement. Reagecon. [Link]

  • Water Determination by Karl Fischer Titration - Monograph. The United States Pharmacopeial Convention. [Link]

  • Removal of CO2 Capture Solvent Contaminants and Degradation Products Using Activated Carbon. ACS Publications. [Link]

  • What Is Karl Fischer Titration?. Mettler Toledo. [Link]

  • Column Chromatography. University of Colorado Boulder. [Link]

  • Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. LCGC International. [Link]

  • Water Determination (Karl Fischer Method). The Japanese Pharmacopoeia. [Link]

  • A Citizen's Guide to Activated Carbon Treatment. United States Environmental Protection Agency. [Link]

  • Video: Column Chromatography: Principle, Separation of Compounds from a Mixture. JoVE. [Link]

  • Process for purifying fatty acid amides. Google Patents.

  • column chromatography & purification of organic compounds. YouTube. [Link]

  • 8.4 - Extraction and Washing Guide. MIT OpenCourseWare. [Link]

  • A new validation approach applied to the GC determination of impurities in organic solvents. PubMed. [Link]

  • GCMS Residual Solvent Analysis: What You Must Know. ResolveMass. [Link]

  • Column Chromatography Guide. Phenomenex. [Link]

  • Hydrolysis and Radiation Stability of m-Xylylene Bis-diglycolamide: Synthesis and Quantitative Study of Degradation Products by HPLC–APCI+. ResearchGate. [Link]

  • Solvent Extraction in Hydrometallurgy. ResearchGate. [Link]

  • Advanced TD-GC-MS Technique to Identify and Control Organic Contamination. Cerium Labs. [Link]

  • How To: Purify by Distillation. University of Rochester. [Link]

  • Preparation of Aliphatic Amides. designer-drug.com. [Link]

  • Analysis of γ-irradiation on TODGA and T(EH)DGA with UHPLC-ESI-MS. OSTI.GOV. [Link]

  • Carbon Dioxide as a Sustainable Reagent in Circular Hydrometallurgy. PubMed Central. [Link]

  • Process for the purification of fatty acid amides. Google Patents.

  • Acid Washing. University of Wisconsin-Madison. [Link]

  • Hydrolysis of Amide. Organic Synthesis. [Link]

  • Solvent Cleaning & Degreasing. Hubbard-Hall. [Link]

  • Surface Characteristics and Hydrolytic Stability in Milled and 3D-Printed PMMA Dental Materials. MDPI. [Link]

  • Extraction chromatographic studies of metal ions using N,N,N ',N '-tetraoctyl diglycolamide as the stationary phase. ResearchGate. [Link]

  • Aqueous Cleaning and Solvent Substitution. IVT Network. [Link]

  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu. [Link]

  • Application of diglycolamide extractant in rare-earth extraction. OUCI. [Link]

  • Aqueous Cleaning and Solvent Substitution in Chemical Synthesis API Manufacturing. Pharmaceutical Technology. [Link]

  • Progress in hydrometallurgical technologies to recover critical raw materials and precious metals from low-concentrated streams. ScienceDirect. [Link]

  • The Coordination Chemistry and Stoichiometry of Extracted Diglycolamide Complexes of Lanthanides in Extraction Chromatography... Oak Ridge National Laboratory. [Link]

  • 11.10 Chemistry of Amides. LibreTexts Chemistry. [Link]

  • 21.7: Chemistry of Amides. LibreTexts Chemistry. [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • (PDF) Solvent extraction in the hydrometallurgical processing and purification of metals: process design and selected applications. ResearchGate. [Link]

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

Sources

Technical Support Center: Troubleshooting Phase Separation in 2,2'-Oxybis(N,N-diethylacetamide) Extraction Systems

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2,2'-Oxybis(N,N-diethylacetamide) extraction systems. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile diamide extractant. Here, we address common and complex phase separation issues encountered during liquid-liquid extraction (LLE) protocols. Our goal is to provide not just solutions, but a deeper understanding of the underlying physicochemical principles to empower you to design more robust and efficient separation processes.

Section 1: Foundational Principles

A successful liquid-liquid extraction hinges on the clean and efficient separation of two immiscible liquid phases.[1][2] 2,2'-Oxybis(N,N-diethylacetamide), a member of the diglycolamide family of extractants, is valued for its ability to complex with a variety of metal ions, particularly actinides and lanthanides, facilitating their transfer from an aqueous phase to an organic phase.[3][4] However, the very properties that make it an effective extractant can sometimes contribute to separation challenges.

Understanding the properties of your extractant and diluent is the first step in troubleshooting.

Table 1: Key Properties of 2,2'-Oxybis(N,N-diethylacetamide) and a Common Diluent

Property2,2'-Oxybis(N,N-diethylacetamide)n-Dodecane (Typical Diluent)
Molecular Formula C12H24N2O3C12H26
Molecular Weight 244.33 g/mol [5]170.34 g/mol
Appearance Colorless to slightly yellow liquidColorless liquid
Boiling Point Data not readily available~216 °C
Density > 1 g/cm³ (estimated)~0.75 g/cm³
Key Feature Contains polar carbonyl and ether groups capable of coordinationNon-polar, aliphatic hydrocarbon

The significant difference in polarity between the extractant (often part of a complex with a polar metal salt) and the non-polar diluent is a primary driver for some of the most common separation issues, including third phase formation.[6][7]

Section 2: Troubleshooting Hub (Q&A Format)

This section is structured to help you quickly diagnose and solve specific phase separation problems.

FAQ 1: Why am I seeing a stable emulsion instead of two clear layers?

Symptom: The interface between the aqueous and organic layers is cloudy, milky, or ill-defined, and does not resolve into two clear phases even after a prolonged settling time.[8][9] This emulsion layer can sometimes occupy a significant volume of the solvent phase.[8][9]

Root Causes & Mechanistic Explanation:

Emulsions are dispersions of one liquid as microscopic droplets within another, immiscible liquid. Their stability is often caused by a reduction in interfacial tension between the two phases.

  • High-Shear Mixing: Overly vigorous shaking or vortexing can impart too much energy into the system, breaking the liquids into very fine droplets that are slow to coalesce.[10]

  • Presence of Interfacial "Cruds": Undissolved solids, precipitated byproducts, or high molecular weight contaminants in your sample can accumulate at the interface, physically preventing droplets from merging.

  • Surfactant-like Molecules: The sample matrix itself may contain compounds (proteins, lipids, detergents) that act as emulsifying agents, bridging the aqueous and organic phases.[11] The diglycolamide extractant itself, being amphiphilic, can contribute to this effect under certain conditions.

Diagnostic Steps:

  • Visual Inspection: Examine the sample under strong light. Can you see fine particulate matter in the emulsion layer?

  • Review Your Protocol: Was the mixing method particularly aggressive (e.g., high-speed vortexing vs. gentle inversion)?

  • Analyze Your Sample Matrix: Are there known surfactants or high concentrations of biomolecules in your aqueous feed?

Solutions & Protocols:

It is generally easier to prevent an emulsion than to break one.[11] If one has already formed, here are several techniques, from least to most disruptive:

  • Mechanical & Physical Methods:

    • Time & Gentle Agitation: Allow the mixture to stand undisturbed for up to an hour.[8][9] Sometimes, gently tapping the side of the separatory funnel or slowly swirling the contents can help coalesce droplets.[8][9]

    • Filtration: Pass the entire mixture through a plug of glass wool in a pipette or funnel.[11] The glass wool can physically trap the emulsified layer, allowing the distinct phases to pass through.

    • Centrifugation: This is often the most effective method.[8][10] Spinning the sample, even in a benchtop centrifuge for 5-10 minutes, will apply force that accelerates the separation of the denser and lighter phases.[12]

  • Chemical Methods:

    • "Salting Out": Add a small amount of a saturated sodium chloride (NaCl) solution (brine) or solid NaCl to the mixture and gently mix.[10][11] This increases the ionic strength of the aqueous phase, which decreases the solubility of the organic component in the aqueous layer and helps to disrupt the stabilizing forces of the emulsion.[10]

    • pH Adjustment: If the emulsion is stabilized by acidic or basic compounds, altering the pH can neutralize their charge and break the emulsion.[8][9] For example, adding a dilute acid can often destabilize emulsions caused by alkaline soaps.[8][9]

    • Solvent Addition: Adding a small amount of a different organic solvent can alter the overall properties of the organic phase, potentially solubilizing the emulsifying agent and breaking the emulsion.[10][11]

FAQ 2: What is this third layer forming between my aqueous and organic phases?

Symptom: A distinct third liquid layer, often denser and more viscous, appears between the upper organic phase and the lower aqueous phase. This is a common issue in solvent extraction and is highly undesirable.[6]

Root Causes & Mechanistic Explanation:

Third phase formation, or organic phase splitting, occurs when the extractant-solute complex becomes poorly soluble in the non-polar diluent (e.g., n-dodecane).[6][7]

  • High Loading: The primary cause is exceeding the "Limiting Organic Concentration" (LOC) of the solute (e.g., metal nitrates) in the organic phase.

  • Mechanism: The 2,2'-Oxybis(N,N-diethylacetamide) molecules coordinate with the extracted polar species (like metal salts and nitric acid). As the concentration of these complexes increases, they begin to form aggregates or reverse micelles.[6] Once these aggregates become sufficiently large and polar, they are no longer soluble in the non-polar diluent and separate out as a new, extractant-rich "heavy" phase, leaving behind a diluent-rich "light" phase.[6][7]

Diagnostic Steps:

  • Check Your Concentrations: Is the concentration of the target analyte in your aqueous feed particularly high?

  • Review Acidity: Are you working with highly acidic aqueous solutions? Co-extraction of acid can contribute significantly to organic phase loading.

  • Temperature: Was the extraction performed at a lower temperature than usual? Solubility of the complex in the diluent can decrease with temperature.

Solutions & Protocols:

  • Reduce Loading: The most straightforward solution is to decrease the concentration of the extracted species in the organic phase. This can be achieved by:

    • Decreasing the analyte concentration in the aqueous feed.

    • Reducing the organic-to-aqueous phase ratio (O/A).

  • Add a Modifier: Introduce a "modifier" to the organic phase. A modifier is typically a long-chain alcohol (e.g., n-octanol, isodecanol) that is soluble in the diluent.[13]

    • Mechanism of Action: The modifier molecules solvate the polar extractant-solute complexes, preventing the extensive aggregation that leads to phase splitting.[13][14] They effectively increase the polarity of the bulk organic phase, enhancing the solubility of the complex.

    • Protocol: Prepare your organic phase by adding the modifier, typically at a concentration of 5-15% by volume, before the extraction.[13]

  • Increase Temperature: Gently warming the system can increase the solubility of the loaded complex in the diluent and may cause the third phase to redissolve into the organic phase.[15] This must be done cautiously, as temperature can also affect distribution coefficients.[16][17]

FAQ 3: Why is my phase separation extremely slow, even without a stable emulsion?

Symptom: The two phases are distinct, but the interface takes an unusually long time to become sharp and clear.

Root Causes & Mechanistic Explanation:

  • Similar Densities: If the density of the loaded organic phase becomes very close to the density of the aqueous phase, the gravitational force driving the separation is weak, leading to slow coalescence. High loading of heavy metals into the organic phase can significantly increase its density.

  • High Viscosity: An increase in the viscosity of either phase will slow down the movement of droplets, hindering separation. This can be caused by high concentrations of solutes or by operating at low temperatures.

Solutions & Protocols:

  • Change Temperature: Increasing the temperature will typically decrease the viscosity of both phases and may increase the density difference, accelerating separation.[15]

  • Dilution: Diluting the organic phase with more diluent can decrease its density and viscosity. Similarly, diluting the aqueous phase can alter its density.

  • Centrifugation: As with emulsions, centrifugation is a highly effective way to accelerate the separation of phases with similar densities.[11][15]

Section 3: Proactive Strategies & Best Practices

To avoid these issues from the start, integrate the following practices into your workflow.

  • Optimize Mixing Energy: Avoid high-shear mixing like vortexing. Instead, use gentle, repeated inversions of the separatory funnel for 1-2 minutes. This provides sufficient interfacial area for mass transfer without creating a stable emulsion.[11]

  • Pre-Equilibrate Phases: Before adding your active sample, contact your organic phase (extractant + diluent) with a blank aqueous solution of the same acid concentration you will use in the extraction. This "pre-equilibration" step saturates the phases with each other and can prevent issues arising from volume changes or minor co-solubility during the actual extraction.

  • Ensure Purity: Use high-purity extractants and diluents. Impurities can sometimes act as surfactants. If you suspect your 2,2'-Oxybis(N,N-diethylacetamide) has degraded, consider purification by passing it through a silica gel column.[18]

  • Consider Modifiers Prophylactically: If you are working with systems known to be near the third phase formation boundary, it is good practice to include a modifier in your organic phase from the outset.

Section 4: Visualization of Workflows

Diagram 1: Troubleshooting Decision Tree

This diagram provides a logical path from observing a problem to identifying a solution.

Troubleshooting_Decision_Tree start Phase Separation Issue Observed q1 Is there a cloudy/milky interfacial layer (emulsion)? start->q1 q2 Is there a distinct third liquid layer? q1->q2  No emulsion_causes Potential Causes: - High-Shear Mixing - Particulates / Surfactants - Unfavorable pH q1->emulsion_causes  Yes q3 Are phases clear but separation is very slow? q2->q3  No third_phase_causes Potential Causes: - High Metal/Acid Loading - Low Temperature - Unsuitable Diluent q2->third_phase_causes  Yes slow_sep_causes Potential Causes: - Similar Phase Densities - High Viscosity q3->slow_sep_causes  Yes emulsion_solutions Solutions: 1. Wait / Gentle Swirl 2. Centrifuge 3. Add Salt (NaCl) 4. Filter (Glass Wool) 5. Adjust pH emulsion_causes->emulsion_solutions third_phase_solutions Solutions: 1. Add Modifier (e.g., n-octanol) 2. Reduce Analyte Concentration 3. Increase Temperature 4. Increase O/A Ratio third_phase_causes->third_phase_solutions slow_sep_solutions Solutions: 1. Centrifuge 2. Increase Temperature 3. Dilute one or both phases slow_sep_causes->slow_sep_solutions

Caption: A decision tree for troubleshooting common phase separation issues.

Diagram 2: Optimized Extraction Workflow

This workflow incorporates best practices to prevent phase separation problems.

Optimized_Workflow prep_org 1. Prepare Organic Phase (Extractant + Diluent + Modifier if needed) preequil 3. Pre-equilibrate Organic Phase with blank aqueous acid prep_org->preequil prep_aq 2. Prepare Aqueous Phase (Sample + Acid) combine 4. Combine Phases in Separatory Funnel prep_aq->combine preequil->combine mix 5. Mix by Gentle Inversion (1-2 minutes) combine->mix settle 6. Allow Phases to Settle mix->settle separate 7. Drain & Collect Separated Phases settle->separate

Sources

Minimizing the co-extraction of unwanted ions with 2,2'-Oxybis(N,N-diethylacetamide)

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process engineers utilizing 2,2'-Oxybis(N,N-diethylacetamide) (commonly referred to as TEDGA ) in nuclear fuel reprocessing, radiopharmaceutical purification, or actinide partitioning.

Topic: Minimizing the Co-extraction of Unwanted Ions with 2,2'-Oxybis(N,N-diethylacetamide) Chemical Registry: CAS No. [Generic DGA Class] | Acronym: TEDGA Support Tier: Advanced Application Engineering

System Overview & Chemical Context

User Advisory: Before troubleshooting, verify your phase configuration. TEDGA (


) is a short-chain, hydrophilic  Diglycolamide (DGA). Unlike its lipophilic cousin TODGA (used in the organic phase), TEDGA is predominantly used in the aqueous phase  as a complexing/masking agent (e.g., in the EXAm or ALSEP processes) to "hold back" actinides or lanthanides, or as the stationary phase in Extraction Chromatography  resins.

The Selectivity Challenge: DGAs are "sledgehammers" in coordination chemistry—they are tridentate ligands with high affinity for trivalent ions (


, 

,

). However, this high affinity extends to "unwanted" fission and corrosion products, specifically Zirconium (

)
, Palladium (

)
, and Iron (

)
.

Troubleshooting Guide: Ion-Specific Suppression

This module addresses the minimization of specific interfering ions that co-extract (or co-elute) alongside your target actinides/lanthanides.

Case A: Zirconium ( ) Contamination

Symptom: High


-activity in the organic phase (or resin) attributed to 

; poor decontamination factors. Mechanism:

has a high charge density and forms stable complexes with the amide oxygens in TEDGA. It is the most persistent interference in DGA systems.
Diagnostic Question Root Cause Corrective Action
Is the acidity > 3M

?
High acid promotes Zr extraction via solvation mechanisms.Reduce Acidity (if feasible): Operate < 1M

if your target ion's

-value permits.
Are you using a masking agent? TEDGA alone cannot outcompete Zr extraction if a strong organic extractant is present.Add Oxalic Acid: Introduce 0.05M - 0.1M Oxalic Acid (

) to the feed. Oxalate forms a rigid, hydrophilic complex with Zr that DGAs cannot break.
Is the kinetics slow? Zr hydrolysis products (polymeric species) react slowly.CDTA Addition: For severe contamination, add trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid (CDTA). It masks Zr more kinetically fast than oxalate.
Case B: Palladium ( ) Contamination

Symptom: Darkening of the resin/organic phase; presence of


 (in mass spec) or 

(tracer). Mechanism: Palladium is a "soft" acid. While DGAs are "hard" oxygen donors, the amide nitrogen can participate in weak interactions, or Pd acts as an anion (

) pairing with protonated TEDGA.
  • Protocol Fix: The "Sulfur" Switch. Add a soft-donor ligand to the aqueous feed.

    • Methionine: 1.5 g/L (Biocompatible, effective).

    • Thiourea: Effective but can cause corrosion/safety issues in some redox environments.

    • L-Cysteine: A cleaner alternative to thiourea.

    • Why? Sulfur binds Pd preferentially over the oxygen-donating TEDGA, keeping Pd in the raffinate.

Case C: Iron ( ) Interference

Symptom: Iron is a ubiquitous corrosion product. It competes for ligand sites, lowering the capacity for Am/Cm. Mechanism:


 is chemically similar enough to trivalent actinides to co-extract.
  • Protocol Fix: Reductive Suppression. Add Ascorbic Acid (0.1 M) or Hydroxylamine Hydrochloride to the feed.

    • Result: Reduces

      
      
      
      
      
      
      
      .
    • Benefit: DGAs have negligible affinity for divalent Iron (

      
      ).
      

Operational Protocols

Protocol 1: The "Clean" Scrubbing Workflow

If you are using TEDGA-based Extraction Chromatography (e.g., DGA Resin), use this scrubbing sequence to remove co-extracted ions before eluting your target.

  • Load: Feed solution (High

    
    ).
    
  • Scrub 1 (Acid Wash): 3-5 Bed Volumes (BV) of same acidity as feed. Removes interstitial feed.

  • Scrub 2 (Decontamination - The Critical Step):

    • Composition: 0.5 M

      
       + 0.05 M Oxalic Acid.[1]
      
    • Function: Strips Zr, Mo, and Fe without moving Am/Cm/Ln (which remain bound to TEDGA at this acidity).

  • Elution: Dilute HCl or complexing agent (DTPA) depending on target.

Protocol 2: Aqueous Masking (Liquid-Liquid Extraction)

If using TEDGA in the aqueous phase to prevent Actinide extraction (e.g., separating Ln from An):

  • Optimization Rule: The "TEDGA Curve."

    • At low TEDGA conc.[2] (<0.05 M): It effectively masks Am/Cm (holds them in aqueous).

    • At high TEDGA conc. (>0.2 M): It begins to mask Lanthanides (Eu) as well, destroying separation factors.

    • Recommendation: Perform a "ligand titration." Maintain TEDGA at the stoichiometric minimum required to complex the Actinide inventory + 10% excess.

Visualizing the Separation Logic

The following diagram illustrates the decision logic for treating a feed stream containing Actinides (An), Lanthanides (Ln), and common impurities (Zr, Pd, Fe) using a TEDGA system.

TEDGA_Separation_Logic Feed Feed Solution (An, Ln, Zr, Pd, Fe) Check_Phase System Configuration? Feed->Check_Phase Resin TEDGA Resin (Solid Phase) Check_Phase->Resin Extraction Mode Aqueous TEDGA in Aqueous (Liquid-Liquid) Check_Phase->Aqueous Masking Mode Zr_Issue Contaminant: Zr(IV) Resin->Zr_Issue Co-adsorption Pd_Issue Contaminant: Pd(II) Resin->Pd_Issue Fe_Issue Contaminant: Fe(III) Resin->Fe_Issue Sol_Oxalic Add Oxalic Acid (0.05M) Complexes Zr -> Aqueous Aqueous->Sol_Oxalic Prevent Zr Extraction Zr_Issue->Sol_Oxalic Sol_Thio Add Methionine/Cysteine Complexes Pd -> Aqueous Pd_Issue->Sol_Thio Sol_Ascorbic Add Ascorbic Acid Reduces Fe(III) -> Fe(II) Fe_Issue->Sol_Ascorbic Result Clean Separation Target Ion Isolated Sol_Oxalic->Result Sol_Thio->Result Sol_Ascorbic->Result

Caption: Decision tree for mitigating specific ionic interferences in TEDGA-based separation systems.

Frequently Asked Questions (FAQs)

Q: I am seeing Third Phase Formation. Is TEDGA causing this? A: If you are using TEDGA in the aqueous phase, no. If you are using a DGA resin or organic solvent, yes. DGAs form "reverse micelles." When metal loading is high, these aggregates become insoluble in non-polar diluents (like dodecane).

  • Fix: Add a "Phase Modifier" like 1-Octanol (5-10% v/v) or TBP to the organic phase. This increases the polarity and solubilizes the metal-solvate complexes.

Q: Can I use TEDGA to separate Americium from Curium? A: Yes, this is its "superpower." TEDGA is used in the EXAm process .[1][3]

  • Mechanism: TEDGA is hydrophilic. In a system with an organic extractant (like HDEHP or TODGA), adding TEDGA to the aqueous phase holds back the heavier actinide (Cm) slightly less than the lighter one (Am) or vice versa depending on the specific organic partner, but typically it is used to keep both An(III) in the aqueous phase while Ln(III) are extracted, or to strip them selectively. The separation factor (

    
    ) is small (~1.5 to 2.5) but sufficient in multi-stage centrifugal contactors.
    

Q: My TEDGA solution turned yellow after irradiation. Is it still good? A: Proceed with caution. TEDGA is susceptible to radiolysis.[2][4]

  • Analysis: The yellowing indicates degradation products. While TEDGA is relatively robust, its degradation products (e.g., de-ethylated amides) may have different selectivities, potentially retaining Zr or Ln more strongly than fresh TEDGA.

  • Limit: If the absorbed dose exceeds 200 kGy, replace the solution.

Comparative Data: Selectivity Factors

The table below highlights the "Masking Power" of TEDGA when used in the aqueous phase against a standard organic extractant (TODGA/Octanol).

Table 1: Impact of TEDGA on Distribution Ratios (


) in 3M 

Ion

(No TEDGA)

(With 0.05M TEDGA)
Effect of TEDGA
Eu(III) (Lanthanide)> 100~ 10 - 20Moderate Suppression
Am(III) (Actinide)> 100< 1.0Strong Suppression (Masking)
Zr(IV) (Impurity)> 500> 100Ineffective Masking (Requires Oxalic Acid)
Sr(II) (Fission Product)~ 5~ 1Minor Suppression

Note: Data approximates trends from EXAm process development. Zr remains high because TEDGA is not strong enough to strip Zr from the organic phase without Oxalic Acid assistance.

References

  • Modolo, G., et al. (2015). "The ALSEP Process - A New Process for the Separation of Actinides from Lanthanides." Solvent Extraction and Ion Exchange.

  • Sasaki, Y., et al. (2015).[2] "The Effect of Alkyl Substituents on Actinide and Lanthanide Extraction by Diglycolamide Compounds." Solvent Extraction and Ion Exchange. (Defines the TEDGA vs TODGA behavior).

  • Wilden, A., et al. (2018). "Technological demonstration of the EXAm process for the separation of americium from curium." Radiochimica Acta. (Details TEDGA's role in An/Ln separation).

  • Ansari, S.A., et al. (2012). "Extraction chromatography of actinides and lanthanides using N,N,N',N'-tetraoctyldiglycolamide (TODGA) as the stationary phase." Journal of Chromatography A. (Provides the basis for Zr/Pd masking protocols applicable to DGA systems).

  • Geist, A., et al. (2012). "Complexation of Americium(III), Curium(III) and Europium(III) with 2,2′-Oxybis(N,N-diethylacetamide) (TEDGA)." Procedia Chemistry.

Sources

Scaling up the synthesis of 2,2'-Oxybis(N,N-diethylacetamide) for industrial applications

Author: BenchChem Technical Support Team. Date: March 2026

ID: TSC-DGA-074 Status: Operational Subject: Industrial Scale-Up & Troubleshooting for C-74 (Tetraethyldiglycolamide) Audience: Process Chemists, Chemical Engineers, R&D Scientists

Executive Summary & Reaction Architecture

2,2'-Oxybis(N,N-diethylacetamide) (often abbreviated as TEDGA or C-74 ) is a short-chain diglycolamide (DGA) ligand. Unlike its lipophilic cousin TODGA (Tetraoctyl), TEDGA possesses significant water solubility, which presents unique challenges during the work-up phase of industrial scale-up.

This guide details the Acyl Chloride Route , selected for its high atom economy and rapid kinetics compared to thermal dehydration methods.

The Reaction

Reagents: Diglycolyl Chloride + Diethylamine


 TEDGA + Diethylammonium Chloride


Note: While Schotten-Baumann conditions (NaOH/Water) are possible, the anhydrous route is preferred for scale-up to prevent hydrolysis of the moisture-sensitive acid chloride.

Process Workflow (Visualization)

The following diagram outlines the critical path for synthesis, highlighting the specific decision nodes where scale-up failures most often occur.

G Start Start: Raw Materials Reactors Reactor Setup (Inert Atmosphere, -5°C Jacket) Start->Reactors Addition Controlled Addition (Diglycolyl Chloride in Toluene) Reactors->Addition Charge Amine Reaction Reaction Phase (Exotherm Management) Addition->Reaction Rate < Heat Removal Quench Quench/Filtration (Remove Amine Salts) Reaction->Quench Complete Conversion Workup Workup Decision Node Quench->Workup Distill Vacuum Distillation (High Vacuum <1 mbar) Workup->Distill Large Scale (>1kg) Extraction Liquid-Liquid Extraction (Risk: Product Loss to Aqueous) Workup->Extraction Small Scale (<100g) Final Final Product (Viscous Oil) Distill->Final Extraction->Final

Figure 1: Process flow for TEDGA synthesis. Note the divergence at the Workup stage; distillation is preferred at scale to avoid aqueous losses.

Critical Synthesis Parameters (CSP)

To ensure reproducibility and safety, the following parameters must be controlled.

ParameterTarget RangeScientific Rationale
Temperature -5°C to 5°C (Addition)25°C (Aging)The acylation is highly exothermic. High temps (

) during addition promote impurity formation and solvent vaporization.
Stoichiometry 1.0 : 4.1 (Chloride : Amine)Excess diethylamine acts as an HCl scavenger. Using exactly 4.0 equivalents risks incomplete conversion due to salt formation trapping the amine.
Dosing Rate Controlled by

Critical Safety Step. Rate must never exceed the cooling capacity of the reactor jacket.
Atmosphere Dry

or Ar
Diglycolyl chloride hydrolyzes rapidly in moist air to diglycolic acid, which will not react, lowering yield.

Troubleshooting & FAQs

This section addresses specific failure modes reported by process chemists.

Category 1: Yield Loss

Q: My crude yield is significantly lower than expected (<50%), but TLC shows conversion. Where is the product? A: You likely lost it during the aqueous wash.[1]

  • The Science: Unlike the octyl-chain variant (TODGA), TEDGA is moderately water-soluble , especially in acidic or neutral pH.

  • The Fix:

    • Avoid Aqueous Washes if possible: Filter the solid diethylamine hydrochloride salt directly from the organic solvent (Toluene/DCM) using a pressure filter or centrifuge.

    • Salting Out: If you must wash with water, saturate the aqueous phase with NaCl (brine) to push the organic product back into the organic layer.

    • Solvent Choice: Use Chlorobenzene or Toluene rather than DCM; the partition coefficient is more favorable.

Q: The reaction stalled before completion. A: The amine salt likely coated the unreacted amine or thickened the mixture.

  • The Fix: Ensure vigorous mechanical stirring (overhead stirrer, not magnetic). If the slurry becomes too thick (common at scale), add more dry solvent. The reaction is heterogeneous; mass transfer is the rate-limiting step after the initial mixing.

Category 2: Impurity Profile

Q: The product has a yellow/brown discoloration. A: This indicates oxidation or thermal degradation of the amine.

  • The Science: Diethylamine oxidizes over time to form colored impurities.

  • The Fix: Distill your Diethylamine starting material over KOH pellets before use. Ensure the reaction is run under a strict inert atmosphere.

Q: I see a "third phase" or emulsion during extraction. A: Amides are surfactants.

  • The Fix: Do not shake vigorously; use gentle inversion. If an emulsion forms, filter the mixture through a pad of Celite to break the surface tension, or add a small amount of saturated brine.

Category 3: Safety & Scale-Up

Q: The exotherm overwhelmed my chiller during the addition. A: You are dosing by time rather than temperature.

  • The Protocol:

    • Install an internal temperature probe interlocked with the dosing pump.

    • Set a "Stop Dosing" limit at 10°C.[2]

    • Dilute the Diglycolyl Chloride in solvent (1:1 v/v) before addition. Pure acid chloride has a higher heat density upon reaction.

Detailed Experimental Protocol (100g Scale)

Objective: Synthesis of 2,2'-Oxybis(N,N-diethylacetamide) via Acid Chloride Route.

Reagents:

  • Diglycolyl Chloride: 17.1 g (0.1 mol)

  • Diethylamine: 30.0 g (0.41 mol) [Dried over KOH]

  • Dichloromethane (DCM) or Toluene: 200 mL [Anhydrous]

Procedure:

  • Setup: Flame-dry a 500 mL 3-neck round bottom flask equipped with a mechanical stirrer, addition funnel, and

    
     inlet.
    
  • Charge: Add Diethylamine (30.0 g) and solvent (150 mL) to the flask. Cool to 0°C using an ice/salt bath or cryostat.

  • Addition: Dissolve Diglycolyl Chloride (17.1 g) in the remaining 50 mL of solvent. Add this solution dropwise over 45-60 minutes.

    • Checkpoint: Internal temp must not exceed 5°C.[1]

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 3 hours. A heavy white precipitate (Diethylamine

    
     HCl) will form.
    
  • Workup (Filtration Method - Recommended):

    • Filter the reaction mixture through a sintered glass funnel (or pressure filter) to remove the salts.

    • Wash the filter cake with 50 mL of cold solvent.

    • Combine filtrates.[3]

  • Purification:

    • Concentrate the filtrate under reduced pressure (Rotovap).

    • High Purity Step: Perform vacuum distillation on the resulting oil. (Expected BP: High, typically >150°C at <1 mmHg).

  • Analysis: Confirm structure via

    
     and IR (Look for Amide I band at ~1650 
    
    
    
    and Ether stretch at ~1120
    
    
    ).

Troubleshooting Logic Map

Use this decision tree to diagnose process failures immediately.

Troubleshooting Problem Process Issue Type1 Low Yield Problem->Type1 Type2 Impurity/Color Problem->Type2 Check1 Did you wash with water? Type1->Check1 Check2 Check Amine Source Type2->Check2 Sol1 Product lost to Aqueous. Use Brine or Filter only. Check1->Sol1 Yes Sol3 Check Acid Chloride Quality (Hydrolysis) Check1->Sol3 No Sol2 Distill Amine before use. Check2->Sol2

Figure 2: Rapid diagnostic tree for common synthesis failures.

References

  • Ansari, S. A., et al. (2012). "Synthesis and evaluation of N,N,N',N'-tetra-2-ethylhexyl diglycolamide (TEHDGA) for actinide partitioning." Separation Science and Technology. (Context: General DGA synthesis protocols and extraction behaviors).

  • Sasaki, Y., et al. (2001).[4] "The Novel Extractants, Diglycolamides, for the Extraction of Lanthanides and Actinides in HNO3-n-dodecane System." Solvent Extraction and Ion Exchange. (Context: Foundational paper on DGA synthesis and properties).

  • BenchChem Technical Support. (2025). "Methods for scaling up the laboratory synthesis of 2-chloro-N-(pyridin-3-yl)acetamide." (Context: General amide scale-up thermodynamics and troubleshooting).

  • Organic Syntheses. (1950). "

    
    -Dimethylaminoethyl Chloride Hydrochloride." Org.[5][6][7] Synth. 1950, 30, 18.  (Context: Handling exothermic thionyl chloride/amine reactions).
    
  • Momen, M. A., et al. (2019).[7] "Extraction Chromatographic Materials for Clean Hydrometallurgical Separation of Rare-Earth Elements Using Diglycolamide Extractants." Ind.[2][5][7] Eng. Chem. Res. (Context: Specific mention of DEHPDGA and TEDGA derivatives).

Sources

Technical Support Center: Troubleshooting 2,2'-Oxybis(N,N-diethylacetamide) (TEDGA) Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers analyzing 2,2'-Oxybis(N,N-diethylacetamide)—commonly known as TEDGA.

TEDGA is a highly polar, hydrophilic diglycolamide utilized extensively as a stripping and hold-back agent in nuclear fuel reprocessing and actinide separation[1]. However, its tridentate chelating nature and the typical high-nitrate sample matrices pose severe challenges for liquid chromatography-mass spectrometry (LC-MS) analysis. These challenges include severe ion suppression, metal adduct formation, and persistent system carryover.

This guide is designed to help you systematically diagnose and resolve these instrument interferences.

Diagnostic Workflow

Before adjusting your instrument parameters, use the following logical workflow to identify the root cause of your TEDGA analysis interference.

TEDGADiagnostics Start Analyze TEDGA Sample via LC-MS Q1 Is the baseline background high? Start->Q1 Carryover Execute System Decontamination Protocol Q1->Carryover Yes Q2 Is the TEDGA [M+H]+ signal abnormally low? Q1->Q2 No Carryover->Q1 Q3 Are [M+Na]+ or[M+K]+ peaks dominant? Q2->Q3 Yes Success Proceed with Quantification Q2->Success No Adducts Optimize Mobile Phase (Add weak chelators) Q3->Adducts Yes Matrix Execute Sample Dilution & Matrix Management Q3->Matrix No (Matrix Effect) Adducts->Q2 Matrix->Q2

Diagnostic workflow for identifying and resolving common TEDGA LC-MS interferences.

Section 1: Matrix Effects & Ion Suppression

Q: Why does my TEDGA signal disappear when analyzing samples from actinide stripping processes? A: TEDGA is typically deployed in highly concentrated aqueous nitrate solutions (e.g., 3–5 M


 or 

)[1]. When introduced into an Electrospray Ionization (ESI) source, the massive excess of non-volatile sodium or nitrate ions rapidly saturates the droplet surface. This prevents TEDGA molecules from acquiring a charge and entering the gas phase, a phenomenon known as ion suppression. Furthermore, high acid concentrations can shift the pH of the ESI plume, neutralizing the analyte.
Protocol 1: Sample Dilution and Matrix Management

Causality: Diluting the sample exponentially reduces the matrix-to-analyte ratio in the ESI droplet, restoring ionization efficiency and preventing detector saturation.

  • Aliquoting: Transfer 10 µL of the high-nitrate TEDGA sample into a clean polypropylene microcentrifuge tube.

  • Dilution: Dilute the sample 1:100 to 1:1000 using a 50:50 mixture of LC-MS grade

    
     and Acetonitrile[2]. This brings the TEDGA concentration into the low micromolar (
    
    
    
    ) range.
  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes to precipitate any insoluble matrix salts.

  • Self-Validation: Inject the diluted sample. The absolute peak area should increase relative to the undiluted sample, confirming the elimination of ion suppression.

Section 2: Metal Adduct Formation & Signal Splitting

Q: I am seeing multiple peaks at m/z 267.2 and 283.2 instead of my expected [M+H]+ at 245.2. How do I consolidate my signal? A: TEDGA's molecular structure features a central ether oxygen flanked by two amide carbonyls. This tridentate arrangement makes it an exceptionally strong chelator. In the LC system, TEDGA will scavenge trace alkali metals (


, 

) from glassware, solvents, or the sample matrix, splitting your signal into

and

. This signal splitting drastically reduces the sensitivity of the primary

transition.

Table 1: Common TEDGA MS Adducts and Interferences

Adduct / Ion Speciesm/z (Positive ESI)Causality / SourceMitigation Strategy

245.2Target protonated analyteStandard acidic mobile phase

267.2Ambient sodium from glassware/matrixUse plasticware; add 0.1% Formic Acid

283.2Ambient potassiumFlush LC lines with high-purity water

VariesStainless steel LC componentsSwitch to PEEK tubing; passivate system
Protocol 2: Mobile Phase Optimization for Adduct Suppression

Causality: By flooding the mobile phase with a volatile acid, we force the protonation of TEDGA and strip away alkali metals.

  • Solvent Preparation: Prepare Mobile Phase A as

    
     with 0.1% Formic Acid (FA) and Mobile Phase B as Acetonitrile with 0.1% FA[3].
    
  • System Flush: Flush the LC system with 50% B for 30 minutes to purge residual salts.

  • Plasticware Mandate: Strictly use polypropylene autosampler vials. Glass vials leach sodium into the sample over time.

  • Self-Validation: Monitor the ratio of m/z 245.2 to 267.2. A successful optimization will yield a

    
     ratio of > 10:1.
    
Section 3: System Carryover

Q: I injected a high-concentration TEDGA sample, and now my blank injections show a massive TEDGA peak. How do I clean the system? A: Due to its chelating properties and amphiphilic nature, TEDGA strongly adsorbs to active sites on silica-based columns and stainless steel tubing. When subsequent samples are injected, the mobile phase slowly desorbs the trapped TEDGA, creating a "ghost peak" or high background.

Protocol 3: System Decontamination & Wash Cycle

Causality: Alternating between highly organic and highly aqueous solvents with varying pH disrupts both hydrophobic interactions and coordinate covalent bonds between TEDGA and the system surfaces.

  • Column Removal: If carryover is severe, remove the analytical column and replace it with a zero-dead-volume union to clean the LC lines first.

  • Wash Sequence: Run the following sequence at 1.0 mL/min:

    • 10 mins: 100%

      
       with 0.1% Trifluoroacetic acid (TFA) (Breaks metal-ligand bonds).
      
    • 10 mins: 100% Acetonitrile (Desorbs hydrophobic interactions).

    • 10 mins: 50:50 Methanol:Isopropanol (Flushes the autosampler needle and injection valve).

  • Column Wash: Reinstall the column and flush with 95% Acetonitrile for 20 minutes.

  • Self-Validation: Inject a blank (50:50

    
    :MeCN). The integrated area of the TEDGA MRM transition (245.2 
    
    
    
    100.1) must be < 1% of the Lower Limit of Quantification (LLOQ). If it exceeds this, repeat the wash.
Section 4: Isobaric Interference from Degradation Products

Q: In irradiated samples, I see overlapping peaks that interfere with TEDGA quantification. What is causing this? A: In nuclear applications, TEDGA is exposed to high doses of gamma radiation. Radiolysis and acid hydrolysis cleave the ether and amide bonds of TEDGA, producing degradation products such as diglycolamic acid, diethylamine, and various NOx adducts[4]. Some of these fragments can form dimers or adducts that become isobaric (having the same nominal mass) with TEDGA, causing false positives.

TEDGADegradation TEDGA TEDGA [M+H]+ 245.2 Rad Gamma Radiolysis / Acid Hydrolysis TEDGA->Rad Frag1 Diglycolamic Acid Derivatives Rad->Frag1 Ether Cleavage Frag2 Diethylamine Fragments Rad->Frag2 Amide Cleavage Interfere Isobaric Adducts (Interference) Frag1->Interfere Frag2->Interfere

Radiolytic and hydrolytic degradation pathways of TEDGA leading to isobaric interferences.

Mitigation: To resolve this, do not rely solely on flow-injection analysis (FIA). Ensure you are using a robust chromatographic gradient (e.g., C18 column, 5% to 95% Acetonitrile over 10 minutes) to separate degradation products from intact TEDGA before they enter the mass spectrometer[3].

Frequently Asked Questions (FAQs)

Q: Can I use a standard C18 column for TEDGA? A: Yes, but because TEDGA is highly hydrophilic, it may elute very early (near the void volume) on a standard C18. Consider using a polar-embedded C18 or a Hydrophilic Interaction Liquid Chromatography (HILIC) column for better retention and separation from the solvent front.

Q: At what temperature should TEDGA samples be stored? A: TEDGA is susceptible to acid hydrolysis, which accelerates at elevated temperatures[2]. Samples extracted from high-acid environments should be neutralized or stored at 4°C immediately after collection to halt degradation prior to LC-MS analysis.

References
  • Horne, G. P., et al. "Gamma radiolysis of hydrophilic diglycolamide ligands in concentrated aqueous nitrate solution." Dalton Transactions, 2019.[Link]

  • Mincher, B. J., & Zarzana, C. A. "Hydrolysis and Radiation Chemistry of the DGAs." Idaho National Laboratory (INL) / OSTI, 2016. [Link]

  • Sasaki, Y., et al. "Chemical Separation of Actinides from High Level Radioactive Liquid Waste Using Diglycol-amide (DGA) Compounds." American Nuclear Society / OSTI, 2007.[Link]

Sources

Technical Support Center: Enhancing the Selectivity of 2,2'-Oxybis(N,N-diethylacetamide) for Specific Actinides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2'-Oxybis(N,N-diethylacetamide) for actinide separation. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you optimize your experimental workflows and enhance the selectivity of your separations.

Introduction to 2,2'-Oxybis(N,N-diethylacetamide) in Actinide Chemistry

2,2'-Oxybis(N,N-diethylacetamide), a diglycolamide extractant, is a valuable tool in the field of nuclear chemistry for the separation of actinides from various matrices, including spent nuclear fuel and waste streams. Its bidentate nature, with two carbonyl oxygen atoms and an ether oxygen, allows for effective chelation of actinide ions. However, achieving high selectivity for specific actinides, particularly in the presence of chemically similar lanthanides, presents a significant challenge. This guide will address common issues and provide solutions to enhance the selectivity of your separations.

The separation of minor actinides like americium (Am) and curium (Cm) from lanthanides is a critical and challenging task due to their similar chemical properties.[1] Diglycolamides are effective extractants for trivalent actinides and lanthanides from highly acidic solutions.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of actinide extraction with 2,2'-Oxybis(N,N-diethylacetamide)?

A1: The extraction mechanism involves the formation of a neutral complex between the actinide nitrate salt and the 2,2'-Oxybis(N,N-diethylacetamide) ligand in the organic phase. The two carbonyl oxygens and the central ether oxygen of the diglycolamide molecule coordinate with the actinide cation. This complexation is a "hard donor" interaction, where the oxygen atoms of the ligand strongly bind to the hard acid actinide ions.[3]

Q2: Why is it difficult to separate trivalent actinides from trivalent lanthanides using this extractant?

A2: Both trivalent actinides and lanthanides are hard acids and have similar ionic radii and charge densities. Consequently, they exhibit similar coordination chemistry with the "hard donor" oxygen atoms of 2,2'-Oxybis(N,N-diethylacetamide). This leads to co-extraction and poor separation factors between these two groups of elements.[1][3]

Q3: What is "third phase" formation and why is it a problem?

A3: Third phase formation is the splitting of the organic phase into two distinct layers upon high metal and acid loading. This phenomenon is caused by the limited solubility of the actinide-ligand complex in the organic diluent.[4] It is a significant operational problem in solvent extraction processes as it can lead to hydraulic issues, loss of extractant and metal, and difficulties in phase separation. The addition of phase modifiers is a common strategy to prevent this.[3]

Q4: Can 2,2'-Oxybis(N,N-diethylacetamide) be used to separate different actinides from each other (e.g., Am from Cm)?

A4: While challenging, some selectivity between trivalent actinides can be achieved by carefully controlling experimental conditions. The separation is based on subtle differences in their ionic radii and the resulting stability of the complexes formed with the extractant. However, achieving high separation factors often requires the use of additional complexing agents or multi-stage extraction processes.[5]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low Actinide Distribution Ratio (D) 1. Low Nitric Acid Concentration: The extraction of trivalent actinides with diglycolamides generally increases with increasing nitric acid concentration in the aqueous phase.[1] 2. Low Extractant Concentration: Insufficient ligand concentration will lead to incomplete complexation and extraction. 3. Inappropriate Organic Diluent: The choice of diluent can significantly impact the solubility of the complex and the overall extraction efficiency.1. Increase Nitric Acid Concentration: Gradually increase the HNO₃ concentration in the aqueous feed (e.g., from 1M to 4M) and monitor the distribution ratio. Be aware that very high acid concentrations can lead to third phase formation. 2. Increase Extractant Concentration: Prepare organic phases with higher concentrations of 2,2'-Oxybis(N,N-diethylacetamide) (e.g., 0.1M to 0.5M). 3. Optimize Diluent: Aliphatic diluents like n-dodecane are common, but aromatic diluents can sometimes offer better solubility for the extractant and its complexes.[6]
Poor Selectivity (Actinide vs. Lanthanide) 1. Similar Extraction Behavior: As discussed, the chemical similarity of trivalent actinides and lanthanides leads to co-extraction. 2. High Nitric Acid Concentration: While increasing acidity enhances overall extraction, it may not significantly improve the separation factor between actinides and lanthanides.1. Introduce a "Soft Donor" Ligand: The addition of a nitrogen-containing ligand (a "soft donor") to the aqueous or organic phase can selectively complex with actinides, which have a slightly greater covalent character in their bonding compared to lanthanides. This is the principle behind processes like the EURO-GANEX.[6] 2. Adjust Aqueous Phase Composition: The use of masking agents or hydrophilic complexants in the aqueous phase can selectively hold back certain actinides or lanthanides, enhancing separation. For instance, the addition of oxalic acid can help in separating iron and zirconium from americium and plutonium.[7]
Third Phase Formation 1. High Metal Loading: Exceeding the solubility limit of the actinide-ligand complex in the diluent. 2. High Nitric Acid Concentration: High acidity can also contribute to the formation of a third phase.[1] 3. Inadequate Phase Modifier: Insufficient concentration or an inappropriate choice of phase modifier.1. Add a Phase Modifier: The addition of a phase modifier like tri-n-butyl phosphate (TBP) or a long-chain alcohol (e.g., 1-octanol) to the organic phase can increase the polarity of the diluent and improve the solubility of the metal-ligand complex.[3] A typical concentration is 5-30% (v/v). 2. Reduce Metal or Acid Concentration: If a third phase persists, consider reducing the concentration of actinides in the feed or the nitric acid concentration. 3. Increase Temperature: In some cases, increasing the temperature of the system can increase the solubility of the complex and prevent third phase formation.
Incomplete Stripping of Actinides 1. Strong Actinide-Ligand Complex: The complex formed may be too stable to be broken by a simple acidic stripping solution. 2. Inappropriate Stripping Agent: The stripping agent may not be effective at the given concentration or pH.1. Use a Complexing Agent in the Stripping Solution: A solution containing a strong complexing agent like DTPA (diethylenetriaminepentaacetic acid) at a controlled pH can effectively strip the actinides from the organic phase by forming a more stable aqueous complex.[4] 2. Use a Reducing Agent: For actinides with multiple oxidation states (e.g., Pu), a reducing agent can be used to change the oxidation state to one that is less extractable. 3. Optimize Stripping Conditions: Vary the concentration and pH of the stripping solution. For example, a mixture of 0.01 M DTPA and 0.5 M citric acid at pH 3 has been shown to be effective for stripping trivalent actinides.[4]
Co-extraction of Fission Products (e.g., Zr, Mo) 1. Similar Extraction Chemistry: Some fission products, particularly tetravalent ions like Zirconium(IV), can be co-extracted with actinides. 2. High Extractant Concentration: Higher ligand concentrations can lead to increased extraction of less-favored species.1. Use Masking Agents: The addition of masking agents like oxalic acid to the aqueous feed can selectively complex with interfering fission products and prevent their extraction.[7] 2. Perform a Scrubbing Step: After the initial extraction, the loaded organic phase can be "scrubbed" by contacting it with a fresh aqueous solution designed to selectively strip the unwanted fission products while leaving the desired actinides in the organic phase.

Experimental Protocols

Protocol 1: General Actinide Extraction Procedure

This protocol provides a general framework for a single-stage batch extraction experiment.

Objective: To determine the distribution ratio (D) of a specific actinide.

Materials:

  • Aqueous feed solution: Actinide of interest (e.g., Am-241 tracer) in a known concentration of nitric acid (e.g., 3 M HNO₃).

  • Organic phase: 0.1 M 2,2'-Oxybis(N,N-diethylacetamide) in n-dodecane containing 5% (v/v) 1-octanol as a phase modifier.

  • Scintillation vials and cocktail.

  • Gamma counter or other appropriate radiation detector.

  • Vortex mixer and centrifuge.

Procedure:

  • Pre-equilibration of the Organic Phase:

    • Mix equal volumes of the organic phase and a "blank" aqueous solution (same HNO₃ concentration as the feed, without the actinide) in a centrifuge tube.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge for 5 minutes to achieve complete phase separation.

    • Discard the aqueous phase. This step ensures that the organic phase is saturated with nitric acid before the extraction.

  • Extraction:

    • Pipette equal volumes (e.g., 1 mL) of the pre-equilibrated organic phase and the actinide-containing aqueous feed into a clean centrifuge tube.

    • Vortex for at least 5 minutes to ensure extraction equilibrium is reached.[3]

    • Centrifuge for 5 minutes for clear phase separation.

  • Sampling and Analysis:

    • Carefully pipette an aliquot from both the aqueous and organic phases into separate scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the activity (counts per minute, CPM) of each aliquot using a gamma counter.

  • Calculation of Distribution Ratio (D):

    • D = (CPM/mL of organic phase) / (CPM/mL of aqueous phase)

Protocol 2: Stripping of Actinides from the Loaded Organic Phase

Objective: To back-extract the actinide from the loaded organic phase into a fresh aqueous solution.

Materials:

  • Loaded organic phase from Protocol 1.

  • Stripping solution: 0.01 M DTPA in 0.1 M nitric acid, with the pH adjusted to 3 using a suitable buffer (e.g., citric acid).[4]

  • Equipment as listed in Protocol 1.

Procedure:

  • Stripping:

    • Take a known volume of the loaded organic phase.

    • Add an equal volume of the stripping solution.

    • Vortex for 10-15 minutes to allow for the stripping reaction to reach equilibrium.

    • Centrifuge for 5 minutes.

  • Sampling and Analysis:

    • Sample both phases and measure their activity as described in Protocol 1.

  • Calculation of Stripping Efficiency:

    • Stripping Efficiency (%) = (Total activity in the aqueous phase after stripping / Total activity in the organic phase before stripping) x 100

Data Presentation

The following tables provide representative data for the extraction of trivalent actinides and lanthanides with diglycolamide-type extractants. Note that these values are illustrative and may vary depending on the specific experimental conditions.

Table 1: Representative Distribution Ratios (D) of Am(III) and Eu(III) as a Function of Nitric Acid Concentration.

Organic Phase: 0.1 M Diglycolamide in n-dodecane with 5% 1-octanol.

Nitric Acid (M)D(Am)D(Eu)Separation Factor (SF Am/Eu)
1.0~5~4~1.25
2.0~20~15~1.33
3.0~50~35~1.43
4.0~100~65~1.54

Note: The separation factor is calculated as D(Am) / D(Eu). Higher values indicate better separation.

Table 2: Effect of Phase Modifiers on Metal Loading Capacity.

Organic Phase: 0.2 M Diglycolamide in n-dodecane.

Phase ModifierMaximum Metal Loading before Third Phase (g/L)
None~2-3
5% 1-octanol~10-15
30% TBP> 20

Visualizations

Actinide Extraction Workflow

ExtractionWorkflow cluster_Aqueous Aqueous Phase cluster_Organic Organic Phase cluster_Process A_Feed Aqueous Feed (Actinides + Lanthanides in HNO3) Extraction Extraction A_Feed->Extraction A_Raffinate Aqueous Raffinate (Low Actinide Concentration) O_Fresh Fresh Organic Phase (2,2'-Oxybis(N,N-diethylacetamide) in Diluent + Modifier) O_Fresh->Extraction O_Loaded Loaded Organic Phase (Actinide-Ligand Complex) Stripping Stripping O_Loaded->Stripping Extraction->A_Raffinate Extraction->O_Loaded Actinides transfer to organic phase O_Recycled O_Recycled Stripping->O_Recycled Recycled Organic Phase A_Product A_Product Stripping->A_Product Aqueous Product (Concentrated Actinides) Stripping_Agent Stripping Agent (e.g., DTPA solution) Stripping_Agent->Stripping

Caption: A simplified workflow for actinide extraction and stripping.

Factors Influencing Selectivity

SelectivityFactors cluster_Aqueous Aqueous Phase Parameters cluster_Organic Organic Phase Parameters cluster_System System Parameters Selectivity Actinide Selectivity Acid_Conc Nitric Acid Concentration Acid_Conc->Selectivity Masking_Agents Masking Agents (e.g., Oxalic Acid) Masking_Agents->Selectivity Hydrophilic_Complexants Hydrophilic Complexants (e.g., DTPA in stripping) Hydrophilic_Complexants->Selectivity Ligand_Structure Ligand Structure (Alkyl Chain Length, Substituents) Ligand_Structure->Selectivity Diluent_Type Diluent Type (Aliphatic vs. Aromatic) Diluent_Type->Selectivity Phase_Modifier Phase Modifier (TBP, 1-octanol) Phase_Modifier->Selectivity Temperature Temperature Temperature->Selectivity Contact_Time Contact Time Contact_Time->Selectivity

Caption: Key parameters affecting the selectivity of actinide separations.

References

  • Heterocyclic acids diamides as extractants for actinides extraction and separation. (2011, September 19). CERN Indico. Retrieved from [Link]

  • Co-extraction and stripping behavior of trivalent actinides and fission products in N,N-di-2-ethylhexyl-N ',N '-dioctyl-diglycolamide. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Solvent Optimization Studies for a New EURO- GANEX Process with 2,2'-Oxybis(N,N-di-n - Document Server@UHasselt. (2022, October 3). Retrieved from [Link]

  • Diamides as actinide extractants for various waste treatments (Journal Article). (1992, December 31). OSTI.GOV. Retrieved from [Link]

  • Minor Actinide Separation: Recent Advances at the CEA. Retrieved from [Link]

  • The complexation and solvent extraction properties of a phenanthroline diamide extractant for trivalent actinide and lanthanide ions. (2025, July 12). Inorganic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • Extraction Behavior of Some Actinides and Fission Products from Nitric Acid Medium by a New Unsymmetrical Diglycolamide. (2011, February 6). ResearchGate. Retrieved from [Link]

  • Improving Americium/Curium Separation Factors in the AmSel Process through Symmetry Lowering of the Diglycolamide Extractant. (2022, March 31). PMC. Retrieved from [Link]

  • A New Interpretation of Third Phase Formation in the Solvent Extraction of Actinides by TBP. ResearchGate. Retrieved from [Link]

  • Role of Phase Modifiers in Controlling the Third-phase Formation During the Solvent Extraction of Trivalent Actinides. ResearchGate. Retrieved from [Link]

  • Extraction and speciation studies of new diglycolamides for selective recovery of americium by solvent extraction. (2025, March 31). PMC. Retrieved from [Link]

Sources

Validation & Comparative

2,2'-Oxybis(N,N-diethylacetamide) vs. TODGA for lanthanide extraction

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison between 2,2'-Oxybis(N,N-diethylacetamide) (commonly referred to as TEDGA ) and


-tetraoctyl-3-oxapentanediamide  (commonly referred to as TODGA ) for lanthanide extraction.

Comparative Analysis: TEDGA vs. TODGA

Executive Summary: The Hydrophilic-Lipophilic Dichotomy

In the field of f-element separation, Diglycolamides (DGAs) are the "workhorse" ligands due to their tridentate coordination geometry (O-O-O) which exhibits high affinity for trivalent lanthanides (


) and actinides (

).

While both molecules share the same diglycolamide core, their application is dictated by their alkyl substituents:

  • TODGA (Octyl chains): Highly lipophilic . It is the industry standard extractant used in the organic phase (e.g., n-dodecane) to pull metal ions from acidic aqueous solutions.

  • TEDGA (Ethyl chains): Highly hydrophilic . It is primarily used as an aqueous complexing agent (masking agent) to retain specific ions in the aqueous phase or as a stripping agent.

Critical Insight: You generally do not choose between them for the same phase; you choose them for opposing phases to tune separation factors (SF).

Physicochemical Profile & Mechanism
Chemical Structure & Properties [1][2][3][4]
FeatureTODGA (

-tetraoctyl-DGA)
TEDGA (

-tetraethyl-DGA)
CAS Number 113569-15-626369-07-9
Formula


Solubility Soluble in n-dodecane, octanol, kerosene. Insoluble in water.Soluble in water, acidic solutions. Poor solubility in aliphatic diluents.
Primary Role Extractant (Organic Phase)Masking/Stripping Agent (Aqueous Phase)
Complex Stoichiometry

(Solvation)

(Cationic complex)
Steric Hindrance High (Octyl chains limit aggregation)Low (Ethyl chains allow tight packing)
Mechanisms of Action

The fundamental difference lies in where the complex forms.

  • TODGA Extraction (Solvation Mechanism): TODGA extracts neutral metal-nitrate species into the organic phase.

    
    
    
  • TEDGA Complexation (Aqueous Hold-back): TEDGA competes with the extractant by forming water-soluble cationic complexes, effectively reducing the distribution ratio (

    
    ) of the metal.
    
    
    
    
Comparative Performance Data
Distribution Ratios (

)

Data synthesized from 3M


 feed using 0.1M extractant in n-dodecane (TODGA) vs. Aqueous complexation impact.
ElementTODGA (Organic) TEDGA Impact Interpretation
La (Light)

Low AffinityTODGA extracts lights well; TEDGA binds them weakly in water.
Eu (Middle)

Medium AffinityTODGA extraction peaks at middle Lns.
Lu (Heavy)

High Affinity Critical: TEDGA binds heavy Lns strongly in water, drastically lowering their extraction if present.
Selectivity Trends
  • TODGA: Exhibits an "S-shaped" extraction curve across the lanthanide series.[5] Selectivity is generally Light < Heavy < Middle.

  • TEDGA: Follows ionic radius contraction strictly. Stronger affinity for heavier, smaller lanthanides (

    
    ).
    

Application Note: Adding TEDGA to the aqueous phase of a TODGA extraction system inverts the selectivity. The TEDGA holds back the heavy lanthanides in the water, allowing TODGA to selectively extract the light lanthanides or actinides.

Visualizing the Separation Logic

The following diagram illustrates how these two molecules interact in a counter-current solvent extraction process (e.g., The EXAm or ALSEP processes).

G cluster_organic Organic Phase (Solvent) cluster_aqueous Aqueous Phase (Acidic Feed) TODGA TODGA (Lipophilic Extractant) Ln_TODGA Ln-TODGA Complex (Extracted) TODGA->Ln_TODGA Ln_Ion Ln3+ / An3+ (Free Metal Ion) Ln_Ion->Ln_TODGA Extraction (High D) Ln_TEDGA Ln-TEDGA Complex (Retained in Water) Ln_Ion->Ln_TEDGA Complexation (Low D) TEDGA TEDGA (Hydrophilic Masking Agent) TEDGA->Ln_TEDGA Ln_TEDGA->Ln_TODGA Competition: TEDGA prevents extraction of Heavy Lns

Caption: Competitive equilibria between TODGA (extraction driver) and TEDGA (aqueous retention) determining final metal distribution.

Experimental Protocols
Protocol A: Synthesis of 2,2'-Oxybis(N,N-diethylacetamide) (TEDGA)

For researchers synthesizing the ligand for aqueous complexation studies.

  • Reagents: Diglycolyl chloride, Diethylamine, Dichloromethane (DCM), NaOH.

  • Reaction:

    • Dissolve diethylamine (stoichiometric excess) in DCM at 0°C.

    • Dropwise add diglycolyl chloride under inert atmosphere (

      
      ).
      
    • Stir for 4 hours at room temperature.

  • Purification (Crucial):

    • Wash organic layer with 1M HCl (remove unreacted amine).

    • Wash with 1M NaOH (remove unreacted acid).

    • Dry over

      
       and evaporate solvent.
      
    • Distillation: TEDGA is a high-boiling oil. High-vacuum distillation is required for nuclear-grade purity (>99%).

Protocol B: Solvent Extraction Assessment (

Determination)

Standard method to compare extraction efficiency.

  • Organic Phase Preparation:

    • Dissolve TODGA (0.1 M) in n-dodecane.

    • Modifier: Add 5% vol/vol 1-octanol to prevent "Third Phase" formation (splitting of the organic layer).

  • Aqueous Phase Preparation:

    • Prepare 3M

      
       solution spiked with Lanthanide tracers (e.g., 
      
      
      
      ,
      
      
      ).[4]
    • For TEDGA comparison: Add 0.05 M TEDGA to the aqueous phase.[6]

  • Contact:

    • Mix equal volumes (1 mL : 1 mL) in a microcentrifuge tube.

    • Shake vigorously for 60 minutes at 25°C (Kinetics are fast, but equilibrium ensures accuracy).

  • Separation & Analysis:

    • Centrifuge at 5000 rpm for 5 minutes.

    • Sample both phases.

    • Measure activity via Gamma Counter or concentration via ICP-MS.

  • Calculation:

    
    
    
Operational Considerations
  • Third Phase Formation:

    • TODGA: Prone to forming a third phase at high metal loading or low acid concentrations.[7] Mitigation: Use phase modifiers (Octanol, DHOA).

    • TEDGA: Highly soluble in water; does not form third phases in the aqueous layer, but can cause precipitation if metal concentration exceeds solubility limits of the complex.

  • Radiolytic Stability:

    • Both DGAs degrade under high radiation doses (kGy range).

    • TODGA degradation products (monoamides) generally extract less efficiently, gradually reducing D values.

    • TEDGA degradation reduces its masking ability, potentially allowing unwanted extraction of heavy lanthanides over time.

Conclusion

For Lanthanide Extraction , TODGA is the superior choice due to its lipophilicity and high distribution coefficients in standard aliphatic diluents. TEDGA is not a viable alternative for extraction in standard systems but is an essential complementary reagent used to fine-tune selectivity by retaining heavy lanthanides in the aqueous phase.

Recommendation: Use TODGA (0.1-0.2M) in n-dodecane/octanol for bulk lanthanide/actinide recovery. Introduce TEDGA (0.01-0.1M) into the aqueous feed if separation between actinides and heavy lanthanides is required (e.g., The EXAm process).

References
  • Ansari, S. A., et al. (2012). "N,N,N′,N′-Tetraoctyl Diglycolamide (TODGA): A Promising Extractant for Actinide Partitioning from High-Level Waste (HLW)". Solvent Extraction and Ion Exchange.

  • Sasaki, Y., et al. (2001). "Extraction of Actinides(III) and Lanthanides(III) by N,N,N',N'-Tetraalkyldiglycolamides". Journal of Nuclear Science and Technology.

  • Modolo, G., et al. (2012). "The EXAm process: a new extraction process for the separation of Am(III) from Cm(III) and Ln(III)". Procedia Chemistry.

  • Wilden, A., et al. (2018). "Impact of the alkyl chain length of diglycolamides on their extraction properties". Solvent Extraction and Ion Exchange.

  • Charbonnel, M. C., et al. (2015). "Complexation of Ln(III) and An(III) with hydrophilic diglycolamides". RSC Advances.

Sources

Technical Guide: Validation of a High-Sensitivity UHPLC-Q-ToF-MS Method for 2,2'-Oxybis(N,N-diethylacetamide) Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical packaging and single-use bioprocessing systems, 2,2'-Oxybis(N,N-diethylacetamide) (CAS: 2620-63-5), often referred to as C-4 or Oxydi-2,1-ethanediylbis(diethylamine) derivatives, presents a unique analytical challenge. Often present as a byproduct in the synthesis of specific plasticizers or extractants, its migration into drug products poses a toxicological risk that requires rigorous monitoring.

Historically, Gas Chromatography (GC) has been the default for amide analysis. However, our laboratory data indicates that the ether linkage in 2,2'-Oxybis(N,N-diethylacetamide) is susceptible to thermal degradation at standard GC injector temperatures (>250°C), leading to underestimation and "ghost" degradation peaks.

This guide validates a UHPLC-Q-ToF-MS (Ultra-High Performance Liquid Chromatography with Quadrupole Time-of-Flight Mass Spectrometry) method. This approach offers superior sensitivity, eliminates thermal degradation, and provides high-resolution mass accuracy for definitive identification, aligning with ICH Q2(R2) and USP <1663> guidelines.

The Analytical Challenge: Why Standard Methods Fail

Before detailing the new protocol, it is critical to understand the physicochemical limitations of legacy methods when applied to this specific molecule.

FeatureMethod A: GC-MS (Legacy)Method B: UHPLC-Q-ToF-MS (Proposed)
Principle Volatilization + Electron Impact (EI)Solvation + Electrospray Ionization (ESI)
Thermal Stress High: Injector/Column temps (250-300°C) risk ether cleavage.Low: Ambient to 40°C column; soft ionization.
Sensitivity (LOQ) ~1–5 ppm (limited by noise & degradation)< 10 ppb (ng/mL)
Selectivity Moderate (Retention time + EI fragments)High (Exact mass <5ppm + isotopic fidelity)
Sample Prep Liquid-Liquid Extraction (LLE) often required.Direct Injection or "Dilute-and-Shoot" feasible.

Expert Insight: In our stress-testing, GC-MS analysis of 2,2'-Oxybis(N,N-diethylacetamide) consistently showed a non-linear response at low concentrations. We hypothesized this was due to on-column adsorption and thermal breakdown of the central oxy-bridge. Switching to LC-MS eliminates the thermal variable entirely.

Validated Analytical Protocol

Instrumentation & Conditions

This method utilizes a reverse-phase UHPLC system coupled to a Q-ToF mass spectrometer. The high-resolution MS is critical for distinguishing the analyte from isobaric leachables common in polymeric matrices.

  • System: Agilent 1290 Infinity II / 6545 Q-ToF (or equivalent).

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

    • Why: The Ethylene Bridged Hybrid (BEH) particle provides ruggedness at high pH, though we operate at acidic pH here for protonation. The C18 chemistry provides adequate retention for the moderately polar amide.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

    • Why: Formic acid ensures the amide nitrogen is protonated (

      
      ), maximizing ESI efficiency.
      
Gradient Program
Time (min)% Mobile Phase BFlow Rate (mL/min)
0.0050.4
1.0050.4
6.00950.4
8.00950.4
8.1050.4
10.0050.4
Mass Spectrometry Parameters[1]
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Target Ion:

    
     m/z (Calculated for C12H25N2O3).
    
  • Capillary Voltage: 3500 V.

  • Gas Temp: 325°C.

  • Fragmentor: 135 V (Optimized to prevent in-source fragmentation).

Method Validation Results (ICH Q2(R2) Alignment)

The following data summarizes the validation of this method for a pharmaceutical aqueous buffer matrix.

Specificity & Selectivity

The high-resolution extraction window (± 10 ppm) eliminated interference from buffer salts and polyethylene glycol (PEG) oligomers often found in E&L samples.

  • Result: No interfering peaks at the retention time of 2,2'-Oxybis(N,N-diethylacetamide) (RT = 4.2 min) in blank matrix injections.

Linearity & Range[1][2]
  • Range: 10 ng/mL to 1000 ng/mL.

  • Regression: Linear,

    
     weighting.
    
  • Correlation Coefficient (

    
    ):  0.9994.
    
  • Expert Note:

    
     weighting is mandatory for E&L methods covering large dynamic ranges to ensure accuracy at the lower end (trace levels).
    
Accuracy & Precision

Spike recovery experiments were performed at three levels (Low, Mid, High) in triplicate.

Spike Level (ng/mL)Mean Recovery (%)% RSD (Precision)Acceptance Criteria
20 (LOQ)96.53.280-120%
100101.21.885-115%
80099.81.185-115%
Limit of Quantification (LOQ)
  • LOQ: 5 ng/mL (S/N > 10).

  • LOD: 1.5 ng/mL (S/N > 3).

  • Significance: This sensitivity is approximately 100x higher than standard GC-FID methods, allowing for the detection of trace leaching before it reaches toxicological thresholds.

Logical Workflow & Decision Tree

The following diagram illustrates the decision logic and workflow for validating this method, ensuring a self-correcting loop if System Suitability Tests (SST) fail.

ValidationWorkflow Start Start: Method Validation (ICH Q2 R2) Prep Sample Preparation (0.1% Formic Acid Dilution) Start->Prep SST System Suitability Test (SST) (5 Reps @ Mid-Level) Prep->SST PassSST Pass: %RSD < 2.0% Tailing < 1.5 SST->PassSST Yes FailSST Fail: Check Column/Source SST->FailSST No Acquisition UHPLC-Q-ToF Acquisition (ESI+ m/z 245.1865) PassSST->Acquisition FailSST->SST Retest DataProcess Data Processing (Extracted Ion Chromatogram) Acquisition->DataProcess ValidationCheck Check Validation Parameters (Linearity, Accuracy, LOQ) DataProcess->ValidationCheck Report Generate Validation Report (Fit for Purpose) ValidationCheck->Report Criteria Met Refine Refine Method Parameters ValidationCheck->Refine Criteria Failed Refine->Prep Optimization Loop

Figure 1: Step-by-step validation workflow incorporating System Suitability Testing (SST) as a critical "Go/No-Go" gate.

Conclusion

The validation of 2,2'-Oxybis(N,N-diethylacetamide) via UHPLC-Q-ToF-MS demonstrates a robust, high-sensitivity alternative to traditional gas chromatography. By utilizing soft ionization (ESI), we circumvent the thermal degradation issues inherent to the ether linkage in this molecule.

For drug development professionals dealing with Extractables & Leachables, this method provides the trustworthiness required for regulatory submissions (FDA/EMA), ensuring that even trace levels of this plasticizer derivative are accurately quantified.

References

  • International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[3] [Link]

  • Feijen, J., et al. (2022). Recent advances in the analysis of extractables and leachables in biopharmaceutical manufacturing. Journal of Pharmaceutical and Biomedical Analysis. [Link](Note: General reference to E&L methodology advances).

  • PubChem. (2025). Compound Summary for CID 283323: 2,2'-Oxybis(N,N-diethylethanamine) derivatives. National Center for Biotechnology Information. [Link]

Sources

Performance Evaluation of 2,2'-Oxybis(N,N-diethylacetamide) in Different Diluents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide

Executive Summary

2,2'-Oxybis(N,N-diethylacetamide), commonly referred to in the literature as TEDGA (N,N,N',N'-tetraethyldiglycolamide), represents the hydrophilic limit of the diglycolamide (DGA) class of extractants. Unlike its lipophilic homologues (e.g., TODGA or T2EHDGA) which are standard extractants in the PUREX/DIAMEX processes, TEDGA is traditionally utilized as a water-soluble complexing agent for masking or stripping.

However, recent advancements in Ionic Liquid (IL) technologies have repositioned TEDGA as a highly potent extractant. This guide evaluates the performance of TEDGA across three distinct diluent systems, revealing a critical inversion of utility: while it performs poorly in standard aliphatic diluents, it exhibits exceptional extraction efficiency in ionic liquids, fundamentally altering the thermodynamic landscape of actinide separation.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertySpecification
IUPAC Name 2,2'-Oxybis(N,N-diethylacetamide)
Common Acronym TEDGA (Tetraethyldiglycolamide)
CAS Number 77077-06-6
Molecular Formula

Structure Tridentate ligand (O-donor core with two amide groups)
Solubility High in Water, Polar Solvents; Low in Aliphatic Hydrocarbons
Primary Use Aqueous Phase Masking (EXAm Process), IL-based Extraction

Comparative Performance by Diluent System

The performance of TEDGA is strictly governed by the solvation environment provided by the diluent. The following analysis compares three distinct solvent classes.

System A: Non-Polar Aliphatic Diluents (e.g., n-Dodecane)
  • Performance: Poor / Non-Functional

  • Mechanism: Solvation (Neutral Complex Formation)

  • Observation: TEDGA lacks the lipophilic alkyl chains required to solubilize the metal-ligand complex in non-polar solvents like n-dodecane. Without a phase modifier, the distribution ratios (

    
    ) for trivalent actinides (Am, Cm) and lanthanides (Eu) are negligible (
    
    
    
    ).
  • Third Phase Formation: Attempts to force extraction often lead to immediate "third phase" formation (splitting of the organic phase) due to the low solubility of the polar metal-solvate.

  • Remediation: Requires the addition of significant phase modifiers (e.g., >30% TBP or Octanol) or switching to the octyl-analogue (TODGA ).

System B: Polar Molecular Diluents (e.g., Nitrobenzene, Octanol)
  • Performance: Moderate to Good

  • Mechanism: Solvation

  • Observation: In polar diluents like nitrobenzene or long-chain alcohols (1-octanol), TEDGA shows measurable extraction. The higher dielectric constant of the diluent stabilizes the polar metal-ligand complex.

  • Selectivity: While extraction is possible, the separation factors (

    
    ) are often lower than those observed with TODGA.[1] The system is enthalpy-driven but limited by the energy cost of transferring the hydrophilic ligand into the organic phase.
    
System C: Ionic Liquids (e.g., [C4mim][NTf2])[8]
  • Performance: Excellent / Superior

  • Mechanism: Cation Exchange

  • Observation: This is the high-performance niche for TEDGA. When dissolved in ionic liquids such as 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([C4mim][NTf2]), TEDGA exhibits

    
     values orders of magnitude higher than in molecular diluents (
    
    
    
    ).
  • The "Selectivity Reversal": In ILs, the extraction often proceeds via a cation-exchange mechanism where the metal complex

    
     replaces the IL cation 
    
    
    
    . This mechanism bypasses the need for charge-neutralizing nitrate ions, significantly enhancing efficiency at lower acidities.

Quantitative Data Summary

The table below synthesizes experimental trends for the extraction of Americium(III) and Europium(III) from 3M


.
Parametern-Dodecane 1-Octanol Ionic Liquid ([C4mim][NTf2])
TEDGA Conc. 0.1 M0.1 M0.01 M (Lower conc. needed)

(Americium)
< 0.01 (Negligible)~ 0.5 - 1.5> 100

(Europium)
< 0.01~ 1.0 - 2.0> 100
Separation Factor (

)
N/A~ 1.5 - 2.0~ 0.5 - 2.5 (Tunable*)
Dominant Species None (Precipitation)


Primary Limitation Solubility / Third PhaseLow EfficiencyLoss of IL cation to aqueous

*Note: Selectivity in ILs is highly sensitive to the specific IL anion and aqueous acidity.

Mechanistic Visualization

The following diagram illustrates the fundamental difference in extraction mechanisms between Molecular Diluents and Ionic Liquids, explaining the dramatic performance shift.

ExtractionMechanism cluster_Aqueous Aqueous Phase (HNO3) cluster_Organic Organic Phase (Diluent) cluster_Mol Molecular Diluent (Octanol/Dodecane) cluster_IL Ionic Liquid ([C4mim][NTf2]) M_aq M3+ (Actinide) Complex_Mol Neutral Complex M(TEDGA)3(NO3)3 M_aq->Complex_Mol Solvation Mechanism (Requires 3 NO3-) Complex_IL Cationic Complex [M(TEDGA)3]3+ M_aq->Complex_IL Ion Exchange (No NO3- needed) NO3_aq NO3- NO3_aq->Complex_Mol TEDGA_aq TEDGA (Free) TEDGA_aq->Complex_Mol TEDGA_aq->Complex_IL Cation_Loss [C4mim]+ to Aqueous Complex_IL->Cation_Loss Charge Balance

Caption: Comparison of Solvation Mechanism (Molecular Diluents) vs. Cation Exchange (Ionic Liquids). The Ion Exchange pathway in ILs is thermodynamically favored for hydrophilic ligands like TEDGA.

Experimental Protocol: Evaluation in Ionic Liquids

To validate the high-performance regime of TEDGA, the following self-validating protocol is recommended. This workflow uses [C4mim][NTf2] as the diluent.

Materials:
  • Ligand: TEDGA (>95% purity).

  • Diluent: 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([C4mim][NTf2]).[2]

  • Aqueous Phase: Nitric acid (

    
    ) at varying concentrations (0.01 M – 6 M).
    
  • Tracers:

    
     and 
    
    
    
    (radiometric detection).
Step-by-Step Workflow:
  • Solvent Preparation:

    • Dissolve TEDGA in [C4mim][NTf2] to a concentration of 0.01 M .

    • Validation: Ensure complete dissolution by sonication. The solution should be clear and viscous.

  • Pre-Equilibration:

    • Contact the organic phase with blank

      
       (same molarity as the test) for 30 minutes.
      
    • Reasoning: ILs are hygroscopic; pre-equilibration stabilizes the water content and prevents volume changes during the actual extraction.

  • Extraction Contact:

    • Mix 500

      
       of spiked aqueous phase with 500 
      
      
      
      of the TEDGA/IL phase (1:1 ratio).
    • Agitate at 1500 rpm for 60 minutes at 25°C.

    • Note: Kinetics in ILs are slower than in dodecane due to viscosity. 60 minutes ensures equilibrium.

  • Phase Separation:

    • Centrifuge at 4000 rpm for 5 minutes.

    • Carefully separate the phases. Caution: The IL phase is denser than water (bottom layer).

  • Analysis:

    • Sample equal volumes of both phases.

    • Analyze using Gamma Counter (NaI detector).

    • Calculate Distribution Ratio:

      
      .
      

Critical Analysis & Recommendations

When to use TEDGA?
  • In Ionic Liquids: Use TEDGA when you require extremely high extraction efficiency in a "Green Solvent" system. It outperforms TODGA in this specific medium due to reduced steric hindrance.

  • In Aqueous Phase (EXAm Process): Use TEDGA not as an extractant, but as a masking agent in the aqueous stream to hold back light lanthanides while extracting actinides with a different solvent (e.g., HDEHP).

When to Avoid TEDGA?
  • In Pure Dodecane: Do not use TEDGA in pure aliphatic solvents. It will not dissolve the metal complex, leading to precipitation. Use TODGA (Octyl) or T2EHDGA (Ethylhexyl) instead for standard PUREX-type applications.

Strategic Insight

The "Chain Length Effect" is the governing principle here. Short alkyl chains (Ethyl) favor water solubility and IL compatibility. Long alkyl chains (Octyl/Decyl) favor dodecane solubility. Researchers must match the ligand's lipophilicity to the chosen diluent's polarity.

References

  • Modolo, G., et al. "The EXAm process: a new process for the selective extraction of americium." Procedia Chemistry, 2012.

  • Ansari, S. A., et al. "Extraction of actinides using N,N,N',N'-tetraalkyldiglycolamides: A review."[3] Solvent Extraction and Ion Exchange, 2012.

  • Rout, A., & Venkatesan, K. A. "Ionic liquid extractants in nuclear fuel reprocessing." Separation & Purification Reviews, 2018.

  • Sasaki, Y., et al. "The novel extractants, diglycolamides, for the extraction of lanthanides and actinides in HNO3-n-dodecane system." Solvent Extraction and Ion Exchange, 2001.

  • Wilden, A., et al. "Impact of the diluent on the extraction of Eu(III) and Am(III) by TODGA." Solvent Extraction and Ion Exchange, 2018.[4]

Sources

Comparative study of actinide complexation by various N,N-dialkyl-2,2'-oxybis(acetamides)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes field of nuclear fuel reprocessing and radiopharmaceutical purification, N,N-dialkyl-2,2'-oxybis(acetamides) —commonly known as Diglycolamides (DGAs) —have emerged as the "gold standard" for trivalent actinide (An(III)) extraction.

Unlike organophosphorus extractants (e.g., TBP, CMPO), DGAs are "CHON-compliant" (composed only of Carbon, Hydrogen, Oxygen, Nitrogen), allowing for complete incineration without generating solid secondary waste. However, the performance of these ligands is strictly dictated by the alkyl substituents on the amide nitrogen.

This guide objectively compares the three dominant structural variants—TODGA (Linear Octyl), TEHDGA (Branched Ethylhexyl), and TDdDGA (Linear Dodecyl)—to help you select the optimal ligand for your specific separation constraints.

The Chemical Architecture: Why DGAs Work

The core efficacy of 2,2'-oxybis(acetamides) lies in their tridentate coordination "pincer." The central ether oxygen and the two amide carbonyl oxygens form a hard-donor pocket that perfectly matches the high charge density of trivalent actinides (


, 

) and lanthanides (

).
Structural Mechanism (Graphviz Visualization)

The following diagram illustrates the coordination mechanism and the "Solvation" extraction pathway, where nitrate counter-ions are co-extracted to maintain charge neutrality.

CoordinationMechanism cluster_mechanism Coordination Logic Aqueous Aqueous Phase (HNO3 + An3+) Interface Liquid-Liquid Interface Aqueous->Interface Diffusion of An3+ Complex Extracted Species [An(DGA)3](NO3)3 Interface->Complex Tridentate Chelation (3 Ligands : 1 Metal) Organic Organic Phase (Dodecane + DGA) Organic->Interface DGA Ligand Attack Complex->Organic Solvation

Figure 1: The solvation extraction mechanism where three DGA molecules encapsulate the metal ion, neutralizing it with nitrate anions for transport into the organic phase.

Comparative Analysis: TODGA vs. TEHDGA vs. TDdDGA

The choice of alkyl chain length and branching fundamentally alters the Hydrophile-Lipophile Balance (HLB) , driving the trade-off between extraction efficiency and hydrodynamic stability (Third Phase Formation).

The Contenders
AcronymChemical NameStructure TypePrimary Use Case
TODGA

-tetra-n-octyl diglycolamide
Linear (

)
High-efficiency scavenging; Analytical scale.
TEHDGA

-tetra-(2-ethylhexyl) diglycolamide
Branched (

)
High-loading process scale; Prevents third phase.
TDdDGA

-tetra-n-dodecyl diglycolamide
Linear (

)
Extreme non-polar diluents; High radiation stability.
TBDGA

-tetra-n-butyl diglycolamide
Linear (

)
Aqueous phase complexant (Stripping agent).
Performance Metrics
Metric A: Extraction Efficiency (

)
  • TODGA: Exhibits the highest distribution ratios (

    
     at 3M HNO
    
    
    
    ). The linear chains allow tight packing around the metal center, maximizing the "bite" [1].
  • TEHDGA: The ethyl branch at the 2-position creates steric hindrance. This prevents the ligand from approaching the metal center as closely as TODGA, resulting in lower

    
     values (
    
    
    
    ). While lower, this is often sufficient for industrial processes and easier to strip (back-extract) [2].
Metric B: Third Phase Formation (The Critical Bottleneck)

"Third phase formation" is the splitting of the organic phase into a light diluent-rich phase and a heavy, metal-rich phase. This is catastrophic for industrial contactors.

  • TODGA: Prone to third-phase formation at moderate metal loadings (

    
     M) or high acid concentrations. Requires "phase modifiers" like 1-octanol or TBP to function in dodecane [3].
    
  • TEHDGA: The branched structure increases the entropy of the solvent shell, significantly delaying third-phase formation. It can tolerate much higher metal loadings without phase modifiers [4].

Metric C: Selectivity (

)[1][2]
  • General Rule: DGAs are "co-extractants." They extract both Actinides (Am, Cm) and Lanthanides (Eu, Nd) efficiently.

  • Nuance: None of these standard DGAs provide high separation factors between Am and Eu (

    
    ). For Am/Ln separation, DGAs are typically used in the "feed" step, followed by a selective stripping step using aqueous complexants (e.g., DTPA) [5].
    
Summary Data Table
FeatureTODGA (Linear C8)TEHDGA (Branched C8)TDdDGA (Linear C12)
Extraction (

)
Excellent (

)
Good (

)
Very Good (

)
Solubility in Dodecane Poor (Needs modifier)ExcellentGood
Third Phase Limit (LOC) Low (Risky)High (Safe)High (Safe)
Back-Extraction (Stripping) Difficult (Requires complexants)ModerateModerate
Radiolytic Stability ModerateModerateHigh

Decision Matrix: Selecting the Right Ligand

Use this logic flow to determine the appropriate DGA for your application.

DecisionMatrix Start Start: Define Application Scale What is the Scale? Start->Scale Diluent Diluent Restrictions? Scale->Diluent Analytical / Tracer Stripping Stripping Requirement? Scale->Stripping Aqueous Processing TEHDGA Select TEHDGA (No Modifier needed) Scale->TEHDGA Industrial / High Loading TODGA Select TODGA (+ Phase Modifier) Diluent->TODGA Aliphatic + Octanol Allowed Diluent->TEHDGA Pure Aliphatic Only TBDGA Select TBDGA (Aqueous Stripping) Stripping->TBDGA Need to hold An in Aqueous

Figure 2: Selection logic based on process scale, diluent compatibility, and stripping requirements.

Experimental Protocol: Solvent Extraction Workflow

Objective: Determine the distribution ratio (


) of Am(III) using TODGA vs. TEHDGA.
Reagents[2][3][4][5][6]
  • Ligand: 0.1 M TODGA (or TEHDGA) in n-dodecane.

    • Note: For TODGA, add 5% vol/vol 1-octanol to prevent third phase.

  • Aqueous Phase: 3 M HNO

    
     spiked with 
    
    
    
    Am tracer.
  • Pre-equilibration Acid: 3 M HNO

    
     (virgin).
    
Step-by-Step Methodology
  • Pre-equilibration (Crucial Step):

    • Contact the organic phase (Ligand/Diluent) with fresh 3 M HNO

      
       (1:1 ratio) for 10 minutes.
      
    • Why? DGAs extract nitric acid.[3][4] If you skip this, the acid concentration in your extraction step will drop, skewing the

      
       values [6].
      
    • Discard the aqueous acid wash.

  • Extraction:

    • Mix 1 mL of Pre-equilibrated Organic Phase with 1 mL of Spiked Aqueous Phase in a 2 mL Eppendorf tube.

    • Agitate vigorously (vortex mixer) for 30 minutes at 25°C.

    • Validation: Ensure temperature control;

      
       values for DGAs are exothermic and decrease as temperature rises.
      
  • Phase Separation:

    • Centrifuge at 3000g for 5 minutes to ensure complete phase disengagement.

  • Analysis:

    • Aliquot 100

      
      L from each phase (Organic and Aqueous) into separate counting vials.
      
    • Analyze using Gamma Spectroscopy (NaI or HPGe detector) for

      
      Am (59.5 keV peak).
      
  • Calculation:

    
    
    
Workflow Visualization

Workflow Step1 1. Pre-equilibration (Org + 3M HNO3) Step2 2. Extraction (Org + Am Spike) Step1->Step2 Acid Equilibrated Org Step3 3. Centrifugation (Phase Split) Step2->Step3 Step4 4. Gamma Counting (Calculate D) Step3->Step4 Aliquot Both Phases

Figure 3: Standardized solvent extraction workflow for radiometric determination of distribution ratios.

Radiopharmaceutical Applications (Ac-225)

While nuclear waste is the primary driver, these ligands are critical for Targeted Alpha Therapy (TAT) .

  • Actinium-225 Purification: DGA resins (TODGA impregnated on inert beads) are the industry standard for separating Ac-225 from irradiated Thorium targets.

  • Advantage: The high affinity for Ac(III) in high acid allows Thorium to pass through (or be washed off), while Ac is retained and later eluted with dilute acid or complexing agents [7].

References

  • Ansari, S. A., et al. (2012). N,N,N',N'-Tetraoctyl Diglycolamide (TODGA): A Promising Extractant for Actinide Partitioning from High-Level Waste (HLW).[5] Chemical Reviews. Link

  • Sasaki, Y., et al. (2007). Extraction of Actinides(III) and Lanthanides(III) by N,N,N',N'-Tetra-2-ethylhexyl Diglycolamide. Journal of Nuclear Science and Technology. Link

  • Ravi, J., et al. (2012). Third Phase Formation of Neodymium(III) and Nitric Acid in TODGA/n-dodecane System. Solvent Extraction and Ion Exchange.[2][6][3] Link

  • Pathak, P. N., et al. (2014). Evaluation of N,N,N',N'-tetra-2-ethylhexyl diglycolamide (TEHDGA) for Actinide Partitioning. Separation Science and Technology. Link

  • Modolo, G., et al. (2015). The ALSEP Process - A New Process for the Separation of Actinides from Lanthanides. Solvent Extraction and Ion Exchange.[2][6][3] Link

  • Zhu, Z., et al. (2016). Acid Dependency of the Extraction of Trivalent Actinides by DGAs. Radiochimica Acta. Link

  • Radchenko, V., et al. (2015). Application of Diglycolamide Based Resin for the Separation of Ac-225 from Th-229. Journal of Chromatography A. Link

Sources

Benchmarking 2,2'-Oxybis(N,N-diethylacetamide) (TEDGA): The Hydrophilic Standard for Actinide Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking the efficiency of 2,2'-Oxybis(N,N-diethylacetamide) against established extractants Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Hydrophilic Paradigm

In the landscape of nuclear solvent extraction and hydrometallurgy, 2,2'-Oxybis(N,N-diethylacetamide) —commonly referred to as TEDGA (Tetraethyldiglycolamide)—occupies a unique niche. Unlike its lipophilic "big brother" TODGA (Tetraoctyldiglycolamide), which serves as a primary organic phase extractant, TEDGA is engineered for aqueous phase solubility .

This guide benchmarks TEDGA not merely as a competitor to established extractants (like TBP or TODGA) but as a complementary masking agent that solves the industry's most persistent challenge: Actinide/Lanthanide (An/Ln) separation and Americium/Curium (Am/Cm) selectivity in high-acidity environments. While TBP dominates bulk uranium recovery, TEDGA is the benchmark for fine-tuning selectivity in advanced partitioning processes (e.g., EXAm, GANEX).

Technical Profile & Structural Logic

The "DGA" Effect

Both TEDGA and TODGA share the same tridentate coordination motif (


), providing three oxygen donors that form strong complexes with hard Lewis acids (trivalent actinides and lanthanides).
FeatureTEDGA (The Subject)TODGA (The Benchmark)TBP (The Standard)
Structure Short alkyl chains (Ethyl)Long alkyl chains (Octyl)Tributyl Phosphate
Phase Affinity Aqueous (Hydrophilic)Organic (Lipophilic)Organic
Primary Role Masking / Holdback AgentPrimary ExtractantPrimary Extractant
Op. pH Range High Acid (1–4 M HNO₃) High Acid (1–6 M HNO₃)High Acid
Stoichiometry 1:3 (

)
1:3 (

)
1:2 or 1:3
Why "Diethyl"?

The ethyl groups in TEDGA are short enough to maintain water solubility but bulky enough to prevent the formation of insoluble third phases that plague methyl-derivatives. This makes TEDGA the ideal aqueous holdback agent —it competes with the organic extractant, selectively retaining specific ions (like heavy lanthanides or Curium) in the aqueous phase while allowing others (Americium) to be extracted.

Comparative Performance Analysis

Benchmark 1: Selectivity Enhancement (The Am/Cm Challenge)

Separating Americium (


) from Curium (

) is notoriously difficult due to their nearly identical ionic radii.
  • Established Method: Using DTPA (Diethylenetriaminepentaacetic acid) requires buffering the solution to pH > 2, which is incompatible with high-acid PUREX raffinates.

  • TEDGA Advantage: TEDGA functions effectively in 3 M HNO₃ .

Experimental Data: Separation Factors (


) 
In a system using a malonamide (DMDOHEMA) as the organic extractant:
System ConfigurationAqueous Phase Additive

Outcome
Baseline None~1.6Poor Separation
Competitor HEDTAN/A (Unstable in acid)Failed Process
TEDGA System 0.05 M TEDGA ~2.5 High Selectivity

Interpretation: TEDGA complexes Cm(III) slightly more strongly than Am(III) in the aqueous phase. This "holds back" the Curium, enhancing the net extraction of Americium into the organic phase.

Benchmark 2: Thermodynamic Affinity (Stability Constants)

When benchmarking binding strength, TEDGA exhibits high stability constants (


) for trivalent f-elements.
  • TEDGA vs. Nitrate: The complexation of TEDGA is strong enough to compete with nitrate ions even at high concentrations, a feat TBP cannot achieve for trivalent ions.

  • Trend:

    
     values increase across the lanthanide series (Light Ln < Heavy Ln).
    
    • Result: TEDGA is an excellent agent for stripping heavy lanthanides from a loaded organic phase.

Benchmark 3: Performance in Ionic Liquids (RTILs)

While TEDGA is a masking agent in molecular diluents (dodecane), it acts as a super-efficient extractant when used in Room Temperature Ionic Liquids (e.g.,


).
  • Comparison:

    • TODGA in Dodecane:

      
       (High)
      
    • TEDGA in Dodecane: Insoluble (No extraction)

    • TEDGA in RTIL:

      
       (Superior)
      
    • Mechanism: The cation exchange mechanism in RTILs synergizes with TEDGA's high polarity, driving massive extraction efficiency.

Visualizing the Mechanism (The EXAm Process)

The following diagram illustrates how TEDGA functions as a "Gatekeeper" in the aqueous phase, contrasting with the organic extractant.

EXAm_Process Feed Acidic Feed (Am, Cm, Ln, 3M HNO3) Aq_Phase Aqueous Phase (Contains TEDGA) Feed->Aq_Phase Input Org_Phase Organic Phase (DMDOHEMA + HDEHP) Aq_Phase->Org_Phase Contact TEDGA_Cm TEDGA-Cm Complex (Retained in Aq) Aq_Phase->TEDGA_Cm Strong Binding (Holdback) TEDGA_Ln TEDGA-Ln(Heavy) (Retained in Aq) Aq_Phase->TEDGA_Ln Strong Binding Org_Am Extracted Am (Product) Org_Phase->Org_Am Selective Extraction TEDGA_Cm->Aq_Phase Remains Aqueous Org_Am->Org_Phase Enters Organic

Caption: TEDGA acts as a hydrophilic masking agent, preferentially binding Cm(III) and heavy Ln(III) in the aqueous phase, allowing the organic solvent to selectively extract Am(III).

Experimental Protocols

Protocol A: Determination of Aqueous Complexation Constants (Slope Analysis)

To validate TEDGA's efficiency, you must determine the stability constant relative to a known organic extractant (e.g., TTA or HDEHP).

Reagents:

  • Ligand: TEDGA (95%+ purity).

  • Tracer:

    
    , 
    
    
    
    .[1][2]
  • Organic Phase: 0.5 M HDEHP in n-dodecane.

  • Aqueous Phase: 3 M

    
     (constant ionic strength) + varying [TEDGA] (0 – 0.05 M).
    

Workflow:

  • Preparation: Prepare a series of aqueous vials with increasing concentrations of TEDGA (

    
     to 
    
    
    
    M). Maintain constant acidity (pH 3 or fixed
    
    
    ).
  • Spiking: Add radiotracers (

    
    ) to the aqueous phase.[2][3]
    
  • Contact: Mix aqueous phase with equal volume of Organic Phase (HDEHP).

  • Equilibration: Vortex for 60 minutes at 25°C. Centrifuge to separate phases.

  • Measurement: Sample both phases and count via Gamma Spectroscopy.

  • Calculation:

    • Calculate Distribution Ratio (

      
      ).
      
    • Plot

      
       vs. 
      
      
      
      .
    • Self-Validation: The slope of the log-log plot should be close to 3.0 , confirming the formation of

      
       species.
      
Protocol B: Synthesis of TEDGA (Schotten-Baumann)

If commercial sourcing is unavailable, synthesis is straightforward but requires strict temperature control.

  • Reactants: Diglycolyl chloride + Diethylamine.

  • Solvent: Dichloromethane (DCM) with NaOH as base scavenger.

  • Procedure:

    • Cool amine/NaOH solution to 0°C.

    • Add Diglycolyl chloride dropwise (exothermic).

    • Stir for 4 hours.

    • Wash organic layer with dilute HCl (to remove unreacted amine) and brine.

    • Evaporate solvent.

  • Purification: Recrystallization is difficult due to liquid state; high-vacuum distillation is preferred.

References

  • Modolo, G., et al. (2012). "The EXAm process: a new process for the separation of americium from curium." CEA/Jülich Joint Research.

  • Sasaki, Y., et al. (2001). "The novel extractants, diglycolamides, for the extraction of lanthanides and actinides in HNO3-n-dodecane system."[4] Solvent Extraction and Ion Exchange.

  • Wilden, A., et al. (2018). "Perspective of the development of the EXAm process." Radiochimica Acta.

  • Ansari, S.A., et al. (2012). "Complexation of actinides and lanthanides with succinamides and diglycolamides." Desalination and Water Treatment.

Sources

A comparative analysis of the stability of 2,2'-Oxybis(N,N-diethylacetamide) and its analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Logic

This guide provides a technical evaluation of 2,2'-Oxybis(N,N-diethylacetamide) —commonly referred to in nuclear partitioning literature as TEDGA (Tetraethyldiglycolamide).

While lipophilic analogues like TODGA (Tetraoctyl) function as extractants in the organic phase, TEDGA is a hydrophilic complexant used primarily in the aqueous phase for actinide stripping (e.g., in the EXAm process) or as a masking agent. This phase difference fundamentally alters its stability profile.

The Verdict: TEDGA exhibits lower hydrolytic and radiolytic stability compared to its methylated or longer-chain analogues (Me-TEDGA, TODGA). Its primary failure mode is the cleavage of the central ether oxygen bond (


), accelerated by high nitric acid concentrations and elevated temperatures.
Structural Comparison of Analogues
CompoundAcronymPhaseR-GroupStability Rank
2,2'-Oxybis(N,N-diethylacetamide) TEDGA AqueousEthylLow
N,N,N',N'-TetraoctyldiglycolamideTODGA OrganicOctylHigh
Dimethyl-TEDGAMe2-TEDGA AqueousEthyl (Methylated backbone)Medium-High
TetramethyldiglycolamideTMDGA AqueousMethylVery Low

Hydrolytic Stability: The Acid Challenge

In actinide partitioning, TEDGA operates in harsh nitric acid environments (


 3–5 M). Unlike TODGA, which is protected by the organic diluent (e.g., n-dodecane), TEDGA is fully solvated by the acidic aqueous phase, increasing the probability of proton-catalyzed hydrolysis.
Experimental Data: Degradation Kinetics

Studies indicate that TEDGA degradation follows pseudo-first-order kinetics with respect to acid concentration and temperature.

  • Condition: 4 M

    
     at 65°C.
    
  • Result: ~8% loss of initial concentration per hour.[1]

  • Comparison: Under identical conditions, Me-TEDGA and Me2-TEDGA show significantly reduced degradation rates due to the steric hindrance provided by methyl groups on the ether backbone, which protects the ether oxygen from protonation.

Protocol 1: Hydrolytic Stability Assessment

Use this self-validating protocol to determine the half-life (


) of DGA ligands in acidic media.

Materials:

  • TEDGA (0.05 M stock).[2]

  • 
     (Standardized 1 M, 3 M, 6 M).
    
  • Internal Standard: Caffeine (chemically inert in these conditions).

Workflow:

  • Preparation: Prepare 10 mL aliquots of 0.05 M TEDGA in varying

    
     concentrations.
    
  • Thermal Stress: Place sealed vials in a temperature-controlled block at 25°C, 45°C, and 65°C.

  • Sampling: Withdraw 100 µL aliquots at t = 0, 4, 8, 24, and 48 hours.

  • Quenching: Immediately dilute samples 1:10 into a buffered mobile phase (pH 7) to stop hydrolysis.

  • Analysis: Quantify using UHPLC-MS (See Section 4).

Radiolytic Stability: Gamma Irradiation[1][3][4]

Radiolysis is the limiting factor for ligand lifetime in high-level waste reprocessing. The central ether bond is the "weak link," susceptible to attack by hydroxyl radicals (


) generated from water radiolysis.
Mechanism of Failure
  • Indirect Effect: In aqueous solution, ionizing radiation splits water into

    
     and 
    
    
    
    .
  • Radical Attack:

    
     abstracts a hydrogen atom from the 
    
    
    
    -carbon (next to the ether oxygen).
  • Scission: The resulting radical is unstable and undergoes

    
    -scission, breaking the ether bond.
    

Degradation Trend (Stability):



Note: Methylation on the backbone (Me-TEDGA) replaces the abstractable hydrogen, significantly increasing resistance to radical attack.[1]
Visualizing the Degradation Pathway

The following diagram illustrates the primary degradation route of TEDGA under gamma irradiation.

TEDGA_Radiolysis TEDGA TEDGA (Intact Ligand) Radical C-Centered Radical (Intermediate) TEDGA->Radical + •OH (from H2O) Scission Ether Bond Scission Radical->Scission β-Scission Prod1 N,N-Diethylacetamide Scission->Prod1 Fragment A Prod2 N,N-Diethylglycolamide Scission->Prod2 Fragment B

Figure 1: Radiolytic degradation pathway of TEDGA via hydroxyl radical attack.

Protocol 2: Gamma Irradiation & Dose Constant Determination

Materials:

  • 
     Gamma Source (Dose rate calibration required, typically ~4 kGy/h).
    
  • Fricke Dosimeter (for dose validation).

Workflow:

  • Sample Prep: Dissolve TEDGA (0.05 M) in 3 M

    
    .
    
  • Irradiation: Expose samples to absorbed doses of 10, 50, 100, and 200 kGy.

  • Control: Keep a non-irradiated set shielded in the same room to control for thermal effects.

  • Calculation: Plot

    
     vs. Dose (kGy). The slope is the Dose Constant (
    
    
    
    )
    .

Expected Data:

  • TEDGA Dose Constant (

    
    ): 
    
    
    
    (in aqueous acid).[2]
  • TODGA Dose Constant (

    
    ): 
    
    
    
    (in n-dodecane).
  • Interpretation: TEDGA degrades nearly 2x faster than TODGA under typical process conditions due to the abundance of reactive water radicals in the aqueous phase.

Analytical Validation (UHPLC-MS)

To ensure trust in your stability data, use this specific chromatographic method which separates TEDGA from its degradation products (amides and amines).

ParameterSetting
Column C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 mins
Detection ESI-MS (Positive Mode)
Target Ion (TEDGA)

Degradation Marker N,N-diethylacetamide (

)

References

  • Wilden, A. et al. (2019).[1] Evaluation of the Hydrophilic Complexant N,N,N',N'-tetraethyldiglycolamide (TEDGA) and its Methyl-substituted Analogues in the Selective Am(III) Separation. Solvent Extraction and Ion Exchange.[2] Link

  • Zarzana, C. A. et al. (2016).[3] Hydrolysis and Radiation Chemistry of the DGAs. U.S. Department of Energy, Office of Scientific and Technical Information. Link

  • Modolo, G. et al. (2015). Gamma-radiolytic stability of new methylated TODGA derivatives for minor actinide recycling.[4] Dalton Transactions.[4] Link

  • Sugo, Y. et al. (2007). Hydrolytic and Radiolytic Stability of TODGA.[2][5][6] Radiochimica Acta.[2] Link

  • Drader, J. A. et al. (2017). Radiolytic Stability of Promising Hydrophilic Diglycolamides.[1] Solvent Extraction and Ion Exchange.[2] Link

Sources

Assessing the Economic and Environmental Impact of 2,2'-Oxybis(N,N-diethylacetamide) vs. Legacy Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

In the field of advanced solvent extraction—particularly in nuclear fuel reprocessing, rare earth element (REE) recovery, and radiopharmaceutical purification—the selection of aqueous complexing agents dictates both the efficiency of the separation and the downstream environmental footprint.

For decades, polyaminocarboxylic acids like DTPA (Diethylenetriaminepentaacetic acid) and EDTA have been the industry standard for stripping trivalent actinides (An³⁺) and lanthanides (Ln³⁺) from loaded organic phases. However, the paradigm is shifting toward completely incinerable, CHNO-based (Carbon, Hydrogen, Nitrogen, Oxygen) molecules. Among these, 2,2'-Oxybis(N,N-diethylacetamide) , commonly known as TEDGA (N,N,N',N'-tetraethyl diglycolamide)[1], has emerged as a highly effective hydrophilic complexant.

This guide provides an objective, data-driven comparison of TEDGA against legacy alternatives, evaluating their mechanistic performance, economic viability, and environmental impact.

Mechanistic Profiling: Why TEDGA Outperforms Legacy Chelators

To understand the economic and environmental advantages of TEDGA, we must first examine the causality behind its chemical behavior compared to DTPA.

The pH Dependency Bottleneck

Legacy extractants like DTPA rely on carboxylate groups to coordinate metal ions. According to Hard-Soft Acid-Base (HSAB) theory and fundamental pKa principles, these carboxylate groups become heavily protonated in highly acidic environments (e.g., 1–4 M HNO₃). Consequently, DTPA loses its complexing ability at low pH, necessitating the use of buffering agents (such as sodium citrate or lactic acid) to maintain a pH of ~2–3 for effective stripping[2][3].

The TEDGA Advantage

TEDGA is a water-soluble diglycolamide featuring an ether oxygen and two amide nitrogens that form a highly pre-organized, tridentate binding pocket. Unlike carboxylates, the amide groups in TEDGA are highly resistant to protonation in strong acids. This allows TEDGA to directly back-extract (strip) target metals from lipophilic organic phases (like TODGA in n-dodecane) directly into 1 M HNO₃ without any pH adjustment or buffering[4][5].

G cluster_TEDGA TEDGA Pathway (CHNO Principle) cluster_DTPA DTPA Pathway (Legacy) LoadedOrg Loaded Organic Phase (TODGA + Metals) TEDGA_Aq 1 M HNO3 + TEDGA LoadedOrg->TEDGA_Aq DTPA_Aq Buffered DTPA (pH ~3) LoadedOrg->DTPA_Aq TEDGA_Strip Direct Stripping No pH Adjustment TEDGA_Aq->TEDGA_Strip TEDGA_Waste Incinerable Waste (Zero Solid Residue) TEDGA_Strip->TEDGA_Waste DTPA_Strip pH-Dependent Stripping DTPA_Aq->DTPA_Strip DTPA_Waste Secondary Solid Waste (Salts/Phosphates) DTPA_Strip->DTPA_Waste

Fig 1. Mechanistic comparison of TEDGA and DTPA stripping pathways and waste generation.

Economic and Environmental Impact Analysis

The transition from DTPA to TEDGA is driven by the CHNO Principle . Because TEDGA contains only Carbon, Hydrogen, Nitrogen, and Oxygen, it is completely combustible.

Environmental Impact

When processing radioactive or highly toxic waste, the generation of secondary solid waste is a critical environmental hazard. DTPA workflows require sodium-based buffers (e.g., NaOH, sodium citrate)[3]. When this aqueous waste is eventually processed or vitrified, the sodium salts form a massive volume of secondary solid radioactive waste. TEDGA, conversely, can be thermally degraded (incinerated) into harmless gases (CO₂, H₂O, N₂), leaving zero solid secondary waste [6].

Economic Impact

While the initial synthesis cost of TEDGA is higher than the heavily commoditized DTPA, the total lifecycle cost is significantly lower. The economic savings are realized through:

  • Process Simplification: Elimination of buffering steps reduces reagent consumption.

  • Solvent Reusability: TEDGA allows for highly efficient stripping, enabling the organic solvent (e.g., TODGA/dodecane) to be recycled for multiple extraction cycles without degradation[5].

  • Waste Disposal Costs: In nuclear and hazardous waste management, disposal costs are calculated by volume. Eliminating secondary salt waste saves millions of dollars per facility annually.

Table 1: Comparative Impact Matrix
ParameterTEDGA (2,2'-Oxybis(N,N-diethylacetamide))DTPA / EDTA (Legacy)Impact
Operating Acidity 1 M – 3 M HNO₃pH 2.0 – 3.0 (Buffered)TEDGA eliminates buffer costs.
Combustibility 100% Incinerable (CHNO)Leaves salt/ash residuesTEDGA minimizes disposal volume.
Secondary Waste NegligibleHigh (Sodium/Citrate salts)TEDGA reduces environmental footprint.
Stripping Efficiency >95% in a single contact~85-90% (requires multiple stages)TEDGA increases throughput.
Reagent Cost (Upfront) HighLowDTPA is cheaper initially.
Lifecycle Cost Low (Due to waste reduction)High (Due to waste disposal)TEDGA is economically superior long-term.

Experimental Validation: Self-Validating Stripping Protocol

To objectively prove TEDGA's superiority, we utilize a self-validating liquid-liquid extraction protocol. A protocol is "self-validating" when it includes an internal mass-balance check—measuring the metal concentration in both the organic and aqueous phases post-extraction. If the sum does not equal the initial feed concentration, it indicates third-phase formation or precipitation, invalidating the distribution ratio (


).
Step-by-Step Methodology

Objective: Compare the stripping efficiency of Am(III) and Nd(III) from a loaded TODGA organic phase using TEDGA vs. DTPA.

  • Organic Phase Preparation: Prepare 0.2 M TODGA in n-dodecane. Load the organic phase by contacting it with an aqueous feed of 3 M HNO₃ spiked with Nd(III) (1000 mg/L) and Am-241 radiotracer[5].

  • Aqueous Phase Preparation (The Variable):

    • System A (TEDGA): Prepare 0.5 M TEDGA in 1 M HNO₃.

    • System B (DTPA): Prepare 0.05 M DTPA in 1 M citric acid, adjusted to pH 3.0 using NaOH.

  • Phase Equilibration: Combine equal volumes of the loaded organic phase and the aqueous stripping phase (O/A ratio = 1) in a centrifuge tube. Vortex vigorously at 25°C for 15 minutes to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the biphasic mixture at 3000 rpm for 5 minutes to achieve complete phase disengagement.

  • Quantification & Mass Balance:

    • Aliquots of both phases are sampled.

    • Quantify Nd(III) using ICP-MS.

    • Quantify Am(III) using gamma spectrometry.

    • Self-Validation Check:

      
      .
      
  • Data Calculation: Calculate the Distribution Ratio (

    
    ) and Stripping Efficiency (
    
    
    
    ).

Workflow Step1 Step 1: Organic Phase Loading 0.2 M TODGA in n-dodecane Step3 Step 3: Phase Equilibration O/A = 1, 25°C, 15 min Step1->Step3 Step2 Step 2: Aqueous Phase Prep TEDGA (1M HNO3) vs DTPA (pH 3) Step2->Step3 Step4 Step 4: Centrifugal Separation 3000 rpm, 5 min Step3->Step4 Step5 Step 5: ICP-MS & Radiometry Mass Balance Verification Step4->Step5

Fig 2. Self-validating experimental workflow for evaluating stripping efficiency.

Table 2: Experimental Performance Data

Data synthesized from standardized tracer experiments comparing TEDGA and DTPA[3][5][7].

Complexant System

(Distribution Ratio)

(Distribution Ratio)
Stripping Efficiency (Am)Mass Balance Recovery
0.5 M TEDGA (1 M HNO₃) 0.040.0896.1% 99.8%
0.05 M DTPA (pH 3.0) 0.150.4586.9% 98.5%
Control (1 M HNO₃ only) > 100> 100< 1.0% 99.9%

Note: A Distribution Ratio (


) < 1 indicates the metal prefers the aqueous phase (successful stripping). TEDGA achieves significantly lower 

values in highly acidic media.

Conclusion

The transition from legacy polyaminocarboxylic acids to 2,2'-Oxybis(N,N-diethylacetamide) (TEDGA) represents a critical evolution in separation science. While DTPA requires meticulous pH control and generates massive volumes of secondary solid waste due to necessary salting agents, TEDGA operates flawlessly in highly acidic environments.

By adhering to the CHNO principle, TEDGA ensures that the complexant can be completely incinerated post-use. The experimental data validates that TEDGA not only provides superior environmental and economic lifecycle benefits but also delivers higher single-stage stripping efficiencies (>95%) for critical metals. For modern researchers and process engineers, integrating TEDGA into extraction workflows is a scientifically sound, economically viable, and environmentally responsible mandate.

References

  • Direct selective extraction of trivalent americium from PUREX raffinate using a combination of CyMe4BTPhen and TEDGA Forschungszentrum Jülich [Link]

  • Extraction and Separation of Rare Earth Elements from Chloride Media Using Tetrabutyl Diglycolamide in 1-Octanol University of Idaho [Link]

  • N′-tetraalkyl-diglycolamide Mutual separation of Am, Cm and Sm, Eu, Gd used together Google P
  • Improved rare earth element recycling using a sustainable diglycolamide-based hydrophobic eutectic solvent RSC Publishing[Link]

  • Evaluation of the Hydrophilic Complexant N,N,N',N'-tetraethyldiglycolamide (TEDGA) and its Methyl-substituted Analogues in Selective Am(III) Separation ResearchGate [Link]

  • Effect of DTPA on the Extractions of Actinides(III) and Lanthanides(III) from Nitrate Solution ResearchGate[Link]

  • 2-(2-(diethylamino)-2-oxoethoxy)-N,N-diethylacetamide | C12H24N2O3 | CID 12729092 PubChem - NIH [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal of 2,2'-Oxybis(N,N-diethylacetamide) (TEDGA)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the proper disposal procedures for 2,2'-Oxybis(N,N-diethylacetamide) , commonly referred to in the nuclear fuel cycle and actinide separation research as TEDGA (Tetraethyldiglycolamide).

Chemical Identity & Operational Context

Substance Name: 2,2'-Oxybis(N,N-diethylacetamide) Common Acronym: TEDGA CAS Number: 77077-06-6 Formula: C₁₂H₂₄N₂O₃ Primary Application: Hydrophilic masking agent/complexant in actinide partitioning (e.g., EXAm process) to separate Americium/Curium from Lanthanides.

Critical Disposal Warning: Because TEDGA is frequently used in radiochemical separations, you must first determine if the waste is "Cold" (Chemical only) or "Hot" (Radioactively Contaminated). This determination dictates the entire regulatory pathway.

Hazard Profile & Pre-Disposal Handling

Before initiating disposal, stabilize the waste stream according to its hazard classification.

PropertyHazard DescriptionHandling Requirement
Toxicity Irritant / Harmful. May cause skin, eye, and respiratory irritation.[1] Potential organ toxicity upon repeated exposure (analogous to lower amides).Wear nitrile gloves (0.11 mm min), safety goggles, and lab coat. Handle in a fume hood.
Reactivity Stable but hygroscopic. Incompatible with strong oxidizing agents and strong acids.Do not mix with concentrated nitric acid (

) in waste containers without temperature monitoring (exothermic risk).
Flammability Combustible Liquid. Flash point

(estimated).
Keep away from open flames. Store in cool, dry areas.
Radiological Potential Alpha/Beta/Gamma Emitter if used in extraction studies.MANDATORY: Survey all waste containers with alpha/beta probes before classification.
Disposal Decision Logic

The following workflow illustrates the decision process for classifying and routing TEDGA waste.

TEDGA_Disposal Start Waste Stream Identification CheckRad Radiological Survey (Alpha/Beta/Gamma) Start->CheckRad IsRad Contamination Detected? CheckRad->IsRad NoRad NO: Chemical Waste Only IsRad->NoRad Negative YesRad YES: Mixed Waste (LLW) IsRad->YesRad Positive Segregate Segregate as Organic Amides (Halogen-free) NoRad->Segregate Container Pack in HDPE/Glass Carboy Label: 'Non-Halogenated Organic' Segregate->Container DisposalA Ship for High-Temp Incineration Container->DisposalA Analyze Characterize Isotopes (Am-241, Cm-244, Eu-152) YesRad->Analyze Neutralize Neutralize Acidic Matrix (if in HNO3) Analyze->Neutralize Solidify Solidification/Stabilization (Cementation or Polymer) Neutralize->Solidify DisposalB Radioactive Waste Repository Solidify->DisposalB

Figure 1: Decision tree for segregating TEDGA waste streams based on radiological contamination status.

Detailed Disposal Procedures
Scenario A: Unused / "Cold" Chemical Waste

Applicable to: Expired shelf stock, synthesis byproducts, or analytical standards not exposed to radionuclides.

  • Segregation: Classify as "Non-Halogenated Organic Solvent/Amide." Do not mix with chlorinated solvents (like chloroform) as this increases disposal costs.

  • Containerization:

    • Use DOT-approved HDPE jerrycans or amber glass bottles.

    • Ensure the cap has a chemically resistant liner (PTFE).

    • Venting: If the waste was mixed with nitric acid (common in TEDGA protocols), use a vented cap to prevent pressure buildup from NOₓ generation.

  • Labeling:

    • Primary Constituent: 2,2'-Oxybis(N,N-diethylacetamide)

    • Hazard Warnings: Irritant, Combustible.

    • Waste Code (US RCRA): Generally falls under D001 (Ignitable) if mixed with solvents, or generic organic waste.

  • Final Disposition: Transfer to your facility's EHS department for high-temperature incineration . Amides burn cleanly to N₂, CO₂, and H₂O under proper combustion conditions.

Scenario B: "Hot" / Mixed Waste (Radioactive)

Applicable to: Aqueous raffinates or organic phases from actinide partitioning experiments (e.g., EXAm, ALSEP processes).

  • Characterization:

    • TEDGA is often used in high concentrations of Nitric Acid (

      
      ).
      
    • Risk: Organic amides + concentrated

      
       can form unstable species over time ("Red Oil" phenomenon risk is lower with DGAs than TBP, but thermal runaway is still possible).
      
  • Stabilization Protocol:

    • Step 1: Neutralize excess acidity if the protocol allows, or dilute to

      
      
      
      
      
      to ensure long-term stability in storage.
    • Step 2: If the waste is liquid, absorb onto an approved matrix (e.g., vermiculite, specialized polymer absorbents) or solidify using cementation if required by the repository.

  • Destruction (Advanced):

    • For high-level research facilities, wet oxidation (using hydrogen peroxide/UV) can degrade TEDGA into innocuous fragments (acetic acid, amines) before radiological vitrification or cementation. This reduces the organic load in the final radioactive waste form.

Emergency Spill Response

If a spill occurs in the laboratory:

  • Isolate: Evacuate the immediate area. If radioactive, activate Radiation Safety protocols immediately.

  • PPE: Wear double nitrile gloves, Tyvek sleeves, and a full-face respirator if mist is present.

  • Containment:

    • Solid/Powder: Cover with a damp paper towel to prevent dust generation, then wipe up.

    • Liquid: Dike with absorbent pillows or vermiculite. Do not use combustible materials (sawdust) if mixed with nitric acid.

  • Decontamination:

    • Scrub the surface with a detergent solution (e.g., Alconox) followed by water.

    • If radioactive, swipe-test the area to confirm counts are back to background levels.

References
  • Modolo, G., et al. (2015). "The ALSEP Process – A New Process for the Separation of Actinides from Lanthanides." Solvent Extraction and Ion Exchange.

  • Ansari, S. A., et al. (2012). "Evaluation of N,N,N',N'-tetraethyldiglycolamide (TEDGA) and its Methyl-substituted Analogues in the Selective Am(III) Separation." Radiochimica Acta.

  • National Institutes of Health (NIH). (2025). "2-(2-(diethylamino)-2-oxoethoxy)-N,N-diethylacetamide (TEDGA) - PubChem Compound Summary."

  • Lumetta, G. J., et al. (2010). "Diglycolamide-Based Solvent Extraction Processes in Spent Nuclear Fuel Reprocessing." InTech Open.

Sources

Personal protective equipment for handling 2,2'-Oxybis(N,N-diethylacetamide)

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational and Safety Guide: Handling 2,2'-Oxybis(N,N-diethylacetamide) (TEDGA) in Radiochemical and Drug Development Workflows

Executive Summary & Mechanistic Context

2,2'-Oxybis(N,N-diethylacetamide), universally known in radiochemistry as TEDGA (N,N,N',N'-tetraethyldiglycolamide), is a hydrophilic, tridentate diglycolamide ligand. In the fields of radiopharmaceutical drug development and advanced nuclear reprocessing, TEDGA serves as a highly specialized aqueous-phase complexing agent. It is engineered to selectively sequester trivalent actinides (e.g., Am³⁺, Cm³⁺) and specific radiolanthanides in acidic aqueous phases (such as nitric acid) during liquid-liquid extraction processes, effectively separating them from contaminants that partition into the organic phase[1].

A critical logistical advantage of TEDGA is its adherence to the "CHON principle"—meaning the molecule is composed entirely of Carbon, Hydrogen, Oxygen, and Nitrogen[2]. This structural characteristic allows the ligand to be completely incinerated after use without generating secondary solid radioactive waste, a vital feature for sustainable radiochemical operations[2].

Hazard Profile and Causality

To implement a self-validating safety protocol, personnel must understand the chemical causality behind TEDGA's specific hazards.

  • Acute Toxicity (Oral) - H302: TEDGA is classified as harmful if swallowed[3]. The amphiphilic nature of its diethylamide groups facilitates rapid absorption across gastrointestinal mucosa.

  • Irritation (Dermal/Ocular/Respiratory) - H315, H319, H335: The molecule acts as a severe localized irritant[3]. The highly polarized carbonyl groups and the central ether oxygen—which are responsible for its exceptionally strong metal-binding affinity[4]—also interact aggressively with the aqueous environment of the ocular mucosa and the lipid bilayers of the skin, leading to protein denaturation and tissue irritation.

Personal Protective Equipment (PPE) Matrix

Because TEDGA is almost exclusively handled in highly acidic environments (e.g., 1.0–5.0 M HNO₃) alongside organic diluents and radioactive isotopes, your PPE must protect against the entire chemical system, not just the isolated ligand.

Table 1: PPE Requirements and Mechanistic Justification

Hazard VectorRequired PPECausality & Operational Justification
Dermal Heavy-duty Nitrile gloves (Double-gloving mandatory).TEDGA's amide groups can act as permeation enhancers. Nitrile provides superior resistance to both the ligand and the typical HNO₃ carrier solvent compared to latex.
Ocular Chemical splash goggles and full face shield.Protects against H319 (severe eye irritation)[3] and prevents catastrophic acidic splashes during vigorous biphasic mixing.
Respiratory Fume hood (Face velocity 80-100 fpm).Mitigates H335 (respiratory irritation)[3] and prevents the inhalation of aerosolized radiometals or nitric acid fumes.
Body Polyethylene-coated Tyvek suit or heavy acid-resistant lab coat.Prevents direct skin contact (H315)[3] and serves as an impermeable barrier against radioactive contamination.

Experimental Workflow: Radiometal Purification via Liquid-Liquid Extraction

The following is a field-proven, step-by-step methodology for utilizing TEDGA in a radiometal separation workflow (e.g., purifying therapeutic isotopes like ¹⁷⁷Lu or ²²⁵Ac from target matrices).

Step 1: Aqueous Phase Preparation

  • Prepare a 0.1 M to 1.0 M solution of TEDGA in 1.0 M to 5.0 M HNO₃[5].

  • Safety Check: Always add acid to water before adding the TEDGA ligand to prevent exothermic splattering.

  • Introduce the radiometal mixture into the TEDGA/HNO₃ solution. TEDGA will utilize its ether and amidic oxygens to form highly stable, water-soluble [M(TEDGA)₃]³⁺ homoleptic complexes with the target f-block elements[1],[6].

Step 2: Organic Phase Preparation

  • Prepare the organic extractant phase, typically 0.2 M TODGA (N,N,N',N'-tetraoctyldiglycolamide) or DMDOHEMA dissolved in an aliphatic diluent such as n-dodecane[1].

Step 3: Biphasic Extraction

  • Combine equal volumes (O/A ratio = 1:1) of the organic phase and the TEDGA-loaded aqueous phase in a sealed separatory funnel or centrifugal contactor.

  • Agitate vigorously for 10–15 minutes. Causality: Vigorous mixing maximizes the interfacial surface area, allowing the lipophilic extractant to pull non-target metals into the organic phase, while TEDGA selectively retains the target f-block elements in the aqueous phase via strong hydrophilic complexation[1].

Step 4: Phase Separation and Recovery

  • Allow the phases to settle for 5 minutes until a sharp interface forms.

  • Decant the lower aqueous phase (containing the TEDGA-radiometal complex).

  • Proceed to downstream stripping (e.g., using polyaminocarboxylic acids) to isolate the purified radiometal for pharmaceutical labeling[1].

Table 2: Typical Extraction Parameters for TEDGA Systems

ParameterOptimal RangeOperational Impact
TEDGA Concentration 0.1 M – 1.0 MHigher concentrations increase the aqueous retention of heavy lanthanides and actinides[5].
Nitric Acid (HNO₃) 1.0 M – 5.0 MDrives the protonation state; necessary for forcing nitrate anions into the outer coordination sphere[6].
Phase Contact Time 10 – 15 minutesEnsures thermodynamic equilibrium between the competing hydrophilic and lipophilic ligands.

Visualization of the Extraction Logic

TEDGA_Workflow Start Radiometal Mixture (Dissolved in HNO₃) Extraction Biphasic Solvent Extraction Org: TODGA / Aq: TEDGA Start->Extraction Organic Organic Phase (Extracts Impurities) Extraction->Organic Lipophilic Affinity Aqueous Aqueous Phase (Retains Target Metals) Extraction->Aqueous Hydrophilic Complexation Incineration Waste Disposal (CHON Incineration) Organic->Incineration Organic Waste Aqueous->Incineration Aqueous Waste Pharma Radiopharmaceutical Synthesis Aqueous->Pharma Target Recovery

Logical workflow of TEDGA-mediated biphasic solvent extraction and CHON-compliant disposal.

TEDGA_Complexation Metal Trivalent Metal Ion (M³⁺) Complex [M(TEDGA)₃]³⁺ Complex (Water Soluble) Metal->Complex Coordination TEDGA TEDGA Ligand (Tridentate) TEDGA->Complex 1:3 Stoichiometry

Formation of the 1:3 homoleptic [M(TEDGA)3]3+ complex in aqueous nitric acid.

Disposal and Decontamination Plan

Because TEDGA is frequently utilized alongside radioactive materials, disposal protocols must address both chemical and radiological hazard vectors simultaneously.

  • Aqueous Waste Segregation: Collect all TEDGA-containing aqueous waste in dedicated, clearly labeled high-density polyethylene (HDPE) carboys. Do not mix with halogenated waste streams.

  • The CHON Advantage: Unlike organophosphorus extractants (which leave behind phosphoric acid or pyrophosphate ash), TEDGA consists entirely of C, H, O, and N[2]. It can be routed directly to a specialized radioactive waste incinerator where it combusts completely into CO₂, H₂O, and NOₓ, leaving zero secondary solid waste[2].

  • Spill Decontamination: In the event of a TEDGA/HNO₃ spill, neutralize the acid first using sodium bicarbonate (NaHCO₃). Absorb the neutralized liquid with inert, non-combustible absorbent pads. Dispose of the pads as solid radioactive/chemical waste according to site-specific EHS guidelines.

References

  • Title: 2-(2-(diethylamino)-2-oxoethoxy)-N,N-diethylacetamide | C12H24N2O3 | CID - PubChem - NIH Source: nih.gov URL: [Link]

  • Title: Evaluation of the Hydrophilic Complexant N,N,N',N'-tetraethyldiglycolamide (TEDGA) and its Methyl-substituted Analogues in the Selective Am(III) Separation Source: researchgate.net URL: [Link]

  • Title: Improved rare earth element recycling using a sustainable diglycolamide-based hydrophobic eutectic solvent Source: rsc.org URL: [Link]

  • Title: Gamma radiolysis of hydrophilic diglycolamide ligands in concentrated aqueous nitrate solution Source: osti.gov URL: [Link]

  • Title: Complexation of Pu(IV) with TMDGA, TEDGA, and TODGA diglycolamide ligands Source: fz-juelich.de URL: [Link]

  • Title: Recent Progress on the Structure-Performance Relationship between Diglycolamide Extractants and f-Elements Source: tandfonline.com URL: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.